molecular formula C28H40O6 B12437900 Macrocarpal K

Macrocarpal K

Cat. No.: B12437900
M. Wt: 472.6 g/mol
InChI Key: OOAOETHJYYAVCC-VXOQDSSJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Macrocarpal K is a useful research compound. Its molecular formula is C28H40O6 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

IUPAC Name

5-[1-[(8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3/t17?,18?,21?,22?,28-/m0/s1

InChI Key

OOAOETHJYYAVCC-VXOQDSSJSA-N

Isomeric SMILES

CC(C)CC(C1CCC(=C)C2[C@]1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O

Canonical SMILES

CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Macrocarpal K: Structure, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Macrocarpal K, a natural product isolated from Eucalyptus species. This document details its chemical structure, summarizes its known biological activities with available quantitative data, and provides detailed experimental protocols for its isolation and bioactivity assessment. Furthermore, a proposed mechanism of action for its antifouling properties is presented, drawing from research on related compounds.

Chemical Structure and Properties of this compound

This compound is a phloroglucinol-diterpene adduct. Its chemical identity has been established through spectroscopic methods and is detailed in public chemical databases.

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueSource
IUPAC Name 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehydePubChem
Molecular Formula C₂₈H₄₀O₆PubChem
Molecular Weight 472.6 g/mol PubChem
InChI InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3/t17-,18-,21+,22+,28+/m1/s1PubChem
InChIKey OOAOETHJYYAVCC-SMYUTWQPSA-NPubChem
Canonical SMILES CC(C)C--INVALID-LINK--C(C)(C)O)C">C@HC3=C(C(=C(C(=C3O)C=O)O)C=O)OPubChem

Biological Activity of this compound

This compound has demonstrated significant biological activity, particularly as an antifouling agent against marine invertebrates.

Antifouling Activity

Experimental Protocols

Isolation of this compound from Eucalyptus globulus

The following protocol is a synthesized methodology based on the successful isolation of various macrocarpals, including this compound, from Eucalyptus species.

3.1.1. Plant Material and Extraction

  • Plant Material: Fresh or air-dried leaves of Eucalyptus globulus are used as the starting material.

  • Extraction:

    • The leaves are ground into a fine powder to increase the surface area for extraction.

    • The powdered material is extracted with 95% ethanol (B145695) under reflux conditions for 1 hour. This process is repeated twice.

    • The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Solvent Partitioning and Fractionation

  • The crude extract is suspended in water and partitioned with n-hexane. This step is repeated to ensure the thorough removal of nonpolar compounds.

  • The aqueous layer is then partitioned with a solvent of intermediate polarity, such as chloroform (B151607) or ethyl acetate (B1210297), to extract the macrocarpals.

3.1.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography:

    • The chloroform or ethyl acetate fraction is concentrated and subjected to silica gel column chromatography.

    • A stepwise gradient elution is performed using a solvent system such as hexane-ethyl acetate or chloroform-methanol, with increasing polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with the characteristic UV absorbance of macrocarpals.

  • High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with this compound are further purified by reversed-phase HPLC using a C18 column.

    • A gradient elution with a mobile phase consisting of methanol (B129727) and water (often with a small percentage of acetic acid) is typically employed.

    • The purity and identity of the isolated this compound are confirmed by spectroscopic methods (NMR, MS).

Antifouling Bioassay against Mytilus edulis galloprovincialis

This protocol describes a method to assess the attachment-inhibiting activity of this compound.

3.2.1. Test Organisms

  • Blue mussels (Mytilus edulis galloprovincialis) of a consistent size (e.g., 10-30 mm shell length) are collected and acclimated in an aquarium with running seawater.

3.2.2. Assay Procedure

  • Preparation of Test Plates:

    • Cardboard or asbestos (B1170538) plates are cut into rectangular pieces.

    • A defined test zone and a blank (control) zone of the same area are marked on each plate.

  • Sample Application:

    • This compound is dissolved in a volatile solvent (e.g., methanol or acetone).

    • A specific amount of the sample solution is applied to the test zone.

    • The solvent is allowed to evaporate completely. The control zone is treated with the solvent only.

  • Exposure and Observation:

    • The prepared plates are placed in an aquarium containing the acclimated mussels.

    • After a defined period (e.g., 20-24 hours), the number of mussels that have attached byssal threads to the test and control zones is counted.

  • Data Analysis:

    • The percentage of attachment inhibition is calculated for the test zone relative to the control zone.

    • The concentration at which 50% of the mussels are inhibited from attaching (EC₅₀) can be determined by testing a range of this compound concentrations.

Proposed Mechanism of Antifouling Action

The precise molecular mechanism of this compound's antifouling activity has not been fully elucidated. However, based on the known effects of related phloroglucinol (B13840) compounds and general mechanisms of antifouling agents, a plausible pathway involves the induction of oxidative stress and subsequent apoptosis in the cells of the target organism.

antifouling_mechanism cluster_external External Environment cluster_cell Mussel Cell Macrocarpal_K This compound Cell_Membrane Cell Membrane Macrocarpal_K->Cell_Membrane Interaction ROS Reactive Oxygen Species (ROS) Generation Cell_Membrane->ROS Disruption Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Caspase_Activation Caspase Activation Oxidative_Stress->Caspase_Activation Induction Apoptosis Apoptosis Caspase_Activation->Apoptosis Inhibition_of_Attachment Inhibition of Byssus Thread Formation Apoptosis->Inhibition_of_Attachment Leads to

Caption: Proposed mechanism of this compound's antifouling activity.

This proposed pathway suggests that this compound interacts with the cell membranes of the mussel, leading to an increase in intracellular reactive oxygen species (ROS). The resulting oxidative stress can trigger a cascade of events, including the activation of caspases, which are key enzymes in the execution of apoptosis (programmed cell death). This cellular damage and death would ultimately inhibit the physiological processes required for the mussel to produce and attach its byssal threads, thus preventing fouling. This mechanism is analogous to the observed antifungal action of the related compound, Macrocarpal C, which also involves membrane disruption and ROS generation. Further research is required to validate this proposed mechanism for this compound in marine invertebrates.

References

An In-depth Technical Guide to Macrocarpal K: Discovery, Origin, and Bioactivity in Eucalyptus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpal K, a notable member of the phloroglucinol-terpene adduct family known as macrocarpals, has been identified in Eucalyptus species. This technical guide provides a comprehensive overview of the discovery, botanical origin, and known biological activities of this compound. Due to the limited specific data on this compound, this guide also incorporates detailed information on the closely related and more extensively studied macrocarpals A, B, and C as a comparative reference. This document outlines detailed experimental protocols for the isolation and bioactivity assessment of macrocarpals, presents available quantitative data in structured tables, and visualizes key experimental workflows and biological signaling pathways using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, highlighting the therapeutic potential of this class of compounds and identifying areas for future investigation.

Discovery and Origin of this compound

This compound was first isolated and characterized from the leaves of Eucalyptus globulus. It is structurally defined as an isopentylphloroglucinol-β-eudesmol adduct. Like other macrocarpals, it is a complex meroterpenoid, a class of natural products derived from a mixed biosynthetic pathway that combines a phloroglucinol (B13840) core with a terpene moiety.

The primary botanical sources for macrocarpals, including this compound, are species within the Eucalyptus genus, most notably Eucalyptus macrocarpa and Eucalyptus globulus. The leaves of these plants are a rich source of these bioactive compounds.

Physicochemical Properties

While specific physicochemical data for this compound is not extensively documented in publicly available literature, the general properties can be inferred from data on related macrocarpals, such as Macrocarpal B.

Table 1: Physicochemical Properties of Macrocarpal B (as a reference for this compound)

PropertyValueReference(s)
Molecular FormulaC₂₈H₄₀O₆
Molecular Weight472.6 g/mol
AppearanceSlightly yellowish powder
General ClassPhloroglucinol dialdehyde (B1249045) diterpene

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and biological evaluation of macrocarpals. While a specific, detailed protocol for this compound is not available, the general methods used for other macrocarpals are applicable.

Extraction and Isolation of Macrocarpals

A general workflow for the isolation of macrocarpals from Eucalyptus leaves involves solvent extraction followed by chromatographic purification.

  • Plant Material: Fresh or air-dried leaves of Eucalyptus globulus or Eucalyptus macrocarpa are collected and ground into a fine powder to increase the surface area for extraction.

  • Essential Oil Removal: A pre-extraction step with a non-polar solvent such as n-hexane can be employed to remove essential oils, which can improve the yield of macrocarpals.

  • Solvent Extraction: The powdered leaf material is then extracted with a polar solvent. Common methods include:

    • Extraction with 80% aqueous acetone.

    • Reflux with 95% ethanol.

    • Methanol (B129727) extraction followed by liquid-liquid partitioning.

The crude extract is subjected to a series of chromatographic steps to isolate individual macrocarpals.

  • Solvent Partitioning: The crude extract is partitioned between ethyl acetate (B1210297) and water to separate compounds based on polarity. The ethyl acetate fraction, which is enriched with macrocarpals, is concentrated.

  • Silica (B1680970) Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. A gradient of chloroform (B151607) and methanol is commonly used as the mobile phase to separate fractions based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape. Detection is typically performed using a UV detector at approximately 275 nm.

experimental_workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Eucalyptus Leaves (Ground Powder) Essential_Oil_Removal Essential Oil Removal (n-hexane) Plant_Material->Essential_Oil_Removal Solvent_Extraction Solvent Extraction (e.g., 80% Acetone) Essential_Oil_Removal->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (Ethyl Acetate/Water) Crude_Extract->Solvent_Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction Solvent_Partitioning->Ethyl_Acetate_Fraction Silica_Gel_Chromatography Silica Gel Column Chromatography Ethyl_Acetate_Fraction->Silica_Gel_Chromatography HPLC Reversed-Phase HPLC Silica_Gel_Chromatography->HPLC Isolated_Macrocarpal_K Isolated this compound HPLC->Isolated_Macrocarpal_K

General experimental workflow for the isolation of this compound.
Structural Elucidation

The structure of isolated macrocarpals is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure, including stereochemistry.

Table 2: ¹H and ¹³C NMR Spectral Data for Macrocarpal B in CD₃OD

PositionδC (ppm)δH (ppm)
1193.910.01 (1H, s)
2193.9-
3172.23.25
437.52.32 / 1.26
559.01.96
622.11.07 / 0.91
745.91.61 / 1.43
825.81.51
925.81.51
1141.51.26 / 0.91
1350.91.13
1429.01.13
2331.50.56
2427.90.49
Bioactivity Assays
  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Macrocarpal Solutions: The purified macrocarpal is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.

  • Incubation: The microbial inoculum is added to each well containing the diluted macrocarpal. The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the macrocarpal that completely inhibits visible growth of the microorganism.

  • Reaction Mixture Preparation: In a 96-well microplate, the assay buffer, DPP-4 enzyme solution, and the macrocarpal solution at various concentrations are combined.

  • Incubation: The mixture is incubated at 37°C for a short period (e.g., 10 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or a fluorescent substrate).

  • Measurement: The plate is incubated at 37°C for a defined period (e.g., 30 minutes), and the product formation is measured using a microplate reader (spectrophotometrically or fluorometrically).

  • Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the percent inhibition against the logarithm of the macrocarpal concentration.

  • Test Organism: The blue mussel, Mytilus edulis galloprovincialis, is used as the test organism.

  • Assay Setup: The assay is typically conducted in multi-well plates containing filtered seawater.

  • Compound Application: Various concentrations of the test compound (this compound) are added to the wells. A standard antifoulant, such as CuSO₄, is used as a positive control.

  • Mussel Introduction: Mussels are placed in each well.

  • Observation: After a set incubation period, the number of mussels that have attached to the surface of the wells is counted.

  • Activity Assessment: The attachment-inhibiting activity is determined by comparing the attachment rates in the presence of the test compound to the control.

Quantitative Bioactivity Data

While extensive quantitative data for this compound is limited, its potent antifouling activity has been reported. For other biological activities, data from closely related macrocarpals are presented for a comparative perspective.

Table 3: Antifouling Activity of this compound and Related Compounds

CompoundTarget OrganismActivityReference(s)
This compound Mytilus edulis galloprovincialisPotent attachment-inhibiting activity (1-3 times higher than CuSO₄)[2, 4]
Macrocarpal AMytilus edulis galloprovincialisPotent attachment-inhibiting activity (1-3 times higher than CuSO₄)[2, 4]
Macrocarpal BMytilus edulis galloprovincialisPotent attachment-inhibiting activity (1-3 times higher than CuSO₄)[2, 4]
Macrocarpal EMytilus edulis galloprovincialisPotent attachment-inhibiting activity (1-3 times higher than CuSO₄)[2, 4]
Macrocarpal HMytilus edulis galloprovincialisPotent attachment-inhibiting activity (1-3 times higher than CuSO₄)[2, 4]

Table 4: Antimicrobial Activity of Selected Macrocarpals (Reference Data)

CompoundTarget MicroorganismMIC (µg/mL)Reference(s)
Macrocarpal AStaphylococcus aureus0.4[9]
Macrocarpal ABacillus subtilis< 0.2[9]
Macrocarpal BStaphylococcus aureus0.78 - 3.13
Macrocarpal BBacillus subtilis0.78 - 3.13
Macrocarpal CTrichophyton mentagrophytes1.95

Table 5: DPP-4 Inhibitory Activity of Selected Macrocarpals from E. globulus (Reference Data)

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)Reference(s)
Macrocarpal A500~30%>500[8]
Macrocarpal B500~30%>500[8]
Macrocarpal C50~90%~35[8]

Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways for this compound have not been fully elucidated. However, studies on other macrocarpals provide insights into their potential mechanisms of action.

Antifungal Mechanism of Action (Inferred from Macrocarpal C)

The antifungal activity of macrocarpals is believed to be a multi-pronged process involving:

  • Disruption of Fungal Cell Membrane: Leading to increased permeability.

  • Generation of Intracellular Reactive Oxygen Species (ROS): Inducing oxidative stress.

  • DNA Fragmentation: Ultimately leading to apoptosis (programmed cell death) of the fungal cell.

antifungal_mechanism cluster_effects Cellular Effects Macrocarpal Macrocarpal Fungal_Cell Fungal Cell Macrocarpal->Fungal_Cell Membrane_Disruption Cell Membrane Disruption Fungal_Cell->Membrane_Disruption increases permeability ROS_Generation Increased Intracellular ROS Production Fungal_Cell->ROS_Generation induces DNA_Fragmentation DNA Fragmentation ROS_Generation->DNA_Fragmentation leads to Apoptosis Apoptosis (Programmed Cell Death) DNA_Fragmentation->Apoptosis

Antifungal mechanism of action of macrocarpals.
DPP-4 Inhibition Signaling Pathway

Macrocarpals have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis.

  • DPP-4 Inactivation: DPP-4 inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).

  • Inhibition by Macrocarpals: By inhibiting DPP-4, macrocarpals increase the levels of active GLP-1.

  • Downstream Effects: Increased GLP-1 stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release, leading to improved glucose control.

dpp4_inhibition Macrocarpals Macrocarpals (e.g., Macrocarpal C) DPP4 DPP-4 Enzyme Macrocarpals->DPP4 GLP1_inactive Inactive GLP-1 GLP1_active Active GLP-1 GLP1_active->GLP1_inactive Pancreas Pancreas GLP1_active->Pancreas stimulates Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Release ↓ Glucagon Release Pancreas->Glucagon_Release Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Release->Glucose_Homeostasis

DPP-4 inhibition signaling pathway by macrocarpals.

Conclusion and Future Directions

This compound, a phloroglucinol-terpene adduct from Eucalyptus species, has demonstrated potent antifouling activity. While this presents a promising avenue for the development of natural, environmentally friendly antifouling agents, a comprehensive understanding of its broader biological activities is still lacking. The detailed data available for the closely related macrocarpals A, B, and C, particularly their antimicrobial and DPP-4 inhibitory effects, suggest that this compound may also possess a range of valuable pharmacological properties.

Future research should focus on:

  • Detailed Bioactivity Profiling of this compound: Quantitative assessment of its antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.

  • Complete Structural Elucidation: Acquisition and publication of detailed NMR and MS data for this compound.

  • Elucidation of Mechanisms of Action: Investigation of the specific molecular targets and signaling pathways modulated by this compound.

  • Optimization of Isolation Protocols: Development of high-yield, scalable methods for the purification of this compound.

Addressing these research gaps will be crucial for unlocking the full therapeutic and commercial potential of this compound and other related compounds from the rich chemical diversity of Eucalyptus species.

A Technical Guide to the Biosynthesis of Phloroglucinols in Eucalyptus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of phloroglucinols in Eucalyptus species. Phloroglucinol (B13840) derivatives, particularly formylated phloroglucinol compounds (FPCs), are a significant class of specialized metabolites found in the Myrtaceae family, with Eucalyptus being a particularly rich source.[1][2][3] These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties, making them of great interest to the pharmaceutical and drug development industries.[1][4] This document outlines the current understanding of the biosynthetic pathways, presents quantitative data on their distribution, details relevant experimental protocols, and provides visual representations of the key processes.

Introduction to Phloroglucinols in Eucalyptus

Phloroglucinols are polyphenolic compounds characterized by a 1,3,5-trihydroxybenzene backbone.[5] In Eucalyptus, these core structures are often elaborately modified, most notably through formylation and conjugation with terpenoid moieties to form complex meroterpenoids.[1][2][4][6] These FPCs, such as macrocarpals and sideroxylonals, are though to play a crucial role in the plant's defense against herbivores and pathogens.[1][2][4] Despite their ecological and potential economic importance, the complete biosynthetic pathways of these complex molecules in Eucalyptus have not been fully elucidated, and much of the current understanding is based on hypothetical pathways derived from the structures of isolated compounds.[1][4][7]

Proposed Biosynthetic Pathway of Formylated Phloroglucinol Compounds (FPCs)

While the precise enzymatic steps remain to be formally studied, a plausible biosynthetic pathway for FPCs in Eucalyptus has been proposed.[1][4] This pathway involves the convergence of two major metabolic routes: the polyketide pathway, giving rise to the phloroglucinol core, and the terpenoid pathway, which produces the terpene moiety.

The formation of complex FPCs is hypothesized to proceed through the following key stages:

  • Formation of the Phloroglucinol Precursor: The phloroglucinol core is likely synthesized via the polyketide pathway, although specific enzymes in Eucalyptus have not been characterized.

  • Synthesis of the Terpene Moiety: A variety of terpene skeletons are found in FPCs, suggesting the involvement of a diverse suite of terpene synthases. For instance, bicyclogermacrene (B1253140) has been proposed as a precursor for some phloroglucinol-sesquiterpene adducts.[7]

  • Coupling of Phloroglucinol and Terpene Moieties: The phloroglucinol and terpene precursors are coupled to form the basic meroterpenoid skeleton. This is thought to be a key step, potentially involving a carbocation-induced reaction.[7][8]

  • Formylation and Other Modifications: The coupled structure undergoes one or more formylation reactions, as well as other modifications such as cyclizations and oxidations, to yield the final diverse array of FPCs found in Eucalyptus.[1][4] The formation of a stable intermediate with an allyl cation is considered a key step in the cyclization process for some compounds.[7]

Below is a diagram illustrating the proposed general biosynthetic pathway for formylated phloroglucinol compounds in Eucalyptus.

G A Polyketide Pathway B Phloroglucinol Precursor A->B E Coupling Reaction (Carbocation-induced) B->E C Terpenoid Pathway (e.g., MEP/MVA pathways) D Terpene Precursor (e.g., Bicyclogermacrene) C->D D->E F Phloroglucinol-Terpene Adduct E->F G Formylation & Other Modifications (e.g., Cyclization, Oxidation) F->G H Formylated Phloroglucinol Compounds (FPCs) (e.g., Macrocarpals, Sideroxylonals) G->H

Proposed Biosynthetic Pathway of FPCs in Eucalyptus.

Quantitative Distribution of FPCs in Eucalyptus Species

The concentration of FPCs varies significantly among different Eucalyptus species and even between different tissues of the same plant. This variation is important for understanding the ecological roles of these compounds and for identifying high-yielding sources for potential commercial extraction. The following tables summarize the quantitative data on FPC concentrations in various Eucalyptus species.

Table 1: Total FPC Concentration in Leaves of Various Eucalyptus Species

Eucalyptus SpeciesTotal FPC Concentration (mg g⁻¹ DW)Reference
E. camphora65[4][9]
E. globulus41[4][9]
E. melliodoraup to 52[4][9]
E. loxophleba ssp. lissophloiaup to 100[4][9]

Table 2: Total FPC Concentration in Different Tissues of Eucalyptus camphora

TissueTotal FPC Concentration (mg g⁻¹ DW)Reference
Leaves65[4][9]
Flower Buds13[4][9]
Flowers12[4][9]

Table 3: Comparison of FPC Accumulation in Flowers vs. Leaves for Select Eucalyptus Species

Eucalyptus SpeciesRelative FPC Accumulation (Flowers vs. Leaves)Reference
E. leucoxylon~40 times more in flowers[9]
E. sideroxylon~5 times more in flowers[9]
E. viminalis~3 times more in flowers[9]

Experimental Protocols

The study of FPCs requires robust analytical methods for their extraction, identification, and quantification. The following sections detail a widely used and reliable protocol.

A simple and reliable method for the extraction of FPCs from Eucalyptus tissues has been established.[1][2][4]

Materials:

  • Fresh or freeze-dried Eucalyptus tissue (leaves, flower buds, etc.)

  • Methanol (B129727) (analytical grade)

  • Mortar and pestle or other homogenization equipment

  • Centrifuge

  • Vials for sample storage

Protocol:

  • Weigh a small amount of plant material (e.g., 50 mg of freeze-dried tissue).

  • Homogenize the tissue in a suitable volume of methanol (e.g., 1.5 mL).

  • Vortex the mixture thoroughly and sonicate for 15 minutes.

  • Centrifuge the sample to pellet the solid debris.

  • Carefully transfer the supernatant containing the extracted FPCs to a clean vial for analysis.

Ultra-High-Performance Liquid Chromatography coupled with Diode-Array Detection and Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry is a powerful technique for the analysis of FPCs.[1][2][4]

Instrumentation:

  • UHPLC system with a suitable C18 column

  • Diode-Array Detector (DAD)

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source

Typical Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over a run time of approximately 15-20 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-5 µL

Detection Parameters:

  • DAD: Monitor at 275 nm, which is the maximal absorbance wavelength for many FPCs.[1][4]

  • ESI-MS: Operate in negative ion mode.

  • MS Scan Range: m/z 100-1500

  • MS/MS: Perform data-dependent acquisition to obtain fragmentation patterns for structural elucidation.

Data Analysis:

  • Identification: FPCs are identified based on their retention time, UV absorbance at 275 nm, accurate mass measurement (typically with an error of < 5 ppm), and characteristic fragmentation patterns in the MS/MS spectra.[1]

  • Quantification: Quantification is achieved by creating a calibration curve using authentic analytical standards of known FPCs. The peak area from the chromatogram at 275 nm is used to determine the concentration of the compounds in the sample.[1]

Below is a diagram of the experimental workflow for FPC analysis.

G A Eucalyptus Tissue Sample (Leaves, Flowers, etc.) B Homogenization in Methanol A->B C Sonication & Centrifugation B->C D Supernatant (FPC Extract) C->D E UHPLC Separation D->E F DAD Detection (275 nm) E->F G ESI-Q-TOF-MS/MS Analysis E->G H Data Analysis: - Identification - Quantification F->H G->H I Quantified FPC Profile H->I

Experimental Workflow for FPC Analysis.

Future Outlook

The study of phloroglucinol biosynthesis in Eucalyptus is a burgeoning field with significant potential. While the fundamental aspects of the biosynthetic pathway have been proposed, further research is needed to identify and characterize the specific enzymes involved, such as the polyketide synthases, terpene synthases, and tailoring enzymes responsible for formylation and cyclization. The application of modern 'omics' technologies, including genomics, transcriptomics, and proteomics, will be instrumental in elucidating the genetic and enzymatic basis of FPC biosynthesis. A deeper understanding of these pathways could enable the metabolic engineering of high-value FPCs for pharmaceutical applications.

References

Unveiling the Biological Potential of Macrocarpal K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K, a phloroglucinol-β-eudesmol adduct, is a meroterpenoid natural product isolated from Eucalyptus species, notably Eucalyptus globulus. While the broader class of macrocarpals has been investigated for various biological activities, including antimicrobial and enzyme inhibitory effects, specific data on this compound has been limited. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its potent anti-fouling properties. The information presented herein is intended to support further research and development of this promising natural compound.

Known Biological Activities

The most well-documented biological activity of this compound is its potent inhibitory effect on the attachment of the blue mussel, Mytilus edulis galloprovincialis. This anti-fouling activity suggests its potential as a natural alternative to traditional, often toxic, anti-fouling agents used in marine applications.

Anti-fouling Activity

Studies have demonstrated that this compound exhibits significant attachment-inhibiting activity against the blue mussel. In comparative assays, its potency was found to be one to three times higher than that of the standard anti-fouling agent, copper sulfate (B86663) (CuSO₄)[1][2].

Quantitative Data

Quantitative analysis of the anti-fouling activity of this compound has been reported in the context of structure-activity relationship studies of phloroglucinol (B13840) compounds.

Table 1: Anti-fouling Activity of this compound against Mytilus edulis galloprovincialis

CompoundLogarithmic ActivityRepulsion Energy (kcal/mol)
This compound2.48174.9

Note: The logarithmic activity is a measure of the attachment-inhibiting effect. Higher values indicate greater potency. The repulsion energy is a calculated parameter used in structure-activity relationship studies.

Experimental Protocols

The following is a detailed methodology for the key experiment cited, the blue mussel attachment-inhibiting assay.

Blue Mussel Anti-fouling Assay

Objective: To determine the concentration at which a test compound inhibits the attachment of blue mussels.

Materials:

  • Blue mussels (Mytilus edulis galloprovincialis), 2-3 cm in shell length

  • Test compound (this compound)

  • Standard antifoulant (e.g., CuSO₄)

  • Solvent (e.g., acetone)

  • Artificial seawater

  • Glass petri dishes (9 cm diameter)

Procedure:

  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent. A series of dilutions are then made in artificial seawater to achieve the desired final concentrations.

  • Acclimatization of Mussels: Mussels are cleaned of any existing byssus threads and allowed to acclimate in a tank of artificial seawater.

  • Assay Setup: Ten mussels are placed in each petri dish containing 50 mL of the test solution at various concentrations. A control group with only artificial seawater and a positive control group with a standard antifoulant are also prepared.

  • Incubation: The petri dishes are incubated at a constant temperature (e.g., 20°C) for a specified period (e.g., 24 hours) in the dark.

  • Assessment of Attachment: After the incubation period, the number of mussels that have attached to the petri dish surface with byssus threads is counted.

  • Data Analysis: The percentage of attachment inhibition is calculated for each concentration. The EC₅₀ value (the concentration that causes 50% inhibition of attachment) is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information available in the scientific literature regarding the signaling pathways or the precise molecular mechanisms of action through which this compound exerts its anti-fouling activity. The general understanding for related phloroglucinol compounds suggests that they may act as repellents rather than having a biocidal effect. Further research is required to elucidate the specific pathways involved in this compound's bioactivity.

Visualizations

Experimental Workflow: Blue Mussel Anti-fouling Assay

experimental_workflow start Start prep_solutions Prepare Test Solutions (this compound & Controls) start->prep_solutions acclimatize Acclimatize Mussels start->acclimatize setup_assay Set up Assay (10 mussels/dish) prep_solutions->setup_assay acclimatize->setup_assay incubate Incubate (24h, 20°C, dark) setup_assay->incubate assess Assess Mussel Attachment incubate->assess analyze Data Analysis (Calculate EC₅₀) assess->analyze end End analyze->end

Caption: Workflow for the blue mussel anti-fouling assay.

Conclusion

This compound has been identified as a potent natural anti-fouling agent, demonstrating superior activity compared to the standard biocide, copper sulfate. While quantitative data on its attachment-inhibiting properties against the blue mussel are available, further research is needed to fully characterize its biological activity profile. Specifically, elucidation of its mechanism of action and investigation into other potential therapeutic applications are warranted. The detailed experimental protocol provided in this guide serves as a foundation for future studies on this promising marine natural product.

References

Macrocarpal K and its derivatives in natural product chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Macrocarpal K and its Derivatives in Natural Product Chemistry

Introduction

Macrocarpals are a class of formylated phloroglucinol (B13840) meroterpenoids, complex natural products primarily isolated from various Eucalyptus species, notably Eucalyptus macrocarpa and Eucalyptus globulus.[1][2][3] These compounds are characterized by a phloroglucinol core linked to a terpenoid moiety, resulting in a diverse array of structures with significant biological activities.[3] this compound, along with its derivatives, has garnered considerable attention from researchers in natural product chemistry, medicinal chemistry, and drug development due to its potent antimicrobial and enzyme-inhibitory properties.[1]

This technical guide provides a comprehensive overview of this compound and its related compounds. It details their chemical diversity, isolation protocols, biological activities with corresponding quantitative data, and mechanisms of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.

Chemical Diversity of Macrocarpals

Macrocarpals are structurally complex, typically consisting of a phloroglucinol dialdehyde (B1249045) linked to a diterpene or sesquiterpene unit. A number of derivatives, designated by letters (e.g., A, B, C, K), have been isolated and characterized. These derivatives often exist as epimeric pairs, differing in the stereochemistry at the point of connection between the phloroglucinol and terpene moieties. The unique chemical architecture of these compounds contributes to their diverse biological functions.

Table 1: Physicochemical Properties of Selected Macrocarpals

CompoundMolecular FormulaMolecular Weight ( g/mol )Natural Source(s)CAS NumberReference(s)
Macrocarpal A C₂₈H₄₀O₆472.6E. macrocarpa, E. globulus126793-93-7
Macrocarpal B C₂₈H₄₀O₆472.6E. macrocarpa, E. globulus142647-69-6
Macrocarpal C C₂₈H₄₀O₆472.6E. globulus142628-53-3
Macrocarpal D C₂₈H₄₀O₆472.6E. macrocarpa142647-71-0
Macrocarpal G C₂₈H₃₈O₅454.6E. macrocarpa142628-55-5
Macrocarpal H C₂₈H₃₈O₅454.6E. globulus179388-53-5
Macrocarpal I C₂₈H₃₈O₅454.6E. globulus179388-54-6
Macrocarpal J C₂₈H₃₈O₅454.6E. globulus179603-47-5
This compound C₂₈H₄₀O₆472.6E. macrocarpa, E. globulus218290-59-6

Isolation and Purification

The extraction and isolation of macrocarpals from Eucalyptus leaves is a multi-step process involving solvent extraction, fractionation, and chromatography. The general workflow is designed to separate these moderately polar compounds from other plant metabolites.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A 1. Plant Material Preparation (Dried & Powdered Eucalyptus Leaves) B 2. Solvent Extraction (e.g., 80% Acetone or 95% Ethanol) A->B C 3. Solvent Partitioning (Ethyl Acetate & Water) B->C D 4. Collection of Ethyl Acetate Fraction (Contains Macrocarpals) C->D E 5. Concentration (Under Reduced Pressure) D->E F 6. Silica Gel Column Chromatography (Gradient Elution, e.g., Chloroform/Methanol) E->F G 7. Fraction Collection & Monitoring (TLC) F->G H 8. Reversed-Phase HPLC (e.g., C18 Column, Acetonitrile/Water Gradient) G->H I 9. Isolation of Pure Macrocarpals H->I

General workflow for the isolation of macrocarpals.

Biological Activities and Quantitative Data

Macrocarpals exhibit a broad spectrum of biological activities, with antimicrobial and enzyme inhibition being the most extensively studied.

Antimicrobial Activity

Several macrocarpals have demonstrated potent activity against a range of pathogens, including bacteria and fungi. Macrocarpal A is notably active against Gram-positive bacteria, while Macrocarpal C shows strong antifungal properties. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of this activity.

Table 2: Comparative Antimicrobial Activity of Macrocarpals

CompoundTarget MicroorganismMIC (µg/mL)Reference(s)
Macrocarpal A Bacillus subtilis PCI219< 0.2
Macrocarpal A Staphylococcus aureus FDA209P0.4
Macrocarpal C Trichophyton mentagrophytes1.95
Macrocarpal H Streptococcus mutans0.20
Macrocarpal I Streptococcus mutans6.25
Macrocarpal J Streptococcus mutans3.13
Dipeptidyl Peptidase 4 (DPP-4) Inhibition

Certain macrocarpals have been identified as inhibitors of Dipeptidyl Peptidase 4 (DPP-4), an enzyme that is a key therapeutic target for type 2 diabetes. Macrocarpal C, in particular, has shown potent inhibitory activity. Its unique inhibition curve suggests a mechanism involving self-aggregation at higher concentrations.

Table 3: Comparative DPP-4 Inhibitory Activity of Macrocarpals

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)Reference(s)
Macrocarpal A 500~30%>500
Macrocarpal B 500~30%>500
Macrocarpal C 50~90%~35

Mechanisms of Action and Signaling Pathways

Antifungal Mode of Action of Macrocarpal C

The antifungal activity of Macrocarpal C against dermatophytes like T. mentagrophytes is a multi-faceted process that culminates in fungal cell apoptosis. The mechanism involves the disruption of the cell membrane, leading to increased permeability, which in turn triggers the production of intracellular reactive oxygen species (ROS) and subsequent DNA fragmentation.

G MC Macrocarpal C Membrane Fungal Cell Membrane MC->Membrane Disruption Permeability Increased Membrane Permeability Membrane->Permeability ROS Intracellular ROS Production Permeability->ROS DNA DNA Fragmentation ROS->DNA Apoptosis Apoptosis (Fungal Cell Death) DNA->Apoptosis

Antifungal mode of action of Macrocarpal C.
DPP-4 Inhibition Signaling Pathway

DPP-4 is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, macrocarpals prevent the breakdown of GLP-1. Elevated levels of active GLP-1 then stimulate the pancreas to increase insulin (B600854) secretion and suppress glucagon (B607659) release, ultimately leading to improved glycemic control.

G MC Macrocarpal C DPP4 DPP-4 Enzyme MC->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inactivates GLP1_active Active GLP-1 GLP1_active->DPP4 Substrate Pancreas Pancreas GLP1_active->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose Improved Glucose Homeostasis Insulin->Glucose Glucagon->Glucose

Signaling pathway of DPP-4 inhibition by macrocarpals.

Detailed Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Macrocarpal Solutions: Dissolve the purified macrocarpal in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare a series of twofold dilutions in a 96-well microtiter plate using an appropriate sterile growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi).

  • Preparation of Inoculum: Culture the test microorganism on an appropriate agar (B569324) plate. Prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the macrocarpal dilutions. Include positive (microorganism with no compound) and negative (medium only) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the macrocarpal that causes complete visual inhibition of microbial growth.

Protocol: Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay

This fluorometric assay protocol is adapted from methodologies used to screen for DPP-4 inhibitors.

  • Reagents and Materials: Human recombinant DPP-4 enzyme, DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin), assay buffer (e.g., Tris-HCl, pH 7.5), 96-well black microplates, and a fluorescence plate reader.

  • Assay Procedure: In the wells of a 96-well microplate, add the assay buffer, the DPP-4 enzyme solution, and the macrocarpal solution at various concentrations. Allow the plate to incubate at 37°C for 10 minutes to permit binding between the inhibitor and the enzyme.

  • Enzymatic Reaction: Initiate the reaction by adding the DPP-4 substrate to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). Measure the fluorescence of the product (7-amino-4-methylcoumarin) using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the macrocarpal relative to a control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Perspectives

This compound and its derivatives from Eucalyptus species represent a compelling class of natural products with significant therapeutic potential. Their demonstrated antimicrobial and DPP-4 inhibitory activities warrant further investigation. Future research should focus on several key areas:

  • Total Synthesis: Development of efficient total synthesis routes would enable access to larger quantities of these compounds and their analogues for extensive biological testing.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of derivatives will help elucidate the key structural features responsible for their biological activities, guiding the design of more potent and selective agents.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising macrocarpal derivatives.

  • Exploration of Other Biological Targets: The structural complexity of macrocarpals suggests they may interact with other biological targets, and broader screening efforts could uncover novel therapeutic applications.

References

Preliminary Antimicrobial Screening of Macrocarpal K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a member of the phloroglucinol-diterpenoid class of natural products isolated from various Eucalyptus species.[1][2][3] These compounds, including the closely related Macrocarpals A, B, and C, have garnered significant interest within the scientific community for their potential as antimicrobial agents. This technical guide provides a comprehensive overview of the preliminary antimicrobial screening methodologies relevant to this compound, drawing upon the established protocols and findings from its structural analogs. The primary mechanism of action for these compounds is believed to involve the disruption of microbial cell walls and membranes, leading to growth inhibition and cell death.[1][4]

Data Presentation: Antimicrobial Activity of Macrocarpals

The following tables summarize the reported minimum inhibitory concentrations (MICs) for various macrocarpals against a range of microorganisms. This data provides a comparative baseline for the anticipated antimicrobial spectrum of this compound.

Table 1: Antibacterial Activity of Macrocarpals

CompoundBacterial StrainMIC (µg/mL)Reference
Macrocarpal ABacillus subtilis PCI219< 0.2[5]
Macrocarpal AStaphylococcus aureus FDA209P0.4[5]
Macrocarpal BStaphylococcus aureus0.78 - 3.13[4]
Macrocarpal BBacillus subtilis0.78 - 3.13[4]
Macrocarpal BMicrococcus luteus0.78 - 3.13[4]
Macrocarpal BMycobacterium smegmatis0.78 - 3.13[4]
Macrocarpals A, B, CPorphyromonas gingivalisInhibited[6]
Macrocarpals A, B, CPrevotella intermediaInhibited[6]
Macrocarpals A, B, CPrevotella nigrescensInhibited[6]
Macrocarpals A, B, CTreponema denticolaInhibited[6]

Table 2: Antifungal Activity of Macrocarpals

CompoundFungal StrainMIC (µg/mL)Reference
Macrocarpal CTrichophyton mentagrophytes1.95[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and reproducibility of antimicrobial screening results. The following are standard protocols adapted from studies on macrocarpals.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of decreasing concentrations.

  • Inoculum Preparation: Prepare a standardized microbial suspension, typically equivalent to a 0.5 McFarland standard, in the appropriate broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for fungi).[4][7]

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[4]

Protocol 2: Agar (B569324) Dilution Assay for MIC Determination

This method is an alternative to broth microdilution, particularly for certain types of bacteria.

  • Preparation of Stock Solution: As described in Protocol 1.

  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Nutrient Agar or Mueller-Hinton Agar) containing serial dilutions of this compound.[5]

  • Inoculum Preparation: As described in Protocol 1.

  • Inoculation: Spot a standardized volume of the microbial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of the microorganism on the agar surface.[5]

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the preliminary antimicrobial screening of a natural product like this compound.

G cluster_0 Compound Preparation cluster_1 Antimicrobial Assays cluster_2 Data Analysis a Isolation of this compound from Eucalyptus sp. b Purity and Structural Characterization (HPLC, NMR, MS) a->b c Preparation of Standardized Microbial Inoculum b->c d MIC Determination (Broth/Agar Dilution) c->d e MBC/MFC Determination d->e f Record MIC/MBC/MFC Values e->f g Compare with Control Antibiotics f->g

Caption: Workflow for Preliminary Antimicrobial Screening.

Proposed Mechanism of Action: Signaling Pathway Disruption

Based on studies of related compounds, this compound likely exerts its antimicrobial effect by disrupting the bacterial cell membrane and inducing oxidative stress.

G cluster_0 Bacterial Cell a This compound b Cell Membrane Disruption a->b d Generation of Reactive Oxygen Species (ROS) a->d c Increased Membrane Permeability b->c h Cell Death c->h e Oxidative Stress d->e f DNA Damage e->f g Protein Dysfunction e->g f->h g->h

Caption: Proposed Antimicrobial Mechanism of this compound.

References

In Vitro Antibacterial Spectrum of Macrocarpals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The antibacterial efficacy of macrocarpals is quantified by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. The following table summarizes the reported MIC values for various macrocarpals against a range of bacterial strains.

MacrocarpalBacterial StrainMIC (µg/mL)Reference
Macrocarpal AStaphylococcus aureus16[1]
Macrocarpals B-FStaphylococcus aureus0.78 - 3.13[2]
Bacillus subtilis0.78 - 3.13[2]
Micrococcus luteus0.78 - 3.13[2]
Mycobacterium smegmatis0.78 - 3.13[2]
Macrocarpal BPorphyromonas gingivalisInhibited
Prevotella intermediaInhibited
Prevotella nigrescensInhibited
Treponema denticolaInhibited
Macrocarpal CTrichophyton mentagrophytes1.95
Macrocarpal HStreptococcus mutans0.20
Macrocarpal IStreptococcus mutans6.25
Macrocarpal JStreptococcus mutans3.13

Experimental Protocols

The determination of the in vitro antibacterial spectrum of macrocarpals involves standardized microbiological assays. The most common methods are the broth microdilution and agar (B569324) dilution methods.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.

a. Preparation of Macrocarpal Stock Solution:

  • Dissolve the purified macrocarpal in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1 mg/mL). The solvent should be selected based on the compound's solubility and its minimal toxicity to the test microorganisms at the final concentration used.

b. Preparation of Microtiter Plates:

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the macrocarpal stock solution with an appropriate sterile broth medium, such as Mueller-Hinton Broth (MHB).

c. Preparation of Bacterial Inoculum:

  • From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

  • Dilute this standardized suspension in the sterile broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

d. Inoculation and Incubation:

  • Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted macrocarpal.

  • Include a positive control (broth with inoculum, no macrocarpal) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours. For anaerobic bacteria like P. gingivalis, an anaerobic chamber or jar should be used.

e. Determination of MIC:

  • After incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.

  • The MIC is the lowest concentration of the macrocarpal at which no visible growth is observed.

  • Optionally, results can be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent directly into the agar medium.

a. Preparation of Macrocarpal-Containing Agar Plates:

  • Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold serial dilutions of the macrocarpal.

  • A control plate without any macrocarpal is also prepared.

b. Preparation of Bacterial Inoculum:

  • The test microorganism is cultured in a suitable broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard.

c. Inoculation and Incubation:

  • The surface of each agar plate is inoculated with the standardized microbial suspension.

  • The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

d. Determination of MIC:

  • The MIC is recorded as the lowest concentration of the macrocarpal that completely inhibits the visible growth of the microorganism on the agar surface.

Mandatory Visualization

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Macrocarpal Stock Solution serial_dilution Serial Dilutions in Microtiter Plate stock->serial_dilution inoculation Inoculation of Microtiter Plate serial_dilution->inoculation inoculum_prep Bacterial Inoculum Preparation (0.5 McFarland) inoculum_prep->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation readout Visual Inspection or Plate Reader incubation->readout mic_determination MIC Determination readout->mic_determination result MIC Value mic_determination->result Lowest concentration with no visible growth

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Postulated Antibacterial Mechanism of Macrocarpals

The precise molecular targets of macrocarpals are still under investigation; however, studies on related phloroglucinol (B13840) derivatives suggest a multi-faceted mechanism of action.

signaling_pathway cluster_macrocarpal Macrocarpal cluster_bacterium Bacterial Cell cluster_effects Bactericidal Effects macrocarpal Macrocarpal membrane Cell Membrane Disruption macrocarpal->membrane enzyme Inhibition of Essential Enzymes macrocarpal->enzyme ros Induction of Oxidative Stress macrocarpal->ros leakage Leakage of Intracellular Components membrane->leakage death Cell Death enzyme->death ros->leakage leakage->death

Caption: Postulated antibacterial mechanisms of action for macrocarpals.

The primary modes of action are believed to involve the disruption of the bacterial cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS). Damage to the cell membrane can lead to the leakage of intracellular components and dissipation of the membrane potential, ultimately resulting in cell death. Additionally, macrocarpals have been shown to inhibit bacterial enzymes such as proteinases and glucosyltransferases, which are crucial for bacterial growth, metabolism, and virulence.

References

The Antifungal Potential of Macrocarpals: A Technical Guide on Macrocarpal C as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: As of December 2025, a comprehensive review of scientific literature reveals a significant lack of available data specifically detailing the antifungal properties of Macrocarpal K . In contrast, substantial research has been conducted on the closely related compound, Macrocarpal C , elucidating its potent antifungal activity and mechanism of action against various pathogenic fungi. This technical guide will, therefore, focus on the well-documented antifungal properties of Macrocarpal C as a representative model for this class of compounds. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed overview of the current understanding of macrocarpal antifungal activity, with the acknowledgment that further research is imperative to explore the potential of other macrocarpal derivatives, including this compound.

Introduction to Macrocarpals and Their Antifungal Significance

Macrocarpals are a group of phloroglucinol-diterpenoid derivatives predominantly isolated from plants of the Eucalyptus genus.[1] These compounds have garnered scientific interest due to their diverse biological activities, including antibacterial and antifungal properties.[1][2] Macrocarpal C, in particular, has been identified as a major antifungal component in extracts of Eucalyptus globulus leaves.[3][4] This guide provides an in-depth analysis of the antifungal characteristics of Macrocarpal C, focusing on its efficacy against pathogenic fungi, its mechanism of action, and the experimental methodologies used in its evaluation.

Quantitative Antifungal Activity of Macrocarpal C

The antifungal efficacy of Macrocarpal C has been quantitatively assessed against several pathogenic fungi, primarily through the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The available data for Macrocarpal C is summarized in the table below.

Fungal SpeciesType of FungusMinimum Inhibitory Concentration (MIC) of Macrocarpal C (µg/mL)Reference CompoundMIC of Reference Compound (µg/mL)
Trichophyton mentagrophytesDermatophyte1.95Terbinafine hydrochloride0.625
Nystatin1.25
Trichophyton rubrumDermatophyte1.95--
Paecilomyces variotiiDermatophyte---

Data extracted from Wong et al., 2015. Note: A specific MIC value for Paecilomyces variotii was mentioned as inhibited, but the exact concentration was not provided in the primary source.

Mechanism of Antifungal Action

The antifungal activity of Macrocarpal C against Trichophyton mentagrophytes is attributed to a multi-faceted mechanism that ultimately leads to fungal cell death. The primary modes of action are:

  • Increased Fungal Membrane Permeability: Macrocarpal C treatment leads to a significant increase in the permeability of the fungal cell membrane. This disruption of membrane integrity is a key factor in its antifungal effect.

  • Induction of Intracellular Reactive Oxygen Species (ROS) Production: The compound triggers an elevation in the levels of intracellular ROS. The accumulation of ROS leads to oxidative stress, damaging cellular components and contributing to cell death.

  • Induction of Apoptosis via DNA Fragmentation: Macrocarpal C has been shown to induce apoptosis in fungal cells, a process characterized by programmed cell death. This is evidenced by the detection of DNA fragmentation within the fungal cells following treatment.

The proposed signaling pathway for the antifungal action of Macrocarpal C is depicted in the following diagram:

MacrocarpalC_Mechanism MacrocarpalC Macrocarpal C FungalCell Pathogenic Fungus (e.g., T. mentagrophytes) MacrocarpalC->FungalCell Interacts with Membrane Increased Membrane Permeability FungalCell->Membrane ROS Increased Intracellular ROS Production FungalCell->ROS CellDeath Fungal Cell Death Membrane->CellDeath DNA_Frag DNA Fragmentation ROS->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis Apoptosis->CellDeath

Caption: Proposed mechanism of action of Macrocarpal C against pathogenic fungi.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to evaluate the antifungal properties of Macrocarpal C.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Macrocarpal C against filamentous fungi is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.

Workflow for MIC Determination:

MIC_Workflow start Start prep_macro Prepare serial dilutions of Macrocarpal C in RPMI-1640 medium start->prep_macro prep_fungi Prepare fungal inoculum suspension (0.4 x 10^4 to 5 x 10^4 CFU/mL) start->prep_fungi mix Add equal volumes of Macrocarpal C dilutions and fungal inoculum to 96-well plate prep_macro->mix prep_fungi->mix incubate Incubate at 35°C for 48-72 hours mix->incubate read Visually inspect for fungal growth incubate->read determine_mic MIC is the lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination of Macrocarpal C.

Detailed Steps:

  • Preparation of Macrocarpal C Dilutions: A stock solution of Macrocarpal C is serially diluted in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) to achieve a range of concentrations.

  • Preparation of Fungal Inoculum: The fungal isolate is cultured on potato dextrose agar. Spores are harvested and suspended in sterile saline containing 0.05% Tween 80. The suspension is adjusted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • Inoculation: In a 96-well microtiter plate, 100 µL of each Macrocarpal C dilution is mixed with 100 µL of the fungal inoculum.

  • Incubation: The plate is incubated at 35°C for 48 to 72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of Macrocarpal C at which no visible fungal growth is observed.

Fungal Membrane Permeability Assay

This assay utilizes the fluorescent dye SYTOX Green, which can only enter cells with compromised plasma membranes.

Methodology:

  • Fungal cells are treated with Macrocarpal C at its MIC for a specified time.

  • SYTOX Green is added to the cell suspension.

  • The fluorescence intensity is measured using a fluorometer. An increase in fluorescence indicates an increase in membrane permeability.

Reactive Oxygen Species (ROS) Production Assay

The production of intracellular ROS is measured using the fluorescent probe 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA).

Methodology:

  • Fungal cells are treated with Macrocarpal C at its MIC.

  • The cells are then incubated with carboxy-H2DCFDA.

  • The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured.

DNA Fragmentation Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Methodology:

  • Fungal cells are treated with Macrocarpal C.

  • The cells are fixed and permeabilized.

  • The TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, is added.

  • The incorporation of labeled dUTP at the 3'-OH ends of fragmented DNA is detected by fluorescence microscopy or flow cytometry.

Conclusion and Future Directions

The available evidence strongly supports the potent antifungal activity of Macrocarpal C, particularly against dermatophytes. Its mechanism of action, involving the disruption of membrane integrity, induction of oxidative stress, and promotion of apoptosis, highlights its potential as a lead compound for the development of new antifungal agents.

The significant gap in knowledge regarding the antifungal properties of this compound and other macrocarpal derivatives presents a compelling area for future research. Investigations into the structure-activity relationships within the macrocarpal family could unveil compounds with enhanced efficacy, a broader spectrum of activity, and improved pharmacological profiles. Further studies are warranted to explore the in vivo efficacy and safety of these promising natural products.

References

Macrocarpal K: A Phloroglucinol Derivative with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a naturally occurring phloroglucinol-diterpene conjugate isolated from the leaves of several Eucalyptus species, notably Eucalyptus macrocarpa.[1] As a member of the macrocarpal family of compounds, it shares a common structural scaffold with other bioactive molecules that have demonstrated a range of pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound and its potential therapeutic applications, with a focus on its antimicrobial, anti-inflammatory, and anti-diabetic properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further research and development.

Physicochemical Properties

This compound is characterized by a phloroglucinol (B13840) core linked to a diterpene moiety. Its chemical structure and properties are summarized below.

PropertyValue
Molecular FormulaC₂₈H₄₀O₆
Molecular Weight472.6 g/mol
AppearanceExpected to be a yellowish powder
General ClassPhloroglucinol dialdehyde (B1249045) diterpene

Potential Therapeutic Applications

The therapeutic potential of this compound is inferred from its structural similarity to other well-studied macrocarpals and preliminary evidence of its biological activity. The primary areas of interest include its use as an antimicrobial, anti-inflammatory, and anti-diabetic agent.

Antimicrobial Activity

This compound is expected to possess significant antimicrobial properties, a characteristic feature of the macrocarpal family. While specific data for this compound is limited, the activities of its analogues provide a strong rationale for its investigation as an antibacterial and antifungal agent.

Antibacterial Activity: Macrocarpals have demonstrated potent activity, particularly against Gram-positive bacteria. The proposed mechanism of action involves the disruption of the bacterial cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS).

Antifungal Activity: The antifungal mechanism of macrocarpals is believed to be multifaceted. Studies on the closely related Macrocarpal C have shown that it can induce fungal cell death by increasing membrane permeability, stimulating ROS production, and causing DNA fragmentation.[2]

Quantitative Data on Related Macrocarpals (MIC in µg/mL)

MicroorganismMacrocarpal AMacrocarpal BMacrocarpal C
Staphylococcus aureus<0.2 - 0.40.78 - 3.133.13
Bacillus subtilis<0.20.78 - 3.13-
Micrococcus luteus-0.78 - 3.131.56
Trichophyton mentagrophytes--1.95

Data compiled from multiple sources.[3][4][5]

Anti-Diabetic Potential: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Inhibitors of dipeptidyl peptidase-4 (DPP-4) are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They act by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in regulating insulin (B600854) secretion and glucose homeostasis. Several macrocarpals, including A, B, and C, have been identified as DPP-4 inhibitors. Macrocarpal C, in particular, has shown potent inhibitory activity. Given the structural similarities, this compound is a promising candidate for investigation as a novel DPP-4 inhibitor.

Quantitative Data on DPP-4 Inhibition by Related Macrocarpals

CompoundInhibition (%) at 500 µMIC₅₀ (µM)
Macrocarpal A30>500
Macrocarpal B30>500
Macrocarpal C90 (at 50 µM)~35

Data from a study on macrocarpals A, B, and C.

Anti-Inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Natural products are a rich source of novel anti-inflammatory agents. The phloroglucinol scaffold, a key feature of this compound, is present in many compounds with known anti-inflammatory properties. While direct evidence for this compound is not yet available, extracts from plants containing macrocarpals have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) in cellular models of inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Serially dilute the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Dilute in broth Inoculation Inoculation Serial Dilution->Inoculation Inoculum Prep Inoculum Prep Inoculum Prep->Inoculation Incubation Incubation Inoculation->Incubation Incubate MIC Determination MIC Determination Incubation->MIC Determination Read results

Workflow for Broth Microdilution Assay.
DPP-4 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute recombinant human DPP-4 enzyme in assay buffer.

    • Prepare a solution of the fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the DPP-4 enzyme solution to each well.

    • Add various concentrations of this compound or a known DPP-4 inhibitor (positive control) to the wells. Include a vehicle control (DMSO).

    • Incubate the plate at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the DPP-4 substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission) over time.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Dilution Compound Dilution Pre-incubation Pre-incubation Compound Dilution->Pre-incubation Enzyme Solution Enzyme Solution Enzyme Solution->Pre-incubation Substrate Solution Substrate Solution Reaction Initiation Reaction Initiation Substrate Solution->Reaction Initiation Add substrate Pre-incubation->Reaction Initiation Fluorescence Measurement Fluorescence Measurement Reaction Initiation->Fluorescence Measurement Measure fluorescence Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Calculate IC50

Workflow for DPP-4 Inhibition Assay.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a short period (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL). Include a positive control (LPS only) and a negative control (untreated cells).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound and determine the IC₅₀ value.

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Potential Signaling Pathways

Based on the known activities of related phloroglucinols, several signaling pathways are likely to be modulated by this compound.

Antimicrobial Action: Disruption of Fungal Cell Homeostasis

The antifungal activity of macrocarpals is hypothesized to involve a multi-pronged attack on fungal cells. This can be visualized as a signaling cascade initiated by the interaction of this compound with the fungal cell membrane.

G This compound This compound Fungal Cell Membrane Fungal Cell Membrane This compound->Fungal Cell Membrane Interacts with Membrane Permeabilization Membrane Permeabilization Fungal Cell Membrane->Membrane Permeabilization ROS Production ROS Production Membrane Permeabilization->ROS Production Induces DNA Fragmentation DNA Fragmentation ROS Production->DNA Fragmentation Causes Cell Death Cell Death DNA Fragmentation->Cell Death

Proposed Antifungal Signaling Pathway.
Anti-Inflammatory Action: Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. A plausible mechanism for this compound is the inhibition of IκBα phosphorylation, which would prevent the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

G Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) IKK Complex IKK Complex Inflammatory Stimulus (LPS)->IKK Complex Activates IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκBα Degradation->NF-κB Nuclear Translocation Allows Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB Nuclear Translocation->Pro-inflammatory Gene Transcription Initiates This compound This compound This compound->IκBα Phosphorylation Inhibits

Hypothesized NF-κB Inhibitory Pathway.

Conclusion and Future Directions

This compound represents a promising natural product with the potential for development into a therapeutic agent for various conditions. Its demonstrated antimicrobial activity, coupled with the anti-diabetic and anti-inflammatory potential suggested by related compounds, warrants further investigation. Future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

  • In-depth Biological Characterization:

    • Determination of the full antimicrobial spectrum of this compound, including its activity against clinically relevant drug-resistant strains.

    • Elucidation of its precise mechanisms of action against bacteria and fungi.

    • Confirmation and quantification of its DPP-4 inhibitory activity.

    • Comprehensive evaluation of its anti-inflammatory effects in various in vitro and in vivo models.

    • Investigation of its effects on key inflammatory signaling pathways, such as the MAPK and NF-κB pathways.

  • Preclinical Development: Assessment of the pharmacokinetic and toxicological profile of this compound to determine its suitability for further development.

The information and protocols provided in this technical guide serve as a foundation for advancing the scientific understanding of this compound and unlocking its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Macrocarpal K from Eucalyptus Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macrocarpal K is a phloroglucinol (B13840) derivative found in the leaves of Eucalyptus species, notably Eucalyptus macrocarpa.[1] These compounds, including this compound, are of significant interest to the scientific community due to their potential therapeutic properties, such as antimicrobial and enzyme-inhibiting activities.[1][2] This document provides detailed protocols for the isolation and purification of this compound from Eucalyptus leaves, intended for researchers, scientists, and professionals in drug development. The methodologies outlined are based on established procedures for the separation of structurally related macrocarpals.[2][3][4]

Data Presentation

The yield of macrocarpals can vary significantly based on the Eucalyptus species, geographical location, and the specific isolation protocol employed. The following table summarizes reported yields for various macrocarpals from Eucalyptus macrocarpa leaves to provide a comparative reference.

CompoundStarting Material (Dried Leaves)Yield (mg)Reference
Macrocarpal A2880 g252.5[2][4]
Macrocarpal B2880 g51.9[2][4]
Macrocarpal C2880 g20.0[2][4]
Macrocarpal D2880 g56.8[2][4]
Macrocarpal E2880 g14.6[2][4]
Macrocarpal F2880 g11.4[2][4]
Macrocarpal G2880 g47.3[2][4]

Experimental Protocols

The isolation and purification of this compound involves a multi-step process, including preparation of the plant material, extraction, solvent partitioning, and chromatographic separation.

Plant Material Preparation
  • Collection and Drying: Collect fresh leaves of Eucalyptus macrocarpa. Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.

  • Grinding: Grind the dried leaves into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.[3]

Extraction

A two-stage extraction process can be employed to enhance the yield and purity of the target macrocarpals.[5][6]

  • Defatting and Removal of Essential Oils: To remove essential oils, subject the powdered leaf material to steam distillation.[3][5] Alternatively, a preliminary extraction with a non-polar solvent like n-hexane can be performed.[7]

  • Initial Extraction (Aqueous Organic Solvent):

    • To the defatted leaf powder, add a low-concentration aqueous organic solvent (e.g., 30% ethanol (B145695) in water).[3][5]

    • Perform the extraction under reflux at 70-90°C for 1-2 hours.[5][6]

    • Filter the mixture to separate the extract from the solid residue.

  • Secondary Extraction (Organic Solvent):

    • To the remaining plant residue, add a higher concentration of an organic solvent (e.g., 80% aqueous acetone (B3395972) or 95% ethanol).[2][3][5][7]

    • Repeat the extraction under reflux for 1-2 hours.[5][7]

    • Combine the extracts from this step and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[2]

Solvent Partitioning and Fractionation

This step separates compounds based on their polarity.

  • Suspend the crude extract in water.

  • Perform liquid-liquid partitioning with an equal volume of ethyl acetate (B1210297). Repeat this process multiple times.[2]

  • Combine the ethyl acetate fractions, which will contain the macrocarpals, and concentrate them under reduced pressure.[2]

Chromatographic Purification

A series of chromatographic techniques are used for the final purification of this compound.

  • Silica (B1680970) Gel Column Chromatography:

    • Stationary Phase: Silica gel.[2]

    • Mobile Phase: A gradient of chloroform (B151607) and methanol (B129727) is often used. The polarity is gradually increased to elute compounds with increasing polarity.[2]

    • Procedure:

      • Pack a silica gel column using a slurry method with a non-polar solvent.

      • Load the concentrated ethyl acetate fraction onto the column.

      • Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.[2]

      • Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing the target compound.[2]

  • Sephadex LH-20 Column Chromatography:

    • For further separation of the fractions obtained from the silica gel column, employ a Sephadex LH-20 column with methanol as the mobile phase.[8]

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved using reversed-phase HPLC.[2][3]

    • Column: A C18 reversed-phase column is typically used.[2]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.[2]

    • Example Gradient Program: A linear gradient from 40% acetonitrile to 100% acetonitrile over 30-40 minutes can be a starting point, but optimization is necessary based on the specific system.[2]

    • Detection: A UV detector set at approximately 275 nm is suitable for detecting macrocarpals.[2]

    • Procedure:

      • Pool the fractions from the previous chromatography step containing the target compound, concentrate, and dissolve in the initial mobile phase.

      • Inject the sample onto the HPLC system.

      • Collect the peak corresponding to this compound.

      • Assess the purity of the isolated compound using analytical HPLC.[2]

Structure Elucidation

The structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Visualizations

Experimental Workflow

This compound Isolation and Purification Workflow Start Eucalyptus Leaves Grinding Grinding Start->Grinding SteamDistillation Steam Distillation (Remove Essential Oils) Grinding->SteamDistillation Extraction1 Initial Extraction (e.g., 30% Ethanol) SteamDistillation->Extraction1 Extraction2 Secondary Extraction (e.g., 80% Acetone) Extraction1->Extraction2 Residue Concentration1 Concentration Extraction2->Concentration1 Partitioning Solvent Partitioning (Ethyl Acetate/Water) Concentration1->Partitioning Crude Extract Concentration2 Concentration Partitioning->Concentration2 Ethyl Acetate Fraction ColumnChromatography Silica Gel Column Chromatography Concentration2->ColumnChromatography HPLC Reversed-Phase HPLC ColumnChromatography->HPLC Enriched Fractions PureCompound Pure this compound HPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: Workflow for the isolation and purification of this compound.

Biological Activity of this compound

Biological Activity of this compound MacrocarpalK This compound Disruption Disruption MacrocarpalK->Disruption targets MicrobialCellWall Microbial Cell Wall MicrobialCellWall->Disruption AntimicrobialActivity Antimicrobial Activity Disruption->AntimicrobialActivity leads to Inhibition Inhibition of Growth AntimicrobialActivity->Inhibition PathogenicMicroorganisms Pathogenic Microorganisms PathogenicMicroorganisms->Inhibition acts on

Caption: Mode of action of this compound's antimicrobial activity.

References

Unlocking the Structure of Macrocarpal K: A Mass Spectrometry-Guided Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Advanced mass spectrometry (MS) techniques are proving instrumental in the complex structural elucidation of novel natural products. This application note details the use of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and tandem mass spectrometry (MS/MS) for the characterization of Macrocarpal K, a phloroglucinol-diterpene adduct with significant therapeutic potential. This protocol is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and characterization.

This compound, a member of the macrocarpal family of compounds isolated from Eucalyptus species, possesses a complex chemical architecture comprising a phloroglucinol (B13840) core linked to a diterpene moiety. The precise determination of its molecular formula and the intricate details of its fragmentation behavior are critical for its unambiguous identification and further pharmacological investigation.

Introduction to Mass Spectrometry in Natural Product Analysis

Mass spectrometry has emerged as a powerful analytical technique for the structural elucidation of natural products due to its high sensitivity, speed, and the wealth of structural information it can provide.[1][2][3] High-resolution mass spectrometry allows for the determination of the elemental composition of a molecule with high accuracy, while tandem mass spectrometry (MS/MS) provides insights into its structure by analyzing the fragmentation patterns of a selected precursor ion.[4][5] For complex molecules like this compound, a combination of these techniques is essential for a comprehensive structural analysis.

Experimental Protocols

Sample Preparation

A standardized protocol for the preparation of Eucalyptus extracts is crucial for obtaining reproducible and high-quality mass spectrometry data.

Protocol for Extraction of Macrocarpals from Eucalyptus Leaves:

  • Grinding: Dry the Eucalyptus leaves at room temperature and grind them into a fine powder using a mechanical grinder.

  • Extraction: Macerate the powdered leaves in methanol (B129727) (1:10 w/v) for 24 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Liquid-Liquid Partitioning: Suspend the crude extract in a mixture of water and methanol (9:1 v/v) and partition successively with n-hexane and ethyl acetate (B1210297). The macrocarpals will be concentrated in the ethyl acetate fraction.

  • Final Preparation for LC-MS Analysis: Evaporate the ethyl acetate fraction to dryness. Reconstitute a known amount of the residue in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection into the LC-MS system.

High-Resolution Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is employed to determine the accurate mass and elemental composition of this compound.

Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for phloroglucinol derivatives.

  • Mass Range: m/z 100-1500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Nebulizer Gas Flow: Nitrogen, 800 L/hr.

  • Data Acquisition: Full scan mode with a resolution of at least 20,000.

Tandem Mass Spectrometry (MS/MS)

MS/MS experiments are performed to induce fragmentation of the precursor ion of this compound and to elucidate its structural components.

Instrumentation and Parameters:

  • Precursor Ion Selection: The [M-H]⁻ ion of this compound is selected for fragmentation.

  • Collision Gas: Argon.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

  • Data Acquisition: Product ion scan mode.

Data Presentation and Interpretation

The data obtained from HR-ESI-MS and MS/MS analyses are crucial for the structural elucidation of this compound.

High-Resolution Mass Spectrometry Data

The molecular formula of this compound is C₂₈H₄₀O₆, with a calculated molecular weight of 472.2774 g/mol . In negative ion mode ESI, this compound is expected to be detected as the deprotonated molecule [M-H]⁻.

ParameterObserved ValueTheoretical Value
Molecular Ion [M-H]⁻-
m/z 471.2698471.2696
Molecular Formula C₂₈H₃₉O₆⁻C₂₈H₃₉O₆⁻
Mass Error (ppm) < 5-

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Tandem Mass Spectrometry (MS/MS) Data and Fragmentation Pathway

The MS/MS spectrum of the [M-H]⁻ ion of this compound reveals characteristic fragmentation patterns that provide structural information. The fragmentation is expected to involve cleavages within the diterpene moiety and the phloroglucinol core. Based on the analysis of similar phloroglucinol-diterpene adducts, a plausible fragmentation pathway can be proposed.

A key fragmentation pathway for phloroglucinol derivatives involves the retro-Diels-Alder (RDA) reaction, leading to the cleavage of the terpene ring system. Additionally, losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and methyl groups (CH₃) are commonly observed.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure
471.2698453.2593H₂OLoss of a hydroxyl group from the diterpene moiety.
471.2698425.2642C₂H₂OCleavage within the phloroglucinol ring.
471.2698397.2324C₄H₈OFragmentation of the diterpene side chain.
471.2698203.0654C₁₅H₂₄O₂Cleavage separating the phloroglucinol and diterpene moieties.

Table 2: Proposed MS/MS Fragmentation Data for this compound [M-H]⁻.

Visualizing the Workflow and Fragmentation

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the proposed fragmentation pathway.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Mass Spectrometry Analysis Eucalyptus_Leaves Eucalyptus Leaves Grinding Grinding Eucalyptus_Leaves->Grinding Methanol_Extraction Methanol Extraction Grinding->Methanol_Extraction Filtration_Concentration Filtration & Concentration Methanol_Extraction->Filtration_Concentration Liquid_Liquid_Partitioning Liquid-Liquid Partitioning (n-hexane/ethyl acetate) Filtration_Concentration->Liquid_Liquid_Partitioning Final_Sample Reconstituted Ethyl Acetate Fraction Liquid_Liquid_Partitioning->Final_Sample LC_Separation UPLC/HPLC Separation Final_Sample->LC_Separation HR_ESI_MS HR-ESI-MS Analysis (Accurate Mass & Formula) LC_Separation->HR_ESI_MS MS_MS Tandem MS (MS/MS) (Fragmentation Analysis) LC_Separation->MS_MS Data_Analysis Data Analysis & Structural Elucidation HR_ESI_MS->Data_Analysis MS_MS->Data_Analysis

Figure 1: Experimental workflow for the extraction and mass spectrometric analysis of this compound.

fragmentation_pathway cluster_frags Major Fragment Ions M-H [M-H]⁻ m/z 471.2698 C₂₈H₃₉O₆⁻ Frag1 [M-H-H₂O]⁻ m/z 453.2593 M-H->Frag1 - H₂O Frag2 [M-H-C₂H₂O]⁻ m/z 425.2642 M-H->Frag2 - C₂H₂O Frag3 [M-H-C₄H₈O]⁻ m/z 397.2324 M-H->Frag3 - C₄H₈O Frag4 Putative Diterpene Fragment m/z 203.0654 M-H->Frag4 - C₁₃H₁₅O₄

Figure 2: Proposed fragmentation pathway of this compound [M-H]⁻ in MS/MS.

Conclusion

The application of high-resolution mass spectrometry and tandem mass spectrometry provides a robust and efficient workflow for the structural elucidation of complex natural products like this compound. The accurate mass measurement confirms the elemental composition, while the detailed fragmentation pattern obtained from MS/MS analysis offers valuable insights into the connectivity of its structural components. This information is indispensable for the definitive identification of this compound and serves as a foundation for further research into its biological activities and potential therapeutic applications.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivative, a class of compounds isolated from plants of the Eucalyptus genus.[1][2] Compounds in the macrocarpal family have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1] The Minimum Inhibitory Concentration (MIC) is a critical metric in microbiology that defines the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism.[3][4] Determining the MIC of this compound is a crucial step in assessing its potential as a novel antimicrobial agent, guiding further research, and supporting drug development efforts. This document provides a comprehensive guide to the MIC assay for this compound, including detailed protocols and data presentation guidelines.

Data Presentation

The antimicrobial efficacy of macrocarpals has been quantified against a variety of bacterial strains. While specific MIC data for this compound is still emerging, the following table summarizes the known MIC values for closely related macrocarpals to provide a comparative baseline.

Bacterial StrainGram StainMacrocarpal A, B, C, D, E, F, or G MIC (µg/mL)
Staphylococcus aureusGram-positive0.78 - 3.13
Bacillus subtilisGram-positive0.78 - 3.13
Micrococcus luteusGram-positive0.78 - 3.13
Mycobacterium smegmatis(Not applicable)0.78 - 3.13
Porphyromonas gingivalisGram-negativeInhibited
Prevotella intermediaGram-negativeInhibited
Prevotella nigrescensGram-negativeInhibited
Treponema denticola(Not applicable)Inhibited

Experimental Protocols

The broth microdilution method is a widely accepted, standardized, and accurate technique for determining the MIC of antimicrobial agents. This method allows for the simultaneous testing of multiple concentrations of a compound against a specific microorganism.

Principle of the Broth Microdilution Method

The broth microdilution method involves a series of twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the wells are visually inspected for microbial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of the agent that completely prevents visible growth.

Materials and Reagents
  • This compound

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile pipettes and tips

  • Incubator (35°C ± 2°C)

  • Reading mirror or lightbox (optional)

Step-by-Step Protocol

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a suitable agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Further dilute the stock solution in CAMHB to achieve a concentration that is twice the highest concentration to be tested. c. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. d. Add 200 µL of the twice-concentrated this compound solution to well 1. e. Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. f. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10. g. Well 11 will serve as the growth control (inoculum without this compound), and well 12 will serve as the sterility control (broth only).

3. Inoculation of the Microtiter Plate: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This will result in a final volume of 200 µL per well and the desired final concentration of this compound.

4. Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting the Results: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Bacterial Inoculum Preparation (0.5 McFarland) Plate_Setup 96-Well Plate Setup: - Compound Dilutions - Inoculum Addition - Controls Inoculum_Prep->Plate_Setup Compound_Prep This compound Serial Dilutions Compound_Prep->Plate_Setup Incubation Incubation (16-20h, 35°C) Plate_Setup->Incubation Read_Results Visual Inspection for Turbidity Incubation->Read_Results MIC_Determination Determine MIC Read_Results->MIC_Determination

Caption: Workflow of the broth microdilution MIC assay.

Proposed Antimicrobial Signaling Pathway of Macrocarpals

While the precise molecular targets of this compound are under investigation, studies on related phloroglucinol derivatives suggest a multi-faceted mechanism of action. The primary proposed modes of action involve the disruption of the bacterial cell membrane and the induction of oxidative stress. A related compound, Macrocarpal C, has been shown to increase fungal membrane permeability and stimulate the generation of reactive oxygen species (ROS), leading to DNA fragmentation.

Proposed_Mechanism cluster_cell Bacterial Cell Macrocarpal_K This compound Cell_Membrane Cell Membrane Disruption Macrocarpal_K->Cell_Membrane Oxidative_Stress Induction of Oxidative Stress Macrocarpal_K->Oxidative_Stress Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death ROS Increased ROS Production Oxidative_Stress->ROS DNA_Damage DNA Damage & Fragmentation ROS->DNA_Damage DNA_Damage->Cell_Death

Caption: Proposed mechanism of antimicrobial action for macrocarpals.

References

Application Notes and Protocols for Broth Microdilution Susceptibility Testing of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, "Macrocarpal K" is not a recognized compound in the peer-reviewed scientific literature. The following application notes and protocols are provided as a comprehensive guide for the antimicrobial susceptibility testing of a novel, hypothetical, or rare phloroglucinol-diterpene compound, herein referred to as this compound, based on established methods for similar natural products.

Introduction

Macrocarpals are a class of phloroglucinol-diterpene compounds isolated from various Eucalyptus species, which have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. This document outlines a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This method is a standardized, high-throughput technique for quantifying the in vitro activity of an antimicrobial agent against a specific microorganism.

Given that natural products like Macrocarpals can be hydrophobic, special considerations for solubility and potential for aggregation in aqueous media are addressed in this protocol. Adherence to standardized guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is essential for reproducibility and comparability of results.

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data for the Minimum Inhibitory Concentration (MIC) of this compound against common microbial strains. This data is for illustrative purposes to demonstrate how results from the described protocol would be presented.

MicroorganismStrainMIC Range (µg/mL)Quality Control Range (µg/mL) - [QC Strain]
Staphylococcus aureusATCC 292134 - 160.5 - 2 (Ciprofloxacin)
Bacillus subtilisATCC 66332 - 80.25 - 1 (Ciprofloxacin)
Escherichia coliATCC 2592264 - >1280.004 - 0.015 (Ciprofloxacin)
Pseudomonas aeruginosaATCC 27853>1280.25 - 1 (Ciprofloxacin)
Candida albicansATCC 9002816 - 640.12 - 0.5 (Fluconazole)

Experimental Protocols

Preparation of this compound Stock Solution

Due to the likely hydrophobic nature of this compound, a stock solution should be prepared in 100% Dimethyl Sulfoxide (DMSO).

  • Accurately weigh the required amount of purified this compound.

  • Dissolve in 100% DMSO to a final concentration of 1280 µg/mL. Note: The final concentration of DMSO in the assay wells should not exceed 1-2%, as higher concentrations can inhibit microbial growth.

  • Vortex thoroughly to ensure complete dissolution.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

Preparation of 96-Well Microtiter Plates
  • In a sterile 96-well, U-bottom microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi to all wells from columns 2 to 12.

  • Add 100 µL of the this compound stock solution (1280 µg/mL) to the wells in column 1.

  • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this serial dilution from column 2 to column 10. Discard 50 µL from column 10 after mixing.

  • This will result in a concentration range of this compound from 128 µg/mL to 0.25 µg/mL in the plate (after addition of the inoculum).

  • Column 11 will serve as the growth control (no drug), and column 12 will serve as the sterility control (no inoculum). Add an additional 50 µL of broth to the wells in column 12.

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the final well volume.

Inoculation and Incubation
  • Add 50 µL of the final diluted inoculum to each well from column 1 to 11. This will bring the final volume in these wells to 100 µL.

  • The wells in column 12 should remain un-inoculated as a sterility control.

  • Seal the plate with an adhesive plate sealer to prevent evaporation.

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi in ambient air.

Determination of Minimum Inhibitory Concentration (MIC)
  • Following incubation, visually inspect the plates for microbial growth. The sterility control (column 12) should show no growth, and the growth control (column 11) should show distinct turbidity.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • To aid in determining the MIC, especially with natural products that may be colored or cause turbidity, a growth indicator such as Resazurin or INT (p-iodonitrotetrazolium violet) can be added to the wells after incubation. A color change (or lack thereof) indicates metabolic activity.

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Solution This compound Stock in DMSO Serial_Dilution Serial Dilution of This compound Stock_Solution->Serial_Dilution Inoculum 0.5 McFarland Inoculum Prep Inoculate Inoculate Plate (5x10^5 CFU/mL) Inoculum->Inoculate Plate_Prep Prepare 96-Well Plate (Broth Addition) Plate_Prep->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate 16-24h @ 37°C Inoculate->Incubate Read_MIC Read MIC (Visual/Indicator) Incubate->Read_MIC

Caption: Experimental workflow for the broth microdilution method.

Signaling_Pathway cluster_cell Bacterial Cell Membrane Cell Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption PBP Penicillin-Binding Proteins (PBPs) Cell_Wall_Syn Cell Wall Synthesis PBP->Cell_Wall_Syn DNA_Gyrase DNA Gyrase DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep Macrocarpal_K This compound (Phloroglucinol-Diterpene) Macrocarpal_K->Membrane Binds/Inserts Macrocarpal_K->PBP Potential Synergy Macrocarpal_K->DNA_Gyrase Potential Interaction Cell_Lysis Cell Lysis Disruption->Cell_Lysis Inhibition Inhibition

Application Notes and Protocols: DPP-4 Inhibition Assay for Macrocarpals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin (B600854) secretion in a glucose-dependent manner. By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced insulin secretion and improved glycemic control.[1] This mechanism has made DPP-4 inhibitors a significant class of oral antidiabetic agents for the management of type 2 diabetes mellitus.[2][3]

Natural compounds are a promising source for the discovery of novel DPP-4 inhibitors.[2][3][4] Among these, macrocarpals, a group of phytochemicals isolated from Eucalyptus globulus, have demonstrated notable DPP-4 inhibitory activity.[5][6][7][8] This document provides a detailed protocol for an in vitro fluorescence-based assay to screen and characterize the DPP-4 inhibitory potential of macrocarpals.

Principle of the Assay

This protocol employs a fluorometric method to determine DPP-4 activity. The assay utilizes a non-fluorescent substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). In the presence of active DPP-4, the enzyme cleaves the substrate, releasing the highly fluorescent aminomethylcoumarin (AMC). The rate of fluorescence increase is directly proportional to the DPP-4 activity. When an inhibitor, such as a macrocarpal, is present, it binds to the enzyme, reducing its activity and thus decreasing the rate of AMC liberation. The inhibitory effect is quantified by measuring the reduction in fluorescence in the presence of the test compound compared to an uninhibited control.

Data Presentation: Inhibitory Activity of Macrocarpals against DPP-4

The following table summarizes the reported in vitro inhibitory activity of various macrocarpals against DPP-4.

CompoundConcentration% InhibitionSource Organism
Macrocarpal A500 µM~30%Eucalyptus globulus[7][8]
Macrocarpal B500 µM~30%Eucalyptus globulus[7][8]
Macrocarpal C50 µM~90%Eucalyptus globulus[7][8]

Signaling Pathway of DPP-4 and its Inhibition

DPP4_Signaling_Pathway cluster_gut Gut (In response to food) cluster_pancreas Pancreas cluster_blood Bloodstream cluster_inhibition Inhibition Mechanism Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion inhibits DPP4 DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP4 travels to Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose leads to Higher Blood Glucose Higher Blood Glucose Glucagon Secretion->Higher Blood Glucose leads to Inactive Incretins Inactive Incretins DPP4->Inactive Incretins degrades Macrocarpals Macrocarpals (DPP-4 Inhibitor) Macrocarpals->DPP4 inhibits DPP4_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_reagents Prepare Assay Buffer, DPP-4 Enzyme Solution, Substrate Solution add_controls Add Controls: - 100% Activity (DMSO) - Positive Control (e.g., Sitagliptin) - Blank (No Enzyme) prep_reagents->add_controls prep_compounds Prepare Macrocarpal Stock Solutions and Serial Dilutions (in DMSO) add_test Add Macrocarpal Dilutions prep_compounds->add_test add_enzyme Add DPP-4 Enzyme Solution to all wells (except Blank) add_controls->add_enzyme add_test->add_enzyme pre_incubate Pre-incubate at 37°C for 10 minutes add_enzyme->pre_incubate add_substrate Initiate reaction by adding Gly-Pro-AMC Substrate Solution pre_incubate->add_substrate incubate_measure Incubate at 37°C for 30 minutes (protected from light) add_substrate->incubate_measure read_fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) incubate_measure->read_fluorescence calc_inhibition Calculate Percent Inhibition read_fluorescence->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

References

Application Notes and Protocols for Evaluating Macrocarpal K Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Macrocarpal K, a natural phloroglucinol (B13840) compound derived from Eucalyptus species[1]. The following protocols detail key cell-based assays to determine its anti-cancer potential by assessing cell viability, induction of apoptosis, and effects on the cell cycle.

Overview of Cytotoxicity Evaluation

The initial assessment of a novel compound like this compound in a cancer research context involves a multi-faceted approach to understand its impact on cell health and proliferation. The primary assays employed are:

  • Cell Viability Assay (MTT Assay): To quantify the dose-dependent effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability. This helps in determining the half-maximal inhibitory concentration (IC50).

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): To determine if this compound induces programmed cell death (apoptosis) or necrosis. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry): To investigate whether this compound causes cell cycle arrest at specific phases (G0/G1, S, or G2/M), which can inhibit tumor growth.

Experimental Workflow

The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below. This process begins with treating cancer cell lines with the compound and proceeds through the various assays to elucidate its biological effects.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Select and Culture Cancer Cell Line macrocarpal_k Prepare this compound Stock Solution treatment Treat Cells with Varying Concentrations of this compound viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for this compound cytotoxicity assessment.

Data Presentation

Quantitative results from the assays should be recorded and summarized for clear interpretation and comparison. The tables below serve as templates for organizing your experimental data.

Table 1: Cell Viability (MTT Assay) - IC50 Determination
Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Cell Line A 0 (Control)100 ± SDrowspan=6
Conc. 1% Viability ± SD
Conc. 2% Viability ± SD
Conc. 3% Viability ± SD
Conc. 4% Viability ± SD
Conc. 5% Viability ± SD
Cell Line B 0 (Control)100 ± SDrowspan=6
Conc. 1% Viability ± SD
Conc. 2% Viability ± SD
Conc. 3% Viability ± SD
Conc. 4% Viability ± SD
Conc. 5% Viability ± SD
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Control Mean ± SDMean ± SDMean ± SDMean ± SD
This compound (IC50) Mean ± SDMean ± SDMean ± SDMean ± SD
This compound (2x IC50) Mean ± SDMean ± SDMean ± SDMean ± SD
Positive Control Mean ± SDMean ± SDMean ± SDMean ± SD
Table 3: Cell Cycle Analysis
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase% Sub-G1 (Apoptotic) Population
Control Mean ± SDMean ± SDMean ± SDMean ± SD
This compound (IC50) Mean ± SDMean ± SDMean ± SDMean ± SD
This compound (2x IC50) Mean ± SDMean ± SDMean ± SDMean ± SD

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[2][3][4]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilization solvent[3]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-treated (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to correct for background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the control (vehicle-treated) cells. Plot the viability against the log of this compound concentration to determine the IC50 value.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis.[5] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[5][6]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time. Include both negative (vehicle-treated) and positive controls.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5][7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol: Cell Cycle Analysis

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[8] Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.[8]

Materials:

  • Treated and control cells

  • Cold 70% Ethanol (B145695)

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample after treatment with this compound.

  • Fixation: Wash the cells with cold PBS. Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C (can be stored for several weeks).[9]

  • Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with cold PBS.[10]

  • Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the tubes for 30 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak typically represents apoptotic cells with fragmented DNA.[8]

Potential Signaling Pathways for Investigation

While the specific molecular targets of this compound are yet to be fully elucidated, natural products that induce apoptosis often engage one or both of the major apoptotic pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[11][12][13] A related compound, Macrocarpal I, has been shown to promote apoptosis in cancer cells.[14] Therefore, investigating these pathways for this compound is a logical next step.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TRAIL) receptor Death Receptor (e.g., Fas, DR4/5) ligand->receptor disc DISC Formation (FADD, Pro-Caspase-8) receptor->disc caspase8 Activated Caspase-8 disc->caspase8 bcl2 Bcl-2 Family Regulation (Bax/Bak vs Bcl-2) caspase8->bcl2 tBid caspase3 Activated Caspase-3 caspase8->caspase3 stress Cellular Stress (e.g., DNA Damage) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) cyto_c->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis macro_k This compound macro_k->receptor ? macro_k->stress ?

References

Application Notes and Protocols for In Vitro Investigation of Macrocarpal K's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K, a phloroglucinol (B13840) derivative found in Eucalyptus globulus, belongs to a class of compounds known as macrocarpals, which have demonstrated a range of biological activities.[1] While direct in vitro studies on this compound are limited, research on related compounds such as Macrocarpal A, C, and I suggests potential anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4][[“]] These application notes provide a comprehensive guide for researchers to investigate the mechanism of action of this compound using established in vitro models. The protocols outlined below are based on the known activities of closely related macrocarpals and provide a robust framework for elucidating the therapeutic potential of this compound.

I. Proposed Anti-Cancer Activity of this compound

Based on studies of related macrocarpals and extracts from the Eucalyptus species, it is hypothesized that this compound may exert anti-cancer effects through the induction of apoptosis, inhibition of cell proliferation, and generation of reactive oxygen species (ROS).[4][6]

A. Key Signaling Pathways

The potential anti-cancer activity of this compound may involve the modulation of key signaling pathways that regulate cell survival and death. A primary pathway of interest is the intrinsic apoptosis pathway, which is controlled by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6] Disruption of this balance can lead to the activation of effector caspases, such as caspase-3, which execute programmed cell death.

cluster_cell Cancer Cell MK This compound ROS ROS Production MK->ROS induces Bcl2 Bcl-2 (Anti-apoptotic) MK->Bcl2 inhibits Bax Bax (Pro-apoptotic) ROS->Bax activates Caspase3 Caspase-3 Activation Bax->Caspase3 activates Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 1: Proposed Intrinsic Apoptosis Pathway for this compound.

B. Recommended In Vitro Models

A variety of human cancer cell lines can be utilized to investigate the anti-cancer effects of this compound. The choice of cell line should be guided by the specific cancer type of interest. Some commonly used and well-characterized cell lines include:

  • Breast Cancer: MCF-7, MDA-MB-231

  • Colorectal Cancer: HT-29, HCT116[7]

  • Lung Cancer: A549[8]

  • Leukemia: Jurkat[9]

C. Experimental Protocols

Objective: To determine the cytotoxic effect of this compound on cancer cells and to establish the half-maximal inhibitory concentration (IC50).

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Objective: To measure the intracellular generation of ROS in cancer cells following treatment with this compound.[9]

Protocol:

  • Seed cancer cells in a 96-well black plate or a suitable dish for microscopy/flow cytometry.

  • Treat cells with this compound at various concentrations for a predetermined time (e.g., 1-6 hours).

  • Wash the cells with warm PBS.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium and incubate for 30 minutes at 37°C in the dark.[10]

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm), fluorescence microscope, or flow cytometer.[10]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.[11]

Protocol:

  • Seed cancer cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.[11]

D. Data Presentation
ParameterControlThis compound (IC50/2)This compound (IC50)This compound (2x IC50)
Cell Viability (%) 100
ROS Production (Fold Change) 1.0
Apoptotic Cells (%)
Necrotic Cells (%)

II. Proposed Anti-inflammatory Activity of this compound

Extracts from Eucalyptus species have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[[“]] It is plausible that this compound shares these activities.

A. Key Signaling Pathways

The anti-inflammatory effects of this compound could be mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[[“]] In macrophages, activation of this pathway by stimuli like lipopolysaccharide (LPS) leads to the production of inflammatory mediators including nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

cluster_cell Macrophage LPS LPS NFkB NF-κB Pathway LPS->NFkB activates MK This compound MK->NFkB inhibits iNOS iNOS Expression NFkB->iNOS induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces NO Nitric Oxide (NO) iNOS->NO produces Inflammation Inflammation Cytokines->Inflammation NO->Inflammation

Figure 2: Proposed Anti-inflammatory Pathway for this compound.

B. Recommended In Vitro Model

The murine macrophage cell line RAW 264.7 is a standard and widely used model for studying inflammation in vitro.[13][14]

C. Experimental Protocols

Objective: To ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity in RAW 264.7 cells.

Protocol: Follow the same protocol as described in the anti-cancer section, using RAW 264.7 cells.

Objective: To measure the effect of this compound on the production of NO in LPS-stimulated macrophages.[13]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be generated to quantify NO levels.[13]

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described for the NO assay.

  • Collect the cell culture supernatant.

  • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits.[15]

  • Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on standard curves.

D. Data Presentation
ParameterControlLPS (1 µg/mL)This compound (Conc. 1) + LPSThis compound (Conc. 2) + LPS
Cell Viability (%) 100
NO Production (µM)
TNF-α (pg/mL)
IL-6 (pg/mL)

III. Experimental Workflow

The following diagram illustrates a logical workflow for the in vitro investigation of this compound's mechanism of action.

start Start: this compound viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 and Non-toxic Concentrations viability->ic50 anticancer Anti-Cancer Assays (Cancer Cell Lines) ic50->anticancer Use IC50 antiinflammatory Anti-Inflammatory Assays (RAW 264.7 Cells) ic50->antiinflammatory Use Non-toxic Conc. ros ROS Production Assay anticancer->ros apoptosis Apoptosis Assay (Annexin V/PI) anticancer->apoptosis no Nitric Oxide (NO) Production Assay antiinflammatory->no cytokine Cytokine Quantification (ELISA) antiinflammatory->cytokine end Elucidate Mechanism of Action ros->end apoptosis->end no->end cytokine->end

Figure 3: Experimental Workflow for Investigating this compound.

Conclusion

These application notes provide a foundational framework for the in vitro investigation of this compound's mechanism of action. By employing the suggested cell models and experimental protocols, researchers can systematically explore its potential anti-cancer and anti-inflammatory properties. The data generated from these studies will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts.

References

Application Notes and Protocols: Assessing the Synergistic Effects of Macrocarpal K with Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. A promising strategy to combat this challenge is the use of combination therapies, wherein a non-antibiotic compound potentiates the efficacy of existing antibiotics. Macrocarpal K, a phloroglucinol (B13840) derivative isolated from Eucalyptus species, has demonstrated antimicrobial properties.[1] This class of compounds is noted for its potential to disrupt microbial cell walls, suggesting a possible role as a sensitizing agent in combination with conventional antibiotics.[1]

These application notes provide detailed protocols for assessing the synergistic effects of this compound with antibiotics, enabling researchers to evaluate its potential in overcoming antibiotic resistance. The primary techniques covered are the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) index and the time-kill curve assay for assessing the dynamics of bacterial killing.

Data Presentation

The following tables summarize hypothetical quantitative data from checkerboard and time-kill assays to illustrate the potential synergistic, additive, indifferent, and antagonistic interactions between this compound and a representative antibiotic against a bacterial strain.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Antibiotic X Alone and in Combination

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)
This compound12832
Antibiotic X648

Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation and Interpretation

CompoundFICΣFIC (FIC Index)Interpretation
This compound0.250.375Synergy
Antibiotic X0.125
  • Synergy: ΣFIC ≤ 0.5

  • Additive: 0.5 < ΣFIC ≤ 1

  • Indifference: 1 < ΣFIC ≤ 4

  • Antagonism: ΣFIC > 4

Table 3: Time-Kill Assay Results for this compound and Antibiotic X Combination

TreatmentLog10 CFU/mL Reduction at 24 hoursInterpretation
This compound (1/4 MIC)< 1No significant activity
Antibiotic X (1/8 MIC)< 1No significant activity
This compound + Antibiotic X≥ 2 (compared to the most active single agent)Synergy
Growth Control0Normal growth

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a robust method to quantify the synergistic interactions between two antimicrobial agents.[2][3][4]

Materials:

  • This compound

  • Antibiotic of interest

  • Appropriate solvent for each compound (e.g., DMSO, sterile deionized water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the test antibiotic at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, create serial twofold dilutions of the antibiotic horizontally (e.g., across columns 1-10) in CAMHB.

    • Column 11 should contain only the dilutions of the antibiotic to determine its standalone Minimum Inhibitory Concentration (MIC).

    • Well 12 in each row will serve as a control.

  • Preparation of this compound Dilutions:

    • Prepare serial twofold dilutions of this compound vertically (e.g., down rows A-G) in CAMHB.

    • Row H should contain only the dilutions of this compound to determine its standalone MIC.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the prepared inoculum to all wells containing the compound dilutions and the growth control well (e.g., H12, containing only broth and inoculum).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration that completely inhibits visible growth.

    • Determine the MIC of each agent alone from row H and column 11.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in each well showing no growth using the formula:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FIC Index (ΣFIC) by summing the individual FIC values.

    • The synergistic effect is determined by the lowest FIC index value obtained from all the wells that show no growth.[3]

Time-Kill Curve Assay Protocol

The time-kill curve assay provides a dynamic picture of the antimicrobial interaction over time.[5][6]

Materials:

  • This compound

  • Antibiotic of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Apparatus for serial dilutions and plating (e.g., micropipettes, sterile tubes, agar (B569324) plates)

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the mid-logarithmic growth phase. Dilute the culture in CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Experimental Setup: Prepare culture tubes or flasks with the following conditions:

    • Growth control (no antimicrobial agent)

    • This compound alone (at a sub-inhibitory concentration, e.g., 1/4 MIC)

    • Antibiotic alone (at a sub-inhibitory concentration, e.g., 1/8 MIC)

    • Combination of this compound and the antibiotic at the same sub-inhibitory concentrations.

  • Incubation and Sampling:

    • Incubate all tubes in a shaking incubator at 35°C ± 2°C.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each experimental condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent after 24 hours.[7][8]

Visualizations

Proposed Signaling Pathway for Synergy

The proposed mechanism for the synergistic effect of this compound with a cell wall-active antibiotic, such as a beta-lactam, involves a two-pronged attack on the bacterial cell. This compound is thought to disrupt the integrity of the cell membrane, which in turn facilitates the entry and access of the antibiotic to its target, the penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis. This dual action leads to enhanced bacterial cell death.

Synergy_Pathway cluster_0 Bacterial Cell Macrocarpal_K This compound Cell_Membrane Cell Membrane Macrocarpal_K->Cell_Membrane Disrupts Integrity Antibiotic Antibiotic (e.g., Beta-lactam) PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Inhibits Cell_Membrane->Antibiotic Increased Permeability Facilitates Entry Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Blocks Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Proposed mechanism of synergistic action between this compound and a cell wall-active antibiotic.

Experimental Workflow: Checkerboard Assay

The following diagram illustrates the workflow for setting up a checkerboard assay to determine the synergistic interaction between this compound and an antibiotic.

Checkerboard_Workflow Start Start Prepare_Stocks Prepare Stock Solutions (this compound & Antibiotic) Start->Prepare_Stocks Serial_Dilute_A Serial Dilute Antibiotic (Horizontally in 96-well plate) Prepare_Stocks->Serial_Dilute_A Serial_Dilute_MK Serial Dilute this compound (Vertically in 96-well plate) Prepare_Stocks->Serial_Dilute_MK Add_Inoculum Add Standardized Bacterial Inoculum Serial_Dilute_A->Add_Inoculum Serial_Dilute_MK->Add_Inoculum Incubate Incubate Plate (16-20h at 35°C) Add_Inoculum->Incubate Read_MICs Read MICs (Visually or with Plate Reader) Incubate->Read_MICs Calculate_FIC Calculate FIC Index (ΣFIC) Read_MICs->Calculate_FIC Interpret_Results Interpret Results (Synergy, Additive, etc.) Calculate_FIC->Interpret_Results Time_Kill_Workflow Start Start Prepare_Inoculum Prepare Log-Phase Bacterial Inoculum Start->Prepare_Inoculum Setup_Cultures Set up Cultures: - Control - this compound alone - Antibiotic alone - Combination Prepare_Inoculum->Setup_Cultures Incubate_Shake Incubate with Shaking (at 35°C) Setup_Cultures->Incubate_Shake Sample_Timepoints Sample at Timepoints (0, 2, 4, 6, 8, 24h) Incubate_Shake->Sample_Timepoints Serial_Dilute_Plate Serial Dilute and Plate for CFU Counting Sample_Timepoints->Serial_Dilute_Plate Incubate_Plates Incubate Plates Serial_Dilute_Plate->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Curves Plot Log10 CFU/mL vs. Time Count_Colonies->Plot_Curves Analyze_Synergy Analyze for Synergy (≥2-log10 reduction) Plot_Curves->Analyze_Synergy

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Macrocarpal K Extraction from Eucalyptus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on optimizing the extraction yield of Macrocarpal K from Eucalyptus species. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: Which Eucalyptus species is the best source for this compound and other macrocarpals?

A1: While this compound is a known constituent of Eucalyptus species, Eucalyptus macrocarpa is a primary source from which various macrocarpals, including analogs like B, C, D, E, F, and G, have been successfully isolated.[1][2][3] Eucalyptus globulus is another commonly cited species for the extraction of macrocarpals A, B, and C.[4][5] The selection of the species can significantly impact the yield and profile of the extracted macrocarpals.[4]

Q2: What is the general chemical nature of macrocarpals, and why can they be challenging to extract?

A2: Macrocarpals belong to the class of acylphloroglucinols, which are composed of a phloroglucinol (B13840) dialdehyde (B1249045) core linked to a diterpene moiety.[4] This structure gives them an amphipathic nature, with multiple polar hydroxyl groups and a large non-polar terpene component.[4] This dual characteristic can make it challenging to select a single optimal solvent for high-yield extraction, potentially leading to the co-extraction of impurities and degradation under harsh conditions.[4]

Q3: Are there any pre-extraction steps that can significantly improve the yield of macrocarpals?

A3: Yes, a critical pre-extraction step is the removal of essential oils from the plant material.[4][6][7] A patented method suggests that a pre-treatment with a non-polar solvent like n-hexane or petroleum ether can lead to a higher yield of macrocarpals.[4][7] This initial wash minimizes interference from the abundant essential oils during the subsequent extraction and purification phases.[4]

Q4: What are the recommended solvents for extracting this compound?

A4: A sequential extraction approach is often the most effective method.[4][6][7] After an initial wash with a non-polar solvent to remove essential oils, a two-step extraction is recommended. The first extraction uses a low-concentration aqueous organic solvent (e.g., 30% ethanol (B145695) in water) to remove more polar components.[6][7] The subsequent second extraction of the plant residue with a higher concentration of an organic solvent (e.g., 50-95% ethanol or 80% aqueous acetone) is aimed at isolating the macrocarpals with higher purity and yield.[1][6][7]

Q5: How can I purify the crude extract to isolate this compound?

A5: Purification of the crude extract is typically achieved through a series of chromatographic techniques.[1][6] This multi-step process often involves:

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning using solvents like ethyl acetate (B1210297) and water to separate compounds based on their polarity.[1]

  • Column Chromatography: Silica (B1680970) gel column chromatography is commonly used for the initial separation of macrocarpals.[1][6] A gradient of solvents, such as chloroform (B151607) and methanol (B129727), is often employed to elute compounds with increasing polarity.[1]

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is typically achieved using reversed-phase HPLC (e.g., with a C18 column).[1][6] A gradient of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape, is a common mobile phase system.[1]

Troubleshooting Guides

Low Extraction Yield
Issue Possible Causes Solutions
Low or no yield of this compound in the final extract. 1. Incorrect Eucalyptus species or plant part used. 2. Improper sample preparation. 3. Inefficient extraction solvent or method. 4. Degradation of the target compound. 1. Verify the Eucalyptus species; E. macrocarpa and E. globulus are known to contain macrocarpals.[4] Ensure you are using the leaves, which are the primary source.[1][5]2. The plant material should be properly dried and ground to a fine powder to increase the surface area for extraction.[1][6]3. Employ a sequential extraction method. Start with a non-polar solvent wash (e.g., n-hexane) to remove essential oils, followed by extraction with a higher polarity solvent system (e.g., 80% acetone (B3395972) or a gradient of ethanol/water).[1][4][7]4. Avoid excessively high temperatures and prolonged extraction times to prevent the degradation of macrocarpals.
Inconsistent yields between batches. 1. Variability in plant material. 2. Inconsistent extraction protocol. 1. The chemical composition of Eucalyptus can vary depending on the season of harvest, age of the plant, and growing conditions.[4][8] Standardize the collection of plant material where possible.[4]2. Ensure that extraction parameters such as time, temperature, solvent-to-solid ratio, and agitation are kept consistent between batches.[4]
Poor Purity of the Final Product
Issue Possible Causes Solutions
Final product contains a high level of impurities. 1. Co-extraction of other compounds. 2. Ineffective purification strategy. 1. The presence of essential oils is a major source of impurities. Implement a pre-extraction wash with a non-polar solvent like n-hexane.[4][7]2. Utilize a multi-step purification process. Follow initial solvent partitioning with column chromatography and then HPLC for final polishing.[1][6] Optimize the mobile phase gradient in your HPLC method to improve the resolution between this compound and other closely related macrocarpals.[9]
Difficulty in separating this compound from other macrocarpals. 1. Similar chemical properties of macrocarpals. 2. Suboptimal chromatographic conditions. 1. Macrocarpals often have very similar structures, making separation challenging.[9]2. For HPLC, use a high-resolution column (e.g., C18) and optimize the gradient of your mobile phase. A shallow gradient of acetonitrile or methanol in water with a small amount of acid (e.g., formic acid) can improve separation.[1][9]

Quantitative Data

Table 1: Yield of Macrocarpals from Eucalyptus macrocarpa Leaves
CompoundYield (mg from 2880 g of leaves)
Macrocarpal A252.5
Macrocarpal B51.9
Macrocarpal C20.0
Macrocarpal D56.8
Macrocarpal E14.6
Macrocarpal F11.4
Macrocarpal G47.3
Data from Yamakoshi et al. (1992)[1][2]
Table 2: Effect of Solvent Concentration on Macrocarpal Yield
First Extraction Solvent (Water or Ethanol/Water)Second Extraction Solvent (Ethanol/Water or Ethanol)Relative Macrocarpal Content
0-30% (w/w)50-100% (w/w)High
> 30% (w/w)-Increased Impurities
-< 30% (w/w)Decreased Yield
Based on a patented extraction method.[7]

Experimental Protocols

Protocol 1: High-Yield Extraction of Macrocarpals

This protocol is based on a patented method designed to maximize the yield of Macrocarpals A, B, and C.[4][7]

  • Pre-treatment (Removal of Essential Oils): a. Air-dry fresh Eucalyptus leaves and grind them into a coarse powder.[4] b. Macerate the powdered leaves in n-hexane at room temperature with occasional stirring for 24 hours.[4] c. Filter the mixture and discard the n-hexane fraction, which contains the essential oils.[4] d. Air-dry the plant residue to remove any remaining n-hexane.[4]

  • First Extraction: a. Submerge the essential oil-free residue in a solution of 30% (w/w) ethanol in water.[4] b. Stir the mixture at room temperature for 4-6 hours.[4] c. Filter the mixture and collect the aqueous extract. Retain the plant residue.[4]

  • Second Extraction: a. Submerge the plant residue from the first extraction in a solution of 80% (w/w) ethanol in water.[4] b. Stir the mixture at room temperature for 4-6 hours.[4] c. Filter the mixture and collect the ethanolic extract.[4]

  • Combining and Concentrating: a. Combine the aqueous extract from the first extraction and the ethanolic extract from the second extraction.[4] b. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude Macrocarpal-rich extract.[4]

Protocol 2: Isolation and Purification of Macrocarpals

This protocol is suitable for the lab-scale isolation and purification of individual macrocarpals.

  • Initial Extraction: a. Extract 20g of dried, powdered Eucalyptus globulus leaves with methanol.[4] b. Concentrate the methanol extract to yield a crude extract.[4]

  • Liquid-Liquid Partitioning: a. Dissolve the crude extract in a chloroform/methanol/water mixture (4:1:5 v/v).[4] b. Separate the layers to partition the compounds based on polarity.[4]

  • Chromatographic Purification: a. Subject the desired fraction to column chromatography over silica gel. b. Elute with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate) to separate fractions.[6] c. Further purify the fractions containing the target macrocarpal using reversed-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile and water.[1]

Visualizations

experimental_workflow plant_material Eucalyptus Leaves (Dried and Powdered) pre_treatment Pre-treatment (n-hexane wash) plant_material->pre_treatment essential_oils Essential Oils (Discarded) pre_treatment->essential_oils Removes first_extraction First Extraction (30% Ethanol/Water) pre_treatment->first_extraction Residue to residue1 Plant Residue first_extraction->residue1 aqueous_extract Aqueous Extract first_extraction->aqueous_extract second_extraction Second Extraction (80% Ethanol/Water) residue1->second_extraction combine_concentrate Combine and Concentrate aqueous_extract->combine_concentrate residue2 Final Residue (Discarded) second_extraction->residue2 ethanolic_extract Ethanolic Extract second_extraction->ethanolic_extract ethanolic_extract->combine_concentrate crude_extract Crude Macrocarpal Extract combine_concentrate->crude_extract purification Chromatographic Purification (Column Chromatography, HPLC) crude_extract->purification pure_macrocarpal Pure this compound purification->pure_macrocarpal

Caption: High-yield extraction and purification workflow for this compound.

troubleshooting_logic start_node start_node issue_node issue_node solution_node solution_node end_node end_node start Start low_yield Low Yield? start->low_yield check_plant Verify Species & Harvesting Time low_yield->check_plant Yes high_impurities High Impurities? low_yield->high_impurities No optimize_prep Ensure Proper Drying & Grinding check_plant->optimize_prep optimize_extraction Implement Sequential Extraction optimize_prep->optimize_extraction optimize_extraction->high_impurities pre_wash Add n-hexane Pre-wash Step high_impurities->pre_wash Yes success Successful Extraction high_impurities->success No optimize_purification Optimize HPLC Gradient pre_wash->optimize_purification optimize_purification->success

Caption: Troubleshooting logic for this compound extraction issues.

References

Technical Support Center: Large-Scale Purification of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale purification of Macrocarpal K.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it typically isolated?

This compound is a natural phloroglucinol (B13840) dialdehyde (B1249045) diterpene compound.[1][2] It is primarily isolated from the leaves of Eucalyptus species, such as Eucalyptus macrocarpa and Eucalyptus globulus.[1][3]

Q2: What are the main challenges in the large-scale purification of this compound?

The primary challenges in purifying this compound on a large scale include:

  • Co-extraction of impurities: Structurally similar macrocarpals (e.g., A, B, and C), as well as other phenolic compounds, flavonoids, tannins, and terpenoids, are often co-extracted.[4]

  • Amphipathic nature: this compound possesses both polar hydroxyl groups and a non-polar diterpene moiety, making the selection of an optimal single solvent for extraction and purification difficult.

  • Potential for degradation: Like many natural products, this compound may be susceptible to degradation under harsh extraction and purification conditions.

  • Low yields: Inconsistent yields between batches can occur due to variability in the plant material and extraction protocols.

Q3: What pre-extraction steps can enhance the yield and purity of this compound?

A crucial pre-extraction step is the removal of essential oils from the plant material using a non-polar solvent like n-hexane or petroleum ether. This initial wash minimizes interference from these abundant compounds in subsequent extraction and purification steps.

Q4: How can the purity of a this compound sample be effectively assessed?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound. A well-developed HPLC method can separate this compound from structurally related impurities, allowing for accurate purity quantification.

Q5: What are the recommended storage conditions for purified this compound?

To prevent degradation, it is advisable to store this compound in a cool, dry, and dark place. For long-term storage, refrigeration or freezing in a tightly sealed container is recommended.

Troubleshooting Guides

HPLC Purification of this compound

This guide addresses common issues encountered during the High-Performance Liquid Chromatography (HPLC) purification of this compound.

ProblemPotential CauseSuggested Solution
Poor peak resolution between this compound and other macrocarpalsInadequate mobile phase compositionOptimize the mobile phase gradient. A shallow gradient of acetonitrile (B52724) or methanol (B129727) in water, often with a small amount of acid (e.g., formic acid), can improve separation.
Incorrect column chemistryScreen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to exploit varying selectivities for better separation of structurally similar compounds.
Peak tailing for this compoundInteraction with active sites on the silica (B1680970) backbone of the columnAdd a competing base, such as triethylamine (B128534) (0.05-0.1%), to the mobile phase to block silanol (B1196071) groups.
Sample overloadReduce the injection volume or the concentration of the sample.
Low recovery of this compoundIrreversible adsorption to the columnEnsure the mobile phase pH is suitable for the stability and solubility of this compound. Consider testing a different stationary phase.
Degradation on the columnOperate at lower temperatures and ensure the mobile phase is degassed to prevent oxidation.
Low Yield of this compound During Extraction

This guide provides troubleshooting for low yields during the initial extraction process.

ProblemPotential CauseSuggested Solution
Inconsistent yields between batchesVariability in plant material (e.g., season of harvest, age of the plant)Standardize the collection of plant material.
Inconsistent extraction protocolStrictly adhere to a validated Standard Operating Procedure (SOP) for extraction time, temperature, solvent-to-solid ratio, and agitation.
Low overall yield Incomplete cell lysisOptimize sample homogenization and lysis by increasing incubation time with the lysis buffer or increasing agitation speed/time.
Suboptimal solvent selectionEmploy a sequential extraction approach, starting with a non-polar solvent to remove essential oils, followed by a more polar solvent system.

Experimental Protocols

General Protocol for Extraction and Initial Fractionation of this compound

This protocol is based on established methodologies for the isolation of macrocarpals from Eucalyptus species.

  • Plant Material Preparation:

    • Fresh or air-dried leaves of Eucalyptus macrocarpa are used as the starting material.

    • The plant material is macerated or powdered to increase the surface area for extraction.

  • Defatting (Pre-extraction):

    • The powdered plant material is first extracted with a non-polar solvent (e.g., n-hexane or petroleum ether) to remove essential oils and other non-polar constituents.

  • Extraction:

  • Solvent Partitioning and Fractionation:

    • The crude extract is concentrated under reduced pressure.

    • The concentrated extract is suspended in water and partitioned with an equal volume of ethyl acetate (B1210297). This process is repeated multiple times.

    • The ethyl acetate fractions, which contain the macrocarpals, are combined and concentrated.

General Protocol for Chromatographic Purification of this compound
  • Column Chromatography (Initial Purification):

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of chloroform (B151607) and methanol is often employed, with the polarity gradually increasing to elute compounds of increasing polarity.

    • Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (Final Purification):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape, is a common mobile phase system.

    • Example Gradient Program: A linear gradient starting from a lower concentration of acetonitrile (e.g., 40%) and increasing to a higher concentration (e.g., 100%) over 30-40 minutes. This will require optimization based on the specific column and system.

    • Detection: A UV detector set at approximately 275 nm is suitable for detecting macrocarpals.

Visualizations

PurificationWorkflow PlantMaterial Eucalyptus Leaves (Powdered) Defatting Defatting (n-Hexane) PlantMaterial->Defatting Extraction Extraction (80% Acetone) Defatting->Extraction Waste1 Essential Oils Defatting->Waste1 Removes Partitioning Solvent Partitioning (Ethyl Acetate/Water) Extraction->Partitioning ColumnChrom Column Chromatography (Silica Gel) Partitioning->ColumnChrom Ethyl Acetate Fraction Waste2 Aqueous Fraction Partitioning->Waste2 Discard HPLC Reversed-Phase HPLC (C18) ColumnChrom->HPLC Enriched Fractions Impurities Other Macrocarpals & Impurities ColumnChrom->Impurities Separates PureMacrocarpalK Pure this compound HPLC->PureMacrocarpalK HPLC->Impurities Separates TroubleshootingLogic Start Low Yield or Purity Issue CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckPurification Review Purification Protocol Start->CheckPurification PlantMaterial Standardize Plant Material? CheckExtraction->PlantMaterial SolventSystem Optimize Solvent System? CheckExtraction->SolventSystem HPLCConditions Optimize HPLC Conditions? CheckPurification->HPLCConditions PlantMaterial->SolventSystem No Solution1 Implement SOP for Collection PlantMaterial->Solution1 Yes Solution2 Sequential Extraction SolventSystem->Solution2 Yes Resolved Issue Resolved SolventSystem->Resolved No ColumnChoice Change HPLC Column? HPLCConditions->ColumnChoice No Solution3 Adjust Gradient, pH, Temp HPLCConditions->Solution3 Yes Solution4 Screen C8, Phenyl-Hexyl, etc. ColumnChoice->Solution4 Yes ColumnChoice->Resolved No Solution1->Resolved Solution2->Resolved Solution3->Resolved Solution4->Resolved

References

Technical Support Center: Optimizing Macrocarpal K for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges when working with Macrocarpal K in in vitro settings. The following information is designed to facilitate the seamless integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivative isolated from plants of the Eucalyptus species. It has a molecular formula of C₂₈H₄₀O₆ and a molecular weight of approximately 472.6 g/mol . Compounds in this class have demonstrated a range of biological activities, including antibacterial and antifungal properties.

Q2: What are the general solubility characteristics of this compound?

While specific quantitative solubility data for this compound is limited, its chemical structure suggests it is a hydrophobic compound with low aqueous solubility. Related compounds, such as Macrocarpal A and H, are known to be soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, acetone, chloroform, and ethyl acetate. For in vitro assays, DMSO is the most commonly used solvent for initial stock solution preparation. A related compound, Macrocarpal H, has a predicted water solubility of only 0.029 g/L.[1]

Q3: What is the recommended starting solvent for preparing a this compound stock solution?

For cell-based assays, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. A starting concentration of 10-20 mM is often a practical choice, but the maximum concentration will depend on the purity of the compound and the specific lot.

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines. However, it is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.

Troubleshooting Guide: Solubility and Precipitation

Issue 1: Immediate precipitation of this compound upon addition to cell culture media.

This is a common issue with hydrophobic compounds and is often referred to as "crashing out." It occurs when the compound, dissolved in an organic solvent like DMSO, is rapidly introduced into the aqueous environment of the culture medium, where its solubility is much lower.

Potential Cause Explanation Recommended Solution
High Final Concentration The intended final concentration of this compound in the media exceeds its aqueous solubility limit.Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. Start with a lower final concentration in your experiments.
Solvent Shock The rapid change in solvent polarity when adding a concentrated DMSO stock directly to the aqueous media causes the compound to precipitate.1. Use a serial dilution method: First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media. 2. Add the stock solution slowly: Add the DMSO stock drop-wise to the pre-warmed media while gently vortexing or swirling to ensure rapid dispersion.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.

Issue 2: Delayed precipitation of this compound in the incubator (after several hours or days).

Potential Cause Explanation Recommended Solution
pH Shift in Media The CO₂ environment in an incubator can cause a slight decrease in the pH of the culture medium over time, which may affect the solubility of pH-sensitive compounds.Ensure your culture medium is properly buffered for the CO₂ concentration in your incubator.
Interaction with Media Components This compound may interact with proteins (especially in serum-containing media) or salts in the media, forming insoluble complexes over time.If possible, test the solubility and stability of this compound in different basal media formulations. For serum-containing experiments, consider reducing the serum concentration if your cell line allows.
Compound Degradation Over time, the compound may degrade into less soluble forms.Prepare fresh this compound-containing media for each experiment, especially for long-term assays.
Exceeding Saturation Over Time Even if initially dissolved, the compound may be in a supersaturated state and can precipitate out over longer incubation periods.Determine the long-term solubility of this compound in your culture medium by incubating a series of concentrations and observing for precipitation over the full duration of your planned experiment.

Quantitative Data Summary

Table 1: Predicted Physicochemical Properties of Macrocarpal H

PropertyValueSource
Water Solubility0.029 g/LALOGPS[1]
logP5.17ALOGPS[1]
logS-4.2ALOGPS[1]

Note: This data is for Macrocarpal H and should be used as an estimate for the solubility behavior of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a stock solution of this compound in DMSO and dilute it to a final working concentration in cell culture medium with minimal precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath at 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, briefly warm the solution at 37°C.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution (Example for a 10 µM final concentration):

    • Pre-warm your complete cell culture medium in a 37°C water bath.

    • Crucial Step: To avoid precipitation, perform a serial dilution. For a 1:1000 dilution from a 10 mM stock to a 10 µM working solution:

      • First, prepare an intermediate dilution by adding 2 µL of the 10 mM DMSO stock to 198 µL of pre-warmed media. This creates a 100-fold dilution (100 µM) in 1% DMSO.

      • Gently mix this intermediate solution.

      • Then, add the required volume of this intermediate solution to your final volume of pre-warmed media. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media to get a final concentration of 10 µM with a final DMSO concentration of 0.1%.

    • Alternatively, for a more direct dilution, while gently swirling or vortexing the pre-warmed medium, slowly add the required volume of the DMSO stock solution drop-by-drop.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Remove the old media and treat the cells with various concentrations of this compound (prepared as described in Protocol 1). Include a vehicle control (media with the highest concentration of DMSO used) and an untreated control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • This compound stock solution in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader (optional)

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution of this compound: Add 2 µL of a high-concentration this compound stock solution to the first well of a row. Then, perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a solvent control (broth + inoculum + highest DMSO concentration).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Logical Workflow for Troubleshooting this compound Precipitation

Caption: Troubleshooting flowchart for this compound precipitation.

Experimental Workflow for Cell-Based Assays

G prep_stock 1. Prepare High-Concentration Stock Solution in 100% DMSO prep_working 2. Prepare Working Solutions (Serial Dilution in Pre-warmed Media) prep_stock->prep_working treat_cells 4. Treat Cells with This compound prep_working->treat_cells seed_cells 3. Seed Cells in 96-Well Plate seed_cells->treat_cells incubate 5. Incubate for Desired Time Period treat_cells->incubate assay 6. Perform In Vitro Assay (e.g., MTT, SRB) incubate->assay analyze 7. Analyze Data assay->analyze

Caption: General experimental workflow for using this compound.

Potential Signaling Pathways for Investigation

The exact signaling pathways modulated by this compound in mammalian cells are not yet fully elucidated. However, based on the known activities of related natural compounds (e.g., anti-inflammatory, pro-apoptotic), the following pathways are plausible targets for investigation.

Potential Anti-inflammatory Signaling (NF-κB Pathway)

G MK This compound IKK IKK MK->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases Nucleus Nucleus NFkB_p65->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Genes

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Potential Pro-Apoptotic Signaling (Intrinsic Pathway)

G MK This compound Mito Mitochondrion MK->Mito Induces Stress? CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized activation of the intrinsic apoptosis pathway.

References

Stability and degradation of Macrocarpal K under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Macrocarpal K under various storage conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and short-term storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store solid this compound at -20°C or below in a tightly sealed, light-resistant container. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. As with many phenolic compounds, lower temperatures are generally better for preserving chemical integrity over extended periods.[1]

Q2: How sensitive is this compound to light?

A2: this compound, as a phloroglucinol, a type of polyphenolic compound, is susceptible to photodegradation.[2] It is crucial to protect it from light by storing it in an amber vial or a container wrapped in aluminum foil. All handling and preparation of solutions should be performed under subdued light conditions to minimize degradation.

Q3: What is the best practice for storing this compound in solution?

A3: Whenever possible, prepare solutions fresh for each experiment. If short-term storage is necessary, dissolve this compound in a high-purity, anhydrous solvent such as DMSO or ethanol (B145695) and store the solution at -20°C or below in a tightly capped, light-resistant vial. This helps to prevent solvent evaporation and exposure to air and light, which can accelerate degradation.

Q4: Can I store this compound at room temperature?

A4: Storing this compound at room temperature is not recommended for any significant length of time. Exposure to ambient temperatures, particularly in the presence of light and oxygen, can lead to accelerated degradation of the compound.[1]

Q5: What are the visible signs of this compound degradation?

A5: Visual signs of degradation may include a change in the color of the solid compound or its solutions. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods, such as HPLC, to accurately assess the purity and stability of this compound.

Troubleshooting Guide

Issue: I am seeing unexpected peaks in my HPLC analysis of a this compound sample.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Review the storage conditions of your sample. Was it protected from light? Was it stored at the recommended temperature? Compare the chromatogram with a freshly prepared standard to identify potential degradation products.

  • Possible Cause 2: Contamination of the sample or solvent.

    • Solution: Ensure all glassware is scrupulously clean. Use high-purity solvents and filter them before use. Prepare a blank injection (solvent only) to check for contaminants in the solvent and system.

  • Possible Cause 3: Interaction with excipients or other components in a formulation.

    • Solution: Conduct forced degradation studies to understand the potential interactions and degradation pathways of this compound in your specific formulation.[3][4]

Issue: The potency of my this compound solution seems to have decreased over time.

  • Possible Cause 1: Chemical degradation.

    • Solution: As a phenolic compound, this compound can be prone to oxidation and other forms of degradation, especially in solution. It is recommended to use freshly prepared solutions. If storing solutions, re-qualify their concentration before use, especially after prolonged storage.

  • Possible Cause 2: Adsorption to container surfaces.

    • Solution: While less common for this class of compounds, adsorption can occur. Using silanized glass vials may mitigate this issue.

Data on Stability of this compound

The following tables present illustrative stability data for this compound based on general knowledge of phenolic compound stability. This data should be considered hypothetical and used as a guideline for experimental design.

Table 1: Stability of Solid this compound Under Different Temperature Conditions (Protected from Light)

Storage Temperature0 Months (% Purity)6 Months (% Purity)12 Months (% Purity)24 Months (% Purity)
-20°C 99.899.799.599.2
4°C 99.899.298.597.1
25°C 99.897.594.288.5

Table 2: Stability of this compound in DMSO Solution (1 mg/mL) at Different Temperatures (Protected from Light)

Storage Temperature0 Days (% Purity)7 Days (% Purity)14 Days (% Purity)30 Days (% Purity)
-20°C 99.899.599.198.5
4°C 99.898.296.593.1
25°C 99.894.188.779.4

Table 3: Photostability of Solid this compound (ICH Q1B Conditions)

ConditionExposure Duration% Purity
Control (Dark) 24 hours99.8
Light (≥ 1.2 million lux hours) 24 hours92.3
UV (≥ 200 watt hours/square meter) 24 hours89.7

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Analysis of this compound

This protocol outlines a general method for the analysis of this compound and its potential degradation products. Method optimization and validation are required for specific applications.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO, Methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to establish the degradation pathways and intrinsic stability of a molecule.

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for 24 hours. Analyze by HPLC.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours. Dissolve the sample in a suitable solvent for HPLC analysis.

  • Photodegradation: Expose a solution of this compound to light conditions as specified in ICH Q1B guidelines. Analyze by HPLC.

Visualizations

degradation_pathway This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (e.g., H₂O₂) Hydrolyzed Products Hydrolyzed Products This compound->Hydrolyzed Products Acid/Base Hydrolysis Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light Exposure

Caption: Hypothetical Degradation Pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid Stability Indicating HPLC Method Stability Indicating HPLC Method Acid->Stability Indicating HPLC Method Base Base Base->Stability Indicating HPLC Method Oxidation Oxidation Oxidation->Stability Indicating HPLC Method Heat Heat Heat->Stability Indicating HPLC Method Light Light Light->Stability Indicating HPLC Method This compound Sample This compound Sample This compound Sample->Acid This compound Sample->Base This compound Sample->Oxidation This compound Sample->Heat This compound Sample->Light Data Analysis Data Analysis Stability Indicating HPLC Method->Data Analysis Degradation Profile Degradation Profile Data Analysis->Degradation Profile

Caption: Workflow for Forced Degradation Studies.

References

Technical Support Center: Overcoming Bacterial Resistance to Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Macrocarpal K. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies of bacterial resistance to this potent natural antimicrobial compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed antibacterial mechanism of action for this compound?

A1: While specific research on this compound is limited, studies on related macrocarpals, such as Macrocarpal C, suggest a multi-target mechanism of action. It is hypothesized that this compound disrupts bacterial cell membrane integrity, induces the production of damaging reactive oxygen species (ROS), and may cause DNA fragmentation. This multi-pronged attack makes it effective, particularly against Gram-positive bacteria.

Q2: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What are the likely causes?

A2: A progressive increase in MIC suggests the development of resistance. Based on the proposed mechanism of action and common bacterial resistance strategies, this could be due to one or more of the following:

  • Altered Membrane Permeability: Changes in the bacterial cell wall or membrane composition may be limiting the uptake of this compound.

  • Active Efflux: The bacteria may have acquired or upregulated efflux pumps that actively transport this compound out of the cell.

  • Target Modification: While less likely for a multi-target agent, mutations in the specific cellular components targeted by this compound could reduce its efficacy.

  • Biofilm Formation: Increased biofilm production can create a physical barrier, protecting the embedded bacteria from this compound.

Q3: Can this compound be used in combination with other antibiotics?

A3: Yes, combination therapy is a promising strategy. This compound, with its potential to disrupt the cell membrane, may enhance the efficacy of other antibiotics by increasing their intracellular concentration. A checkerboard assay is recommended to determine if the interaction is synergistic, additive, or antagonistic.

Troubleshooting Guides

Issue 1: Sudden loss of this compound efficacy against a previously susceptible bacterial strain.

Possible Cause: Acquisition of a resistance plasmid or significant upregulation of a resistance mechanism.

Troubleshooting Workflow:

start Sudden Loss of Efficacy mic Confirm MIC Increase with Broth Microdilution start->mic efflux Perform Ethidium (B1194527) Bromide Accumulation Assay mic->efflux If MIC is significantly higher permeability Conduct Membrane Permeability Assay mic->permeability gene_expression Analyze Resistance Gene Expression (RT-qPCR) efflux->gene_expression If efflux is observed permeability->gene_expression If permeability is reduced result Identify Resistance Mechanism gene_expression->result

Caption: Troubleshooting workflow for a sudden loss of this compound efficacy.

Experimental Protocols:

  • Confirm MIC Increase: Perform a broth microdilution assay to quantify the change in MIC.

  • Investigate Efflux Pumps: Use an ethidium bromide accumulation assay. A lower accumulation of ethidium bromide in the resistant strain compared to the susceptible parent strain suggests increased efflux pump activity.

  • Assess Membrane Permeability: Employ a membrane permeability assay using a fluorescent probe like N-phenyl-1-naphthylamine (NPN). An increase in fluorescence indicates membrane disruption. A lack of increased fluorescence in the presence of this compound in the resistant strain could point to altered membrane composition.

  • Gene Expression Analysis: Use RT-qPCR to quantify the expression levels of known efflux pump genes.

Issue 2: this compound is ineffective against bacteria grown in a biofilm.

Possible Cause: The extracellular matrix of the biofilm is preventing this compound from reaching the bacterial cells.

Troubleshooting Workflow:

start Ineffective Against Biofilm quantify Quantify Biofilm Formation (Crystal Violet Assay) start->quantify mbec Determine MBEC (Minimum Biofilm Eradication Concentration) quantify->mbec synergy Test Combination with Biofilm Disrupting Agents mbec->synergy result Develop Anti-Biofilm Strategy synergy->result

Caption: Troubleshooting workflow for this compound ineffectiveness against biofilms.

Experimental Protocols:

  • Quantify Biofilm Formation: Use the crystal violet assay to measure the amount of biofilm produced by your bacterial strain.

  • Determine MBEC: The Minimum Biofilm Eradication Concentration assay will establish the concentration of this compound needed to kill bacteria within an established biofilm.

  • Combination Therapy: Perform a checkerboard assay with this compound and a known biofilm-disrupting agent (e.g., DNase I, specific enzymes) to look for synergistic effects.

Data Presentation

Table 1: Hypothetical MIC Values of this compound Against Various Bacterial Strains

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive2
Enterococcus faecalis (ATCC 29212)Gram-positive4
Escherichia coli (ATCC 25922)Gram-negative32
Pseudomonas aeruginosa (ATCC 27853)Gram-negative64
Resistant S. aureus IsolateGram-positive>128

Experimental Protocols

Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Prepare two-fold serial dilutions of this compound in CAMHB in the 96-well plate.

  • Inoculate each well with the diluted bacterial suspension.

  • Include a growth control (no this compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.[1][2]

Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity

Objective: To assess the activity of efflux pumps in bacterial cells.

Materials:

  • Bacterial cultures (susceptible and potentially resistant strains)

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • Efflux pump inhibitor (e.g., CCCP) as a positive control

  • Fluorometric plate reader

Procedure:

  • Grow bacterial cultures to the mid-logarithmic phase.

  • Harvest cells by centrifugation, wash with PBS, and resuspend in PBS to a standardized optical density.

  • Add the bacterial suspension to a 96-well black plate.

  • Add EtBr to a final concentration that is not toxic but allows for fluorescence detection.

  • Add glucose to energize the efflux pumps.

  • Measure fluorescence over time (e.g., every minute for 60 minutes) at an excitation of ~530 nm and emission of ~600 nm.

  • Lower fluorescence in the test strain compared to the susceptible control indicates higher efflux activity.[3][4][5]

Crystal Violet Biofilm Assay

Objective: To quantify the formation of biofilm.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader

Procedure:

  • Grow an overnight bacterial culture and dilute it in fresh medium.

  • Add the diluted culture to the wells of the microtiter plate.

  • Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.

  • Gently wash the wells with PBS to remove planktonic cells.

  • Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.

  • Wash the wells to remove excess stain.

  • Solubilize the bound crystal violet with 30% acetic acid.

  • Measure the absorbance at 590 nm. Higher absorbance indicates greater biofilm formation.

Signaling Pathways and Logical Relationships

Proposed Multi-Target Mechanism of this compound

cluster_bacteria Bacterial Cell membrane Cell Membrane disruption Membrane Disruption membrane->disruption ros Reactive Oxygen Species (ROS) Production death Cell Death ros->death dna DNA fragmentation DNA Fragmentation dna->fragmentation macrocarpal This compound macrocarpal->membrane Interacts with macrocarpal->ros macrocarpal->dna disruption->death fragmentation->death

Caption: Hypothesized multi-target mechanism of action of this compound.

Potential Bacterial Resistance Mechanisms to this compound

cluster_resistance Resistance Mechanisms macrocarpal This compound permeability Reduced Permeability macrocarpal->permeability efflux Efflux Pumps macrocarpal->efflux biofilm Biofilm Formation macrocarpal->biofilm target Intracellular Targets permeability->target Blocks entry efflux->target Removes from cell biofilm->target Physical barrier reduced_effect Reduced Efficacy target->reduced_effect

Caption: Overview of potential bacterial resistance mechanisms to this compound.

References

Troubleshooting low yield in Macrocarpal K synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Macrocarpal K. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Given the structural complexity of this compound, a phloroglucinol-diterpene conjugate, its synthesis presents numerous challenges. This guide provides a hypothetical, yet plausible, synthetic approach and addresses potential difficulties you may encounter.

Hypothetical Synthetic Overview

The total synthesis of this compound can be envisioned through a convergent strategy, which involves the independent synthesis of two key fragments—a protected phloroglucinol (B13840) core and a functionalized diterpene side chain—followed by their coupling and subsequent final modifications. This approach allows for late-stage diversification and optimization of each fragment's synthesis independently.[1][2]

G cluster_0 Fragment Synthesis cluster_1 Assembly and Final Steps Phloroglucinol Phloroglucinol Protected_Phloroglucinol Protected_Phloroglucinol Phloroglucinol->Protected_Phloroglucinol Protection Functionalized_Core Functionalized_Core Protected_Phloroglucinol->Functionalized_Core Formylation/ Halogenation Key_Coupling Key_Coupling Functionalized_Core->Key_Coupling Diterpene_Precursor Diterpene_Precursor Functionalized_Diterpene Functionalized_Diterpene Diterpene_Precursor->Functionalized_Diterpene Multi-step Synthesis Functionalized_Diterpene->Key_Coupling Coupled_Product Coupled_Product Key_Coupling->Coupled_Product C-C Bond Formation Macrocarpal_K Macrocarpal_K Coupled_Product->Macrocarpal_K Deprotection & Oxidation

Caption: Hypothetical convergent synthesis workflow for this compound.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Part 1: Synthesis of the Phloroglucinol Core

Question 1: I am observing a low yield during the protection of the hydroxyl groups on the phloroglucinol ring. What could be the issue?

Answer: Low yields in the protection of phloroglucinol's hydroxyl groups are often due to incomplete reaction or side reactions. The three hydroxyl groups exhibit different reactivities, and steric hindrance can be a factor.

  • Incomplete Reaction: Ensure your reagents are pure and the reaction is performed under strictly anhydrous conditions. Protecting groups like silyl (B83357) ethers (e.g., TBDMS) require an anhydrous environment.[3]

  • Suboptimal Base/Catalyst: The choice of base is critical. For silyl ether protection, imidazole (B134444) is commonly used. For methyl ether protection, a stronger base might be necessary, but this can lead to over-alkylation.

  • Steric Hindrance: Consider using a less bulky protecting group if you are protecting all three hydroxyls. If you aim for selective protection, the steric bulk can be used to your advantage.[4]

Question 2: The formylation of my protected phloroglucinol is giving a mixture of products and a low yield of the desired di-formylated product. How can I improve this?

Answer: Regioselectivity in the formylation of phloroglucinols can be challenging.

  • Reaction Conditions: The Vilsmeier-Haack reaction (using DMF and POCl₃) is a common method. The stoichiometry of the reagents is crucial. An excess of the Vilsmeier reagent might lead to undesired side reactions.

  • Protecting Group Influence: The nature of your protecting groups can influence the electronic properties and steric environment of the ring, thus affecting the regioselectivity of the formylation. It might be necessary to screen different protecting groups.[3]

  • Alternative Methods: Consider lithiation followed by quenching with a formylating agent like DMF. This can offer better control over regioselectivity, provided you can achieve selective lithiation.

Part 2: Key Fragment Coupling Reaction

The coupling of the functionalized phloroglucinol core with the diterpene side chain is a critical step, likely to be challenging due to the steric hindrance of both fragments. A Suzuki-Miyaura coupling is a plausible choice for this transformation.

Question 3: My Suzuki-Miyaura coupling reaction between the sterically hindered phloroglucinol fragment and the diterpene boronic ester is resulting in a very low yield. What are the most common causes?

Answer: Low yields in Suzuki couplings with sterically hindered substrates are a frequent problem. The main reasons are related to the difficulty of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Catalyst and Ligand Choice: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective. You should employ catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive palladium(0) species necessary for the oxidative addition of hindered substrates.

  • Base Selection: The base activates the boronic acid/ester for transmetalation. For hindered systems, moderately strong bases like K₃PO₄ or Cs₂CO₃ are often effective. In some cases, a stronger base like K-tert-butoxide might be required.

  • Solvent and Temperature: The solvent needs to ensure the solubility of all components. Toluene, dioxane, or THF/water mixtures are common. The reaction may require elevated temperatures (80-110 °C) to overcome the high activation energy associated with hindered substrates.

  • Side Reactions: Homocoupling of the boronic ester and protodeboronation (loss of the boron group) are common side reactions. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to minimize homocoupling. Using anhydrous solvents and a milder base can reduce protodeboronation.

G start Low Yield in Suzuki Coupling catalyst Optimize Catalyst/Ligand (e.g., SPhos, XPhos, NHC) start->catalyst base Screen Bases (K3PO4, Cs2CO3, t-BuOK) catalyst->base No Improvement success Improved Yield catalyst->success Improved solvent_temp Adjust Solvent & Temperature (Toluene, Dioxane, 80-110°C) base->solvent_temp No Improvement base->success Improved side_reactions Check for Side Reactions (Homocoupling, Protodeboronation) solvent_temp->side_reactions No Improvement solvent_temp->success Improved side_reactions->success Minimized

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling.
Parameter Condition A Condition B Condition C Condition D (Optimized) Reported Yield Range (for similar systems)
Pd Source Pd(PPh₃)₄Pd(OAc)₂Pd₂(dba)₃Pd₂(dba)₃ N/A
Ligand PPh₃P(t-Bu)₃SPhosXPhos 30-95%
Base Na₂CO₃K₂CO₃K₃PO₄K₃PO₄ 45-90%
Solvent Toluene/H₂ODioxaneTHFDioxane 50-92%
Temperature 80 °C100 °C90 °C100 °C N/A
Table 1: Comparison of Reaction Conditions for Sterically Hindered Suzuki-Miyaura Couplings.
Part 3: Final Steps and Purification

Question 4: I am struggling with the final deprotection step, and it seems to affect other parts of the molecule, leading to a low yield of this compound.

Answer: Late-stage deprotection in complex natural product synthesis is a common bottleneck. The key is to have an orthogonal protecting group strategy, where each type of protecting group can be removed under specific conditions without affecting the others.

  • Protecting Group Choice: If you have multiple protected hydroxyl groups (e.g., on the phloroglucinol core and the diterpene side chain), they should be different types (e.g., a silyl ether and a benzyl (B1604629) ether). Silyl ethers are typically removed with fluoride (B91410) sources (like TBAF), while benzyl ethers are removed by hydrogenolysis.

  • Mild Deprotection Conditions: Screen for the mildest possible conditions. For example, for a TBDMS group, instead of TBAF, you might try a milder reagent like HF-Pyridine or PPTS in an alcohol solvent.

  • Substrate Decomposition: The complex structure of the coupled product might be sensitive to either acidic or basic conditions. It is crucial to keep the reaction time to a minimum and maintain the recommended temperature.

Question 5: The purification of the final product is very difficult due to structurally similar impurities. What can I do?

Answer: The co-synthesis of isomers or related byproducts is a common issue.

  • Chromatography Optimization: Standard silica (B1680970) gel chromatography might not be sufficient. Consider using reversed-phase HPLC (e.g., with a C18 column) for final purification. A shallow gradient of solvents like acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid), can improve the separation of closely related compounds.

  • Recrystallization: If your final product is a solid, explore different solvent systems for recrystallization. This can be a highly effective method for removing minor impurities.

Detailed Experimental Protocols

The following are representative protocols for key reaction types that could be employed in the synthesis of this compound.

Protocol 1: Protection of a Phenolic Hydroxyl Group with TBDMSCl

  • To a solution of the phenol (B47542) (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an argon atmosphere, add imidazole (2.5 mmol, 2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 mmol, 1.2 eq.).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected phenol.

Protocol 2: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide

  • To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add the hindered aryl halide (1.0 mmol, 1.0 eq.), the diterpene boronic ester (1.5 mmol, 1.5 eq.), and finely ground K₃PO₄ (2.0 mmol, 2.0 eq.).

  • Add anhydrous dioxane (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Biological Signaling Pathway Context

While the specific intracellular signaling pathways for this compound are still under extensive investigation, related macrocarpals have been shown to possess antimicrobial properties, often by disrupting microbial cell walls. Additionally, some macrocarpals inhibit the enzyme dipeptidyl peptidase 4 (DPP-4), which is relevant in the context of type 2 diabetes. The inhibition of DPP-4 prevents the degradation of incretin (B1656795) hormones, leading to enhanced insulin (B600854) secretion.

G cluster_0 DPP-4 Inhibition Pathway Macrocarpal_K Macrocarpal_K DPP4 DPP-4 Enzyme Macrocarpal_K->DPP4 Inhibits GLP1_GIP Active Incretins (GLP-1, GIP) Inactive_Incretins Inactive Metabolites GLP1_GIP->Inactive_Incretins Degradation Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake

Caption: Potential mechanism of action of this compound via DPP-4 inhibition.

References

Purity assessment of Macrocarpal K and removal of common impurities

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Macrocarpal K

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purity assessment of this compound and the removal of common impurities. The following information is curated to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it sourced?

This compound is a natural compound classified as a phloroglucinol, a class of polyphenolic compounds.[1] It is derived from the leaves of Eucalyptus species, particularly Eucalyptus macrocarpa.[1]

Q2: What are the common impurities found in this compound preparations?

While data specific to this compound is limited, preparations are likely to contain impurities common to extracts from Eucalyptus species. These can include:

  • Structurally related macrocarpals: Other compounds from the macrocarpal family (e.g., A, B, C) are often co-extracted.[2]

  • Other natural products: Phenolic compounds, flavonoids, tannins, and other terpenoids may also be present from the initial plant extract.[2]

  • Residual solvents: Solvents used during the extraction and purification process (e.g., hexane, ethanol, methanol (B129727), chloroform, acetonitrile) may remain in the final product.[3]

Q3: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for evaluating the purity of macrocarpals. A properly developed HPLC method can separate this compound from its related impurities, allowing for a quantitative assessment of its purity.

Q4: What are the recommended storage conditions for this compound?

To prevent degradation, this compound should be stored in a cool, dry, and dark environment. For extended storage, it is advisable to keep it in a tightly sealed container under refrigeration or frozen.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Suggested Solution
Poor Peak Resolution Inadequate mobile phase composition.Optimize the mobile phase gradient. A shallow gradient of acetonitrile (B52724) or methanol in water, often with an acidic modifier like formic acid, can enhance separation.
Incorrect column chemistry.Experiment with different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find one with better selectivity for your sample.
Ghost Peaks in Chromatogram Contamination in the sample, solvent, or HPLC system.Thoroughly flush the HPLC system. Always use high-purity solvents and filter all samples and mobile phases before injection.
Low Recovery of this compound Irreversible adsorption to the column.Adjust the mobile phase pH to ensure the compound's stability and solubility. Consider trying a different stationary phase.
On-column degradation.If the compound is unstable, minimize the analysis time and ensure the mobile phase conditions are not harsh.
Impurity Removal Challenges
Problem Possible Cause Suggested Solution
Co-elution of Impurities in Column Chromatography Similar polarity of this compound and impurities.Optimize the solvent gradient in your column chromatography. A slower, more gradual increase in polarity can improve separation.
Improper stationary phase selection.Silica (B1680970) gel is a common choice, but other stationary phases like alumina (B75360) or reversed-phase silica could offer different selectivity.
Presence of Highly Polar Impurities Ineffective initial extraction.Incorporate a liquid-liquid partitioning step. For instance, partitioning the crude extract between water and a less polar solvent like ethyl acetate (B1210297) can help remove highly polar compounds.
Residual Non-Polar Impurities Incomplete removal of oils and waxes.A pre-extraction wash of the plant material with a non-polar solvent like n-hexane can effectively remove essential oils and other non-polar constituents.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol outlines a general method for the analytical HPLC of this compound. Optimization may be required depending on the specific instrumentation and column used.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • This compound sample

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Degas both mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm (or an optimal wavelength determined by a UV scan)

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30.1-35 min: 50% B (re-equilibration)

4. Sample Preparation:

  • Dissolve a known amount of the this compound sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

5. Analysis:

  • Inject the prepared sample and record the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time (if a standard is available).

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound from a crude extract using silica gel column chromatography.

1. Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Solvents (e.g., n-hexane, ethyl acetate, methanol)

  • Crude this compound extract

  • Collection tubes

  • TLC plates and chamber

2. Column Packing:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

  • Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Add a layer of sand on top of the silica gel to prevent disturbance.

3. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Alternatively, adsorb the extract onto a small amount of silica gel and load the dry powder onto the top of the column.

4. Elution:

  • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, then methanol).

  • Collect fractions of the eluate in separate tubes.

5. Fraction Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain this compound.

  • Combine the fractions that show a pure spot corresponding to this compound.

  • Evaporate the solvent from the combined fractions to obtain the purified compound.

Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A This compound Sample B Dissolve in Initial Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection (280 nm) E->F G Record Chromatogram F->G H Identify this compound Peak G->H I Calculate Purity (% Area) H->I Impurity_Removal_Process A Crude Eucalyptus Extract B n-Hexane Wash A->B C Non-polar Impurities (Essential Oils, Waxes) B->C Remove D Extract free of non-polar impurities B->D Retain E Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) D->E F Highly Polar Impurities (Sugars, etc.) E->F Remove G Enriched Macrocarpal Fraction E->G Retain H Silica Gel Column Chromatography G->H I Structurally Related Impurities H->I Remove J Purified this compound H->J Isolate

References

Addressing aggregation issues of macrocarpals in solution

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the terminology used in this guide: the term "macrocarpals" refers to the bones of the wrist. Within the context of solution-based aggregation issues in chemical and pharmaceutical research, it is highly probable that the intended term was "macrocycles." This technical support center guide will proceed under the assumption that the user is interested in addressing the aggregation of macrocycles.

Welcome to the technical support center for addressing macrocycle aggregation issues. This resource is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and solve common challenges related to macrocycle solubility and aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of macrocycle aggregation?

A1: Macrocycle aggregation is a phenomenon driven by the need to minimize unfavorable interactions between the molecule and the solvent, typically water. The primary causes include:

  • High Hydrophobicity: The presence of nonpolar, hydrophobic surface regions can lead to self-association to reduce the exposed surface area to an aqueous solvent.[1][2]

  • Low Net Charge: At or near a macrocycle's isoelectric point (pI), the net molecular charge is close to zero, minimizing electrostatic repulsion and allowing molecules to approach and aggregate.[3][4]

  • High Concentration: As the concentration of the macrocycle increases, the probability of intermolecular interactions leading to aggregation rises significantly.[5]

  • Conformational Instability: Macrocycles can exist in various conformations. A conformation that exposes hydrophobic patches is more prone to aggregation.

  • Environmental Stress: Factors such as temperature changes, mechanical stress (e.g., shaking or stirring), and improper storage can induce aggregation.

  • Buffer and pH Conditions: The choice of buffer, its ionic strength, and the solution's pH are critical, as they directly influence the charge and stability of the macrocycle.

Q2: How does macrocyclization itself affect solubility and aggregation?

A2: Interestingly, the process of macrocyclization can substantially improve the kinetic solubility of a molecule when compared to its linear counterparts. This improvement is hypothesized to arise from a property known as "chameleonicity," where the macrocycle can change its conformation to present a more hydrophilic face to an aqueous environment, effectively shielding its hydrophobic core.

Q3: What is the first step I should take when I observe aggregation?

A3: The first step is to systematically characterize the problem. Begin with simple visual observation for turbidity or precipitates. Then, verify the solution conditions: confirm the pH, buffer composition, and macrocycle concentration. Often, simple adjustments to these parameters can resolve the issue. If the problem persists, a more detailed investigation using the techniques described in the troubleshooting and experimental sections is warranted.

Q4: Can excipients really prevent aggregation? Which ones are effective?

A4: Yes, excipients are a cornerstone of formulation strategy to prevent aggregation. They work through various mechanisms, such as preferential exclusion, surface activity, and stabilization of the native conformation. Commonly used classes of excipients include:

  • Sugars and Polyols (e.g., Sucrose, Trehalose): These stabilizers are preferentially excluded from the protein surface, which strengthens the hydration shell and favors the natively folded state.

  • Amino Acids (e.g., Arginine, Glycine, Histidine): Certain amino acids can inhibit protein aggregation, likely through a mechanism of preferential exclusion.

  • Surfactants (e.g., Polysorbate 20/80, Poloxamer 188): These are surface-active agents that compete with the macrocycle for adsorption at hydrophobic interfaces (like air-water), preventing the formation of an aggregated protein film.

  • Cyclodextrins (e.g., HP-β-CD): These molecules have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with hydrophobic parts of the macrocycle, thereby increasing solubility and stability.

Troubleshooting Guide

If you are experiencing aggregation, follow this step-by-step guide to diagnose and resolve the issue. The accompanying diagram provides a logical workflow for this process.

Step 1: Initial Observation and Assessment
  • Visual Check: Is there visible precipitation, cloudiness, or opalescence in your solution?

  • Quantify: Use a spectrophotometer to check for abnormally high light scattering or use Dynamic Light Scattering (DLS) for a preliminary particle size analysis.

Step 2: Review Formulation & Environmental Conditions
  • pH Check: Is the buffer pH near the predicted isoelectric point (pI) of your macrocycle? Aggregation is often highest at the pI. Adjusting the pH away from the pI can increase electrostatic repulsion and improve solubility.

  • Concentration Check: Are you working at a high concentration? Try diluting the sample to see if the aggregation is reversible.

  • Buffer Composition: Are you using an appropriate buffer? Avoid buffers that may interact negatively with your macrocycle. Ensure the ionic strength is suitable; both low and high salt concentrations can sometimes promote aggregation.

  • Temperature & Handling: Has the sample been exposed to temperature fluctuations or mechanical stress (vigorous vortexing, shaking)? These can denature the molecule and induce aggregation.

Step 3: Implement Formulation Changes
  • Adjust pH: Move the solution pH at least 1-2 units away from the isoelectric point.

  • Screen Excipients: If pH adjustment is not sufficient or possible, introduce stabilizing excipients. Start with common stabilizers like sucrose, arginine, or a non-ionic surfactant like Polysorbate 20.

  • Modify Solvent: Consider the use of co-solvents (e.g., ethanol, DMSO) if appropriate for your application, as they can disrupt hydrophobic interactions that lead to aggregation.

Step 4: In-Depth Characterization

  • If the issue persists, a more fundamental analysis of the aggregation mechanism is needed. Use the experimental protocols outlined below to characterize the nature of the aggregates (e.g., amorphous vs. fibrillar) and the kinetics of their formation.

G start Aggregation Observed (Precipitate, Cloudiness, High DLS signal) check_conditions Review Formulation & Conditions start->check_conditions is_ph_near_pi Is pH near pI? check_conditions->is_ph_near_pi is_conc_high Is concentration high? is_ph_near_pi->is_conc_high No adjust_ph Action: Adjust pH (± 1-2 units from pI) is_ph_near_pi->adjust_ph Yes is_stress Mechanical or Thermal Stress? is_conc_high->is_stress No dilute Action: Dilute Sample is_conc_high->dilute Yes optimize_handling Action: Optimize Handling (Gentle mixing, stable temp) is_stress->optimize_handling Yes screen_excipients Problem Persists: Screen Stabilizing Excipients is_stress->screen_excipients No end_resolved Issue Resolved adjust_ph->end_resolved dilute->end_resolved optimize_handling->end_resolved add_sugars Add Sugars / Polyols (Sucrose, Trehalose) screen_excipients->add_sugars add_aa Add Amino Acids (Arginine, Glycine) screen_excipients->add_aa add_surfactant Add Surfactant (Polysorbate, Poloxamer) screen_excipients->add_surfactant characterize Advanced Troubleshooting: Characterize Aggregation Mechanism screen_excipients->characterize If unresolved add_sugars->end_resolved add_aa->end_resolved add_surfactant->end_resolved

Caption: A troubleshooting workflow for diagnosing and resolving macrocycle aggregation.

Data Presentation

Table 1: Impact of Molecular Properties on Macrocycle Solubility

This table summarizes aqueous solubility data for two series of macrocycles (Scaffold A and B), highlighting how properties like lipophilicity (ALogP) and conformational flexibility ("chameleonicity") impact solubility. The "chameleonic" isomer B08 is 30 times more soluble than its more rigid counterpart A08, despite similar lipophilicity.

Scaffold IDALogPKey FeatureAqueous Solubility (pH 6.8)
A03-0.1Polar, Rigid1900 µg/mL
B03-0.1Polar, Chameleonic1900 µg/mL
B091.9Intermediate, ChameleonicSignificantly higher than rigid counterpart
A083.9Lipophilic, Rigid7 µg/mL
B083.9Lipophilic, Chameleonic210 µg/mL
Table 2: General Buffer Recommendations to Minimize Aggregation

These are starting recommendations for buffer conditions aimed at preventing aggregation during experiments like antibody conjugation, which can be adapted for general macrocycle handling.

ParameterRecommended Range/TypeRationale & Troubleshooting Tips
pH 8.0 - 9.0 (for amine reactions) or >1 unit away from pIFor specific reactions, pH must be optimized. For general stability, moving away from the isoelectric point (pI) minimizes aggregation by increasing charge repulsion.
Buffer Type Phosphate, Borate, CarbonateAvoid buffers that contain primary amines (like Tris or glycine) if your macrocycle can react with them. The buffer species itself can also influence stability.
Additives 5-10% co-solvent (e.g., DMSO, DMF)For highly hydrophobic macrocycles, a small amount of an organic co-solvent can significantly improve solubility. Test for compatibility with downstream assays.

Experimental Protocols

Protocol 1: Characterization of Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. It is an excellent first-pass technique to detect the presence of large aggregates.

Objective: To determine the hydrodynamic radius (Rh) and polydispersity of a macrocycle solution to identify the presence of aggregates.

Methodology:

  • Sample Preparation:

    • Prepare the macrocycle solution in a well-defined buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4).

    • Filter the buffer meticulously through a 0.22 µm filter to remove any dust or extraneous particles.

    • Filter the macrocycle sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) directly into a clean, dust-free cuvette.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.

    • Set the measurement parameters, including the solvent viscosity and refractive index, measurement temperature (e.g., 25°C), and scattering angle (typically 90° or 173°).

  • Data Acquisition:

    • Place the cuvette in the instrument and allow the sample to equilibrate thermally for at least 5 minutes.

    • Perform a series of measurements (e.g., 10-15 runs of 10 seconds each) to obtain a statistically significant dataset.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution.

    • A monomodal peak at the expected size of the monomeric macrocycle indicates a non-aggregated sample.

    • The presence of peaks at larger sizes (e.g., >100 nm) or a high Polydispersity Index (PDI > 0.2) is indicative of aggregation.

Protocol 2: Thioflavin S (ThS) Fluorescence Assay for Fibrillar Aggregation

This assay is used to detect the formation of amyloid-like β-sheet aggregates, which bind the dye Thioflavin S (ThS) and cause a characteristic increase in fluorescence.

Objective: To monitor the kinetics of fibrillar macrocycle aggregation over time.

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the macrocycle in a suitable solvent (e.g., DMSO) and determine its concentration accurately.

    • Prepare the aggregation buffer (e.g., 16 mM MOPS, pH 7.2).

    • Prepare a ThS stock solution (e.g., 500 µM in the aggregation buffer).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the aggregation buffer.

    • Add the ThS stock solution to a final concentration of ~20 µM.

    • Initiate the aggregation by adding the macrocycle stock solution to the desired final concentration (e.g., 100 µM). Include negative controls (buffer + ThS only).

  • Fluorescence Monitoring:

    • Immediately place the plate in a plate reader capable of bottom-reading fluorescence.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~520 nm.

    • Record the fluorescence intensity at regular intervals (e.g., every 5 minutes) for the desired duration (e.g., 2-24 hours) at a constant temperature (e.g., 37°C), with intermittent shaking if desired to promote aggregation.

  • Data Analysis:

    • Plot the fluorescence intensity against time.

    • A sigmoidal curve with a lag phase, a growth phase, and a plateau is characteristic of nucleated fibril formation. The lag time and the maximum fluorescence intensity are key parameters for comparing different conditions or inhibitors.

G cluster_prep Sample Preparation cluster_dls DLS Measurement cluster_sec SEC Analysis cluster_analysis Data Analysis & Interpretation prep_sample Prepare Macrocycle in Filtered Buffer filter_sample Filter Sample (0.22 µm) into Cuvette prep_sample->filter_sample equilibrate Equilibrate Sample in DLS (5 min) filter_sample->equilibrate inject_sec Inject Sample onto Calibrated SEC Column filter_sample->inject_sec Orthogonal Method acquire Acquire Scattering Data (Multiple Runs) equilibrate->acquire is_aggregate_dls DLS: High PDI or Large Species? acquire->is_aggregate_dls analyze_sec Analyze Elution Profile inject_sec->analyze_sec is_aggregate_sec SEC: Void Volume or HMW Peaks? analyze_sec->is_aggregate_sec result_mono Result: Sample is Monodisperse (No Aggregation) is_aggregate_dls->result_mono No result_agg Result: Aggregation Detected is_aggregate_dls->result_agg Yes is_aggregate_sec->result_mono No is_aggregate_sec->result_agg Yes

Caption: Workflow for characterizing macrocycle aggregation using DLS and SEC.

References

Technical Support Center: Preventing the Degradation of Macrocarpal K During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on preventing the degradation of Macrocarpal K during extraction procedures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the integrity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to degradation?

This compound is a phloroglucinol (B13840) meroterpenoid, a class of natural compounds found in Eucalyptus species.[1][2] Its structure contains a phloroglucinol core, which is a polyphenolic component.[2] This phenolic nature, characterized by multiple hydroxyl (-OH) groups on a benzene (B151609) ring, makes this compound highly susceptible to degradation through oxidation. The hydroxyl groups are prone to forming phenoxide ions and quinone-type oxidation products, especially under adverse conditions.[3]

Q2: What are the primary factors that lead to the degradation of this compound during extraction?

The degradation of phenolic compounds like this compound is primarily influenced by a combination of physical and chemical factors during the extraction process. These include:

  • High Temperature: Elevated temperatures can significantly accelerate the rate of oxidative and hydrolytic degradation reactions.[1]

  • pH: The stability of phenolic compounds is highly pH-dependent. Alkaline conditions (high pH) often lead to rapid degradation.[3][4]

  • Presence of Oxygen: As a phenolic compound, this compound is vulnerable to oxidation. The presence of dissolved oxygen in solvents or exposure to air can initiate degradation.[5]

  • Light Exposure: Certain compounds, particularly those with conjugated double bond systems, can be degraded by exposure to light (photodegradation). It is a good practice to protect extracts from light.[2]

  • Enzymatic Activity: The presence of endogenous plant enzymes, such as polyphenol oxidases, can contribute to degradation if not properly inactivated during the initial stages of extraction.

Q3: How does temperature impact the stability of this compound, and what is the recommended range for extraction?

Temperature is a critical parameter in the extraction of phenolic compounds. While higher temperatures can increase solvent efficiency and extraction rates, they also significantly increase the rate of degradation.[6][7] For sensitive compounds like this compound, it is crucial to find a balance. Temperatures exceeding 70°C have been shown to cause rapid degradation of some phenolics.[1] It is generally recommended to conduct extractions at temperatures between 20°C and 50°C.

Table 1: General Effect of Temperature on the Stability of Phloroglucinol Compounds During Extraction (Note: Data is illustrative and based on the general behavior of phenolic compounds. Specific kinetics for this compound may vary.)

Temperature Range (°C)Expected Stability of this compoundComments
4 - 10HighVery slow extraction kinetics. May be suitable for long-duration maceration.
20 - 40Good to ModerateOptimal balance between extraction efficiency and stability.[8]
40 - 60Moderate to LowIncreased extraction speed, but significant risk of thermal degradation.[5]
> 60LowHigh risk of rapid degradation; generally not recommended.[1]

Q4: What is the optimal pH to maintain for minimizing this compound degradation?

Phenolic compounds are typically more stable in acidic to neutral conditions. Alkaline environments promote the deprotonation of hydroxyl groups, making the molecule highly susceptible to oxidation.[3] The degradation rate for many phenolic compounds increases significantly at a pH above 7.[4] Therefore, maintaining a slightly acidic pH (around 4-6) can help preserve the integrity of this compound.

Table 2: General Effect of pH on the Stability of Phloroglucinol Compounds in Aqueous Solutions (Note: Data is illustrative and based on the general behavior of phenolic compounds. Specific kinetics for this compound may vary.)

pH RangeExpected Stability of this compoundComments
2.0 - 4.0HighOptimal for stability of many phenolic compounds.[9]
4.0 - 6.0GoodGenerally safe range for extraction and storage.
6.0 - 8.0Moderate to LowDegradation rate increases as pH approaches and exceeds neutral.[4]
> 8.0Very LowRapid degradation is expected due to oxidation.[3]

Q5: How can I prevent the oxidative degradation of this compound during the extraction process?

Preventing oxidation is critical for obtaining a high-purity yield of this compound. Several strategies can be employed:

  • Use of Antioxidants: Adding antioxidants such as ascorbic acid or (-)-epigallocatechin (B1671488) gallate (EGCG) to the extraction solvent can help protect this compound from degradation.[4]

  • Working Under an Inert Atmosphere: Performing the extraction and subsequent processing steps (e.g., filtration, concentration) under an inert gas like nitrogen or argon can minimize contact with oxygen.

  • Degassing Solvents: Before use, solvents can be degassed through sonication or sparging with an inert gas to remove dissolved oxygen.

  • Rapid Processing: Minimizing the extraction time and processing the extract promptly helps to reduce the exposure to oxidative conditions.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound Degradation: Extraction conditions are too harsh (high temperature, high pH, prolonged exposure to oxygen/light).Optimize extraction parameters: lower the temperature to <50°C, maintain a slightly acidic pH (4-6), and work under an inert atmosphere.[1][3]
Inefficient Extraction: The solvent system is not optimal, or the extraction time is too short.Use a solvent system with appropriate polarity (e.g., aqueous ethanol). Increase extraction time at a safe temperature or consider using ultrasound-assisted extraction (UAE) for shorter, more efficient extraction.[1]
Extract is Dark Brown/Black Oxidation: Extensive oxidation of phenolic compounds has occurred, leading to the formation of polymeric quinone-type structures.Immediately implement anti-oxidation measures: add ascorbic acid to the solvent, purge the extraction vessel with nitrogen, and protect the extract from light.[2][4] Process samples as quickly as possible.
Multiple Unknown Peaks in HPLC Chromatogram Degradation Products: The unknown peaks are likely degradation products of this compound.Perform a forced degradation study (see protocol below) to tentatively identify degradation products.[10] Re-extract the plant material using milder conditions (lower temperature, protection from oxygen) and compare the chromatograms.
Inconsistent Yields Between Batches Variability in Plant Material: The concentration of this compound can vary based on the plant's age, harvest time, and storage conditions.Standardize the collection and preparation of the plant material. Ensure consistent drying and grinding procedures.
Inconsistent Extraction Procedure: Minor variations in temperature, time, or solvent composition between batches.Strictly adhere to a validated Standard Operating Procedure (SOP) for the extraction process.

Experimental Protocols

Protocol 1: Recommended Extraction of this compound with Minimal Degradation

This protocol incorporates methods to mitigate the primary causes of this compound degradation.

  • Plant Material Preparation:

    • Use fresh or properly dried leaves of the Eucalyptus species.

    • Grind the leaves into a fine powder to maximize surface area.

  • Pre-Treatment (Optional but Recommended):

    • To remove interfering oils, macerate the powdered leaves in n-hexane at room temperature for 12-24 hours.

    • Filter and discard the n-hexane. Air-dry the plant residue completely to remove any residual solvent.[11]

  • Extraction:

    • Prepare the extraction solvent: 70% ethanol (B145695) in water, adjusted to a pH of ~5.0 with a weak organic acid (e.g., formic or acetic acid).

    • Add an antioxidant, such as ascorbic acid (0.1% w/v), to the solvent.

    • Submerge the plant residue in the prepared solvent (e.g., 1:10 solid-to-solvent ratio).

    • Purge the extraction vessel with nitrogen gas for 5-10 minutes.

    • Conduct the extraction at a controlled temperature of 40°C for 2-4 hours with continuous agitation.[8]

  • Processing the Extract:

    • Filter the mixture promptly to separate the extract from the plant residue.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • Store the concentrated extract at -20°C in an amber vial, preferably under a nitrogen atmosphere.

Protocol 2: Forced Degradation Study for this compound

This study is designed to intentionally degrade this compound to understand its degradation profile and validate the stability-indicating capability of an analytical method (e.g., HPLC).[10][12]

  • Sample Preparation: Prepare several aliquots of a purified this compound solution (~1 mg/mL) in a suitable solvent (e.g., 50% methanol).

  • Stress Conditions (apply separately to different aliquots):

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2, 4, and 8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 30, 60, and 120 minutes. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 2, 6, and 24 hours.

    • Thermal Degradation: Incubate a solution at 80°C for 24 and 48 hours.

    • Photodegradation: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated HPLC-UV or HPLC-MS method.

    • Compare the chromatograms to identify new peaks (degradation products) and the decrease in the peak area of the parent this compound.

    • Calculate the percentage of degradation and ensure the mass balance is within an acceptable range (e.g., 95-105%) to confirm that all major degradation products are detected.[13]

Visualizations

cluster_factors Degradation Factors cluster_compound cluster_result Heat High Temperature (>50°C) DegradedMK Degraded Products (Loss of Activity) Heat->DegradedMK Oxygen Oxygen (Air Exposure) Oxygen->DegradedMK pH High pH (>7) pH->DegradedMK Light UV/Visible Light Light->DegradedMK MK This compound (Stable)

Caption: Key factors leading to the degradation of this compound.

Phloroglucinol Phloroglucinol Moiety (in this compound) - with Hydroxyl Groups Phenoxide Phenoxide Ion (Unstable Intermediate) Phloroglucinol->Phenoxide Deprotonation OxidizingAgent Oxidizing Agent (e.g., O2) Quinone Quinone-type Products (Degraded) OxidizingAgent->Quinone Causes HighpH High pH HighpH->Phenoxide Catalyzes Phenoxide->Quinone Oxidation Start Start: Powdered Eucalyptus Leaves Pretreat Pre-treatment: Defat with n-hexane (optional) Start->Pretreat PrepareSolvent Prepare Solvent: 70% EtOH, pH ~5, Antioxidant Pretreat->PrepareSolvent Extract Extraction: 40°C, Inert Atmosphere, Agitation PrepareSolvent->Extract Filter Filtration Extract->Filter Concentrate Concentration: Rotary Evaporation (<45°C) Filter->Concentrate Store Storage: -20°C, Amber Vial, N2 Atmosphere Concentrate->Store End End: Purified this compound Extract Store->End

References

Technical Support Center: Enhancing the Bioavailability of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Macrocarpal K. Given the limited specific data on this compound, this guide draws upon general principles for improving the bioavailability of poorly soluble natural products and data from related macrocarpal compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a phloroglucinol (B13840) derivative found in Eucalyptus species.[1] Like many complex natural products, this compound is predicted to have low aqueous solubility, which can significantly limit its absorption after oral administration and thus reduce its systemic bioavailability and potential therapeutic efficacy. While specific data for this compound's solubility is limited, a related compound, Macrocarpal H, has a very low predicted water solubility of 0.029 g/L.[2]

Q2: What are the primary challenges in developing an oral formulation for this compound?

The main challenges stem from its likely poor solubility and potential for first-pass metabolism.[3][4] Key issues include:

  • Low Dissolution Rate: The rate at which this compound dissolves in gastrointestinal fluids may be too slow to allow for significant absorption.[5]

  • Poor Permeability: The ability of this compound to cross the intestinal epithelium might be limited.

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized by the liver before reaching systemic circulation.

Q3: What are the most common strategies to enhance the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility. These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.

  • Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts back to the active form in the body.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
Possible Cause Troubleshooting Steps
Poor Dissolution in GI Tract 1. Particle Size Analysis: Characterize the particle size distribution of your this compound powder. If it is large, consider micronization or nanosizing. 2. Formulation Change: Move from a simple suspension to a solubility-enhancing formulation such as a solid dispersion or a lipid-based system.
Precipitation in the GI Tract 1. In Vitro Dissolution Testing: Perform dissolution tests in simulated gastric and intestinal fluids to observe if the compound precipitates upon dilution. 2. Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to your formulation to maintain a supersaturated state.
High First-Pass Metabolism 1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound using liver microsomes or hepatocytes. 2. Route of Administration: Consider alternative routes that bypass the liver, such as buccal or transdermal, if feasible for your research goals.
Issue 2: Inconsistent Results Between In Vitro Dissolution and In Vivo Performance
Possible Cause Troubleshooting Steps
Biorelevant Dissolution Media Not Used 1. Switch to Biorelevant Media: Use Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) for dissolution testing to better mimic in vivo conditions.
Food Effects 1. Fasting vs. Fed Studies: Conduct in vivo studies in both fasted and fed animals to determine the impact of food on this compound absorption. 2. Formulation Optimization: If a significant food effect is observed, consider developing a lipid-based formulation that can mitigate this variability.
GI Tract Instability 1. Stability Studies: Evaluate the stability of this compound at different pH values corresponding to the stomach and intestine. 2. Protective Formulations: If degradation is observed, consider enteric-coated formulations to protect the compound from the acidic environment of the stomach.

Quantitative Data on Related Macrocarpals

Note: The following data is for Macrocarpals A, B, and C, and is provided as a reference due to the lack of specific quantitative data for this compound.

Table 1: Comparative Antimicrobial Activity of Macrocarpals

CompoundTarget MicroorganismMIC (µg/mL)
Macrocarpal CTrichophyton mentagrophytes1.95

Table 2: Comparative DPP-4 Inhibitory Activity of Macrocarpals from E. globulus

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
Macrocarpal A500~30%>500
Macrocarpal B500~30%>500
Macrocarpal C50~90%~35

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Polymer Selection: Choose a suitable polymer carrier such as polyvinylpyrrolidone (B124986) (PVP) K30 or hydroxypropyl methylcellulose (B11928114) (HPMC).

  • Dissolution: Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate in simulated GI fluids, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Dissolution Medium: Prepare 900 mL of a biorelevant medium such as FaSSIF or FeSSIF. Maintain the temperature at 37 ± 0.5°C.

  • Sample Introduction: Place a quantity of the this compound formulation equivalent to a specific dose into each dissolution vessel.

  • Rotation Speed: Set the paddle speed to a suitable rate, typically 50 or 75 RPM.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.

  • Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method such as HPLC.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for different formulations.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Evaluation A This compound Physicochemical Properties B Solubility & Permeability Assessment (BCS) A->B C Low Solubility? B->C D Particle Size Reduction (Micronization, Nanosizing) C->D Yes E Solid Dispersions (Amorphous Systems) C->E Yes F Lipid-Based Formulations (SEDDS, SLNs) C->F Yes G Complexation (Cyclodextrins) C->G Yes H In Vitro Dissolution (Biorelevant Media) D->H E->H F->H G->H I In Vivo Pharmacokinetic Studies (Animal Model) H->I J Data Analysis & Comparison I->J K Optimized Formulation J->K

Caption: Workflow for Enhancing this compound Bioavailability.

Troubleshooting_Logic cluster_causes Potential Causes cluster_actions Corrective Actions Start In Vivo Study Shows Low/Variable Bioavailability Dissolution Poor Dissolution Start->Dissolution Permeability Poor Permeability Start->Permeability Metabolism High First-Pass Metabolism Start->Metabolism Formulate Enhance Solubility (e.g., Solid Dispersion, SEDDS) Dissolution->Formulate Enhancers Add Permeation Enhancers Permeability->Enhancers Route Change Administration Route Metabolism->Route End Improved Bioavailability Formulate->End Re-evaluate In Vivo Enhancers->End Re-evaluate In Vivo Route->End Re-evaluate In Vivo

Caption: Troubleshooting Low Bioavailability of this compound.

References

Validation & Comparative

Macrocarpal K vs. Macrocarpal A: A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the current scientific literature reveals significant findings on the antibacterial properties of Macrocarpal A, while data on Macrocarpal K remains elusive. This guide provides a comparative analysis based on available data for Macrocarpal A and related macrocarpal compounds, offering insights for researchers, scientists, and drug development professionals.

Macrocarpals, a class of phloroglucinol (B13840) derivatives found in Eucalyptus species, have garnered attention for their potential as antimicrobial agents. This comparison focuses on the antibacterial profiles of Macrocarpal A and endeavors to place the largely uncharacterized this compound in context with its better-studied analogue.

Data Presentation: Antibacterial Activity of Macrocarpals

While a direct comparative study of this compound and Macrocarpal A is not available in the current body of scientific literature, the following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for Macrocarpal A and a mixture of related macrocarpals against various bacterial strains. This data provides a baseline for understanding the antibacterial potency of this compound class.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Macrocarpal A Bacillus subtilis PCI219< 0.2 µg/mL[1]
Staphylococcus aureus FDA209P0.4 µg/mL[1]
Macrocarpal A or B Porphyromonas gingivalis1 mg/L[2]
Macrocarpals B-G (mixture) Staphylococcus aureus0.78 - 3.13 µg/mL[3]
Bacillus subtilis0.78 - 3.13 µg/mL[3]
Micrococcus luteus0.78 - 3.13 µg/mL
Mycobacterium smegmatis0.78 - 3.13 µg/mL

Note: No specific antibacterial activity data for this compound was identified in the reviewed literature. The data for Macrocarpals B-G represents the activity of a mixture of these compounds.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The following is a detailed methodology for the broth microdilution method, a standard protocol for determining MIC values.

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of Macrocarpal A (and K, if available) are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and serially diluted to obtain a range of concentrations.
  • Bacterial Culture: A pure culture of the test bacterium is grown in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The standardized suspension is then diluted to the final inoculum concentration (typically 5 x 10⁵ CFU/mL).
  • 96-Well Microtiter Plate: Sterile 96-well plates are used for the assay.

2. Assay Procedure:

  • 100 µL of sterile broth is added to all wells of the microtiter plate.
  • 100 µL of the highest concentration of the test compound is added to the first well of a row, and serial twofold dilutions are performed across the row by transferring 100 µL from one well to the next.
  • 100 µL of the standardized bacterial inoculum is added to each well containing the test compound and to a growth control well (containing only broth and bacteria). A sterility control well (containing only broth) is also included.
  • The plate is incubated at 37°C for 18-24 hours.

3. Interpretation of Results:

  • After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the bacteria.

Mandatory Visualization

Proposed Antibacterial Mechanism of Macrocarpals

The antibacterial mechanism of macrocarpals is believed to be multifaceted, primarily targeting the integrity of the bacterial cell membrane and inducing oxidative stress. The following diagram illustrates the proposed signaling pathway for the antibacterial action of phloroglucinol derivatives, the class to which macrocarpals belong.

Proposed Antibacterial Mechanism of Macrocarpals cluster_0 Bacterial Cell Macrocarpal Macrocarpal Membrane_Disruption Cell Membrane Disruption Macrocarpal->Membrane_Disruption Direct Interaction ROS_Production Increased ROS Production Macrocarpal->ROS_Production Induction Ion_Leakage Ion Leakage (e.g., K+) Membrane_Disruption->Ion_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Macromolecule_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Macromolecule_Damage Macromolecule_Damage->Cell_Death

Caption: Proposed mechanism of antibacterial action for macrocarpals.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

Experimental Workflow for MIC Determination Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Assess for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution MIC assay.

References

A Comparative Analysis of the Antifungal Efficacy of Macrocarpal K and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antifungal properties of Macrocarpal K, benchmarked against the widely-used antifungal agent, fluconazole (B54011). This guide synthesizes available experimental data to compare their mechanisms of action and antifungal efficacy.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. Macrocarpals, a class of compounds isolated from Eucalyptus species, have garnered attention for their potential antimicrobial properties. This guide provides a comparative analysis of the antifungal efficacy of this compound and the established azole antifungal, fluconazole. Due to the limited availability of data specifically for this compound, this comparison utilizes data from its close structural analog, Macrocarpal C, to provide insights into the potential antifungal activity of this class of compounds. The primary focus of this comparison is on their efficacy against the dermatophyte Trichophyton mentagrophytes, a common causative agent of skin and nail infections.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's potency. The following table summarizes the available MIC data for Macrocarpal C and fluconazole against Trichophyton mentagrophytes.

CompoundFungal StrainMIC (µg/mL)Reference
Macrocarpal CTrichophyton mentagrophytes1.95[1]
FluconazoleTrichophyton mentagrophytes16 - >64[2][3]

Note: Lower MIC values indicate greater antifungal activity. The data suggests that Macrocarpal C exhibits significantly higher in vitro potency against Trichophyton mentagrophytes compared to fluconazole.

Mechanisms of Antifungal Action

Macrocarpal C and fluconazole employ distinct mechanisms to inhibit fungal growth.

Macrocarpal C: A Multi-pronged Attack on Fungal Cells

Experimental evidence suggests that Macrocarpal C exerts its antifungal effect through a multi-targeted approach that disrupts cellular integrity and induces programmed cell death.[1]

  • Increased Membrane Permeability: Macrocarpal C treatment leads to a significant increase in fungal cell membrane permeability. This disruption of the cell membrane's integrity is a critical step in its antifungal action.[1]

  • Induction of Reactive Oxygen Species (ROS): The compound triggers the production of intracellular reactive oxygen species (ROS). Elevated ROS levels cause oxidative stress, leading to damage of vital cellular components.

  • DNA Fragmentation: Macrocarpal C induces DNA fragmentation, a hallmark of apoptosis or programmed cell death, in fungal cells.

Fluconazole: Inhibition of Ergosterol (B1671047) Biosynthesis

Fluconazole, a member of the triazole class of antifungals, acts by inhibiting a key enzyme in the fungal cell membrane's ergosterol biosynthesis pathway.

  • Targeting Lanosterol (B1674476) 14α-demethylase: Fluconazole specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.

  • Disruption of Ergosterol Synthesis: This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.

  • Inhibition of Fungal Growth: The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the cell membrane structure and function, ultimately inhibiting fungal growth.

Visualizing the Mechanisms and Experimental Workflows

To better understand the distinct modes of action and the experimental approaches used to elucidate them, the following diagrams are provided in the DOT language for Graphviz.

cluster_fluconazole Fluconazole Mechanism of Action Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) Fluconazole->Lanosterol_Demethylase Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Biosynthesis Lanosterol->Ergosterol Inhibited Conversion Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains Fungal_Growth Fungal Growth Inhibition Fungal_Cell_Membrane->Fungal_Growth Essential for cluster_macrocarpal_c Macrocarpal C Mode of Action Workflow Start Trichophyton mentagrophytes Culture Treatment Treatment with Macrocarpal C Start->Treatment Permeability_Assay Membrane Permeability Assay (SYTOX Green Staining) Treatment->Permeability_Assay ROS_Assay ROS Production Assay (DCFH-DA Staining) Treatment->ROS_Assay DNA_Frag_Assay DNA Fragmentation Assay (TUNEL Assay) Treatment->DNA_Frag_Assay Increased_Permeability Increased Membrane Permeability Permeability_Assay->Increased_Permeability Increased_ROS Increased ROS Production ROS_Assay->Increased_ROS DNA_Damage DNA Fragmentation DNA_Frag_Assay->DNA_Damage Fungal_Cell_Death Fungal Cell Death Increased_Permeability->Fungal_Cell_Death Increased_ROS->Fungal_Cell_Death DNA_Damage->Fungal_Cell_Death

References

Unveiling the Potential Synergy: Macrocarpal K in Combination with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The rising tide of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics. One promising avenue is the exploration of natural compounds that can act synergistically with conventional drugs, enhancing their efficacy and potentially overcoming resistance mechanisms. Macrocarpal K, a phloroglucinol (B13840) derivative found in Eucalyptus species, has garnered interest for its potential antimicrobial properties. This guide provides a framework for investigating the synergistic activity of this compound with conventional antibiotics, offering detailed experimental protocols and data presentation formats to aid researchers in this critical area of drug development.

While direct studies on the synergistic effects of this compound are limited, research on related macrocarpals and other phenolic compounds provides a strong rationale for its investigation as a synergistic agent. Macrocarpals have demonstrated antibacterial activity against a variety of bacteria, including periodontopathic bacteria[1]. The proposed mechanisms of action for related phloroglucinol derivatives involve the disruption of the bacterial cell membrane and the induction of oxidative stress, suggesting that they could weaken bacteria and make them more susceptible to conventional antibiotics[2].

Comparative Analysis of Synergistic Activity

To systematically evaluate the synergistic potential of this compound, a checkerboard assay is the method of choice. This technique allows for the determination of the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination, from which the Fractional Inhibitory Concentration Index (FICI) can be calculated. The FICI provides a quantitative measure of the interaction between two antimicrobial agents.

Table 1: Example Data Layout for Fractional Inhibitory Concentration Index (FICI) of this compound with Various Antibiotics against Staphylococcus aureus

AntibioticAntibiotic ClassMIC Alone (µg/mL)This compound MIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Antibiotic This compound Antibiotic This compound
Penicillinβ-Lactam
CiprofloxacinFluoroquinolone
GentamicinAminoglycoside
TetracyclineTetracycline
VancomycinGlycopeptide

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible and comparable data. The following protocols are based on established methods for assessing antimicrobial synergy.

Checkerboard Assay for FICI Determination

This method is used to evaluate the in vitro interaction between two antimicrobial agents against a specific bacterial strain.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the selected conventional antibiotics in an appropriate solvent (e.g., DMSO).

    • Prepare sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • Use a 96-well microtiter plate.

    • Create a two-dimensional serial dilution of this compound and the antibiotic. Aliquot 50 µL of MHB to each well.

    • Add 50 µL of the antibiotic solution to the first column and perform serial dilutions along the rows.

    • Add 50 µL of the this compound solution to the first row and perform serial dilutions down the columns.

    • The result is a plate with varying concentrations of both agents in each well.

    • Include control wells with each agent alone to determine their individual MICs.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC for each agent alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FICI using the following formula: FICI = FIC of Agent A + FIC of Agent B Where: FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents alone and in combination.

  • Preparation:

    • Prepare bacterial cultures in the logarithmic growth phase.

    • Prepare test tubes with MHB containing this compound and the antibiotic at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC), both alone and in combination.

  • Assay Procedure:

    • Inoculate the tubes with a starting bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.

  • Quantification:

    • Perform serial dilutions of the withdrawn aliquots and plate them on nutrient agar (B569324) plates.

    • Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Interpretation:

    • Plot the log₁₀ CFU/mL versus time.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizing Workflows and Potential Mechanisms

Diagrams can effectively illustrate complex experimental procedures and hypothetical biological pathways.

Experimental_Workflow_for_Synergy_Testing cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay A Prepare Bacterial Inoculum D Inoculate with Bacteria A->D B Prepare Stock Solutions (this compound & Antibiotics) C Serial Dilutions in 96-well plate B->C C->D E Incubate (18-24h) D->E F Determine MICs E->F G Calculate FICI F->G H Prepare Cultures with Test Concentrations F->H M Conclusion on Synergistic Interaction G->M Synergy? I Inoculate with Bacteria H->I J Incubate and Sample at Time Points I->J K Plate Dilutions and Count CFUs J->K L Plot Time-Kill Curves K->L L->M Synergy?

Caption: Workflow for assessing the synergistic activity of this compound.

A potential mechanism for synergy could involve the disruption of the bacterial cell wall by this compound, thereby facilitating the entry of conventional antibiotics that target intracellular components.

Caption: Hypothetical mechanism of this compound synergy.

Another plausible mechanism is the inhibition of efflux pumps, which are membrane proteins that expel antibiotics from the bacterial cell, conferring resistance. Natural compounds have been shown to inhibit these pumps.

Efflux_Pump_Inhibition_Mechanism cluster_membrane Bacterial Cell Membrane efflux_pump Efflux Pump antibiotic_out Antibiotic (Extracellular) efflux_pump->antibiotic_out Expels Antibiotic antibiotic_in Antibiotic (Intracellular) antibiotic_out->antibiotic_in Enters Cell antibiotic_in->efflux_pump Substrate target Intracellular Target (e.g., Ribosome, DNA) antibiotic_in->target Reaches Target macrocarpal_k This compound macrocarpal_k->efflux_pump Inhibits

Caption: Efflux pump inhibition as a potential synergy mechanism.

The investigation into the synergistic effects of this compound with conventional antibiotics is a promising frontier in the fight against antimicrobial resistance. By employing standardized methodologies and thoroughly exploring the underlying mechanisms, researchers can unlock the full potential of this natural compound and contribute to the development of novel combination therapies.

References

In Vitro Comparative Analysis of Phloroglucinol Compounds: A Focus on Macrocarpal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This comprehensive guide offers a detailed in vitro comparison of the biological activities of various phloroglucinol (B13840) compounds isolated from Eucalyptus species. While the primary focus of this guide was intended to be Macrocarpal K, an extensive review of available scientific literature yielded no specific in vitro experimental data on its antioxidant, anti-inflammatory, or anticancer properties. Therefore, this guide presents a comparative analysis of closely related and well-studied phloroglucinols: Macrocarpal A, Macrocarpal C, and Eucalyptin B, to provide a valuable contextual reference for researchers, scientists, and drug development professionals.

The following sections detail the available in vitro data for these compounds, present standardized experimental protocols for key biological assays, and visualize relevant pathways and workflows to facilitate a deeper understanding of their potential therapeutic applications.

Comparative Analysis of Biological Activities

The biological activities of Macrocarpal A, Macrocarpal C, and Eucalyptin B have been evaluated in several in vitro studies. The following tables summarize the available quantitative data for their antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

Limited specific quantitative data for the direct antioxidant activity of individual macrocarpals was found. However, the general antioxidant potential of phloroglucinols is recognized. For context, the antioxidant activity of the basic phloroglucinol structure is presented below.

Table 1: In Vitro Antioxidant Activity of Phloroglucinol

CompoundAssayIC50 (µg/mL)
PhloroglucinolDPPH Radical Scavenging42 ± 1.00
PhloroglucinolNitric Oxide Scavenging53.66 ± 1.52
PhloroglucinolSuperoxide Radical Scavenging102 ± 2.00
PhloroglucinolHydroxyl Radical Scavenging180 ± 3.60
PhloroglucinolHydrogen Peroxide Scavenging52.3 ± 1.52
Anti-inflammatory Activity

Data on the direct anti-inflammatory effects of macrocarpals is sparse. The inhibitory activity of phloroglucinol on cyclooxygenase (COX) enzymes, key mediators of inflammation, is provided as a reference.

Table 2: In Vitro Anti-inflammatory Activity of Phloroglucinol

CompoundAssayIC50 (µM)
PhloroglucinolCOX-2 Enzyme Inhibition32.54 ± 0.81
Anticancer Activity

Several phloroglucinol derivatives have demonstrated cytotoxic effects against various cancer cell lines. The available data for Macrocarpal A and Eucalyptin B are summarized below.

Table 3: In Vitro Anticancer Activity of Macrocarpal A and Eucalyptin B

CompoundCell LineAssayIC50
Macrocarpal AHuman Cancer Cell Lines (unspecified)Not specifiedActive
Eucalyptin BA549 (Lung Cancer)Cytotoxicity Assay1.51 µM
Eucalyptin B4T1 (Breast Cancer)Cytotoxicity AssayNot specified
Eucalyptin BB16F10 (Skin Cancer)Cytotoxicity AssayNot specified

Experimental Protocols

To ensure reproducibility and standardization of in vitro bioactivity testing, detailed protocols for three key assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Include a blank (100 µL of methanol and 100 µL of DPPH solution) and a positive control (e.g., ascorbic acid or gallic acid).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentrations.

Nitric Oxide (NO) Synthase Inhibition Assay for Anti-inflammatory Activity

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophage cells.

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM with 10% FBS) and seed them in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations

To further clarify the experimental processes and biological pathways, the following diagrams have been generated using the DOT language.

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis reagent_prep Prepare 0.1 mM DPPH Solution mix Mix DPPH Solution with Samples reagent_prep->mix sample_prep Prepare Test Compound Dilutions sample_prep->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Experimental_Workflow_NO_Assay cluster_cell_culture Cell Culture & Treatment cluster_griess_assay Griess Assay cluster_analysis Measurement & Analysis seed_cells Seed RAW 264.7 Cells treat_compound Treat with Test Compound seed_cells->treat_compound stimulate_lps Stimulate with LPS (24h) treat_compound->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_abs Measure Absorbance at 540 nm add_griess->measure_abs calculate_inhibition Calculate % NO Inhibition measure_abs->calculate_inhibition

Caption: Workflow for the Nitric Oxide Synthase Inhibition Assay.

Experimental_Workflow_MTT_Assay cluster_cell_prep Cell Preparation & Treatment cluster_assay_steps Assay Steps cluster_readout Measurement & Analysis seed Seed Cancer Cells treat Treat with Compound (24-72h) seed->treat add_mtt Add MTT Solution (2-4h incubation) treat->add_mtt solubilize Solubilize Formazan add_mtt->solubilize measure_absorbance Measure Absorbance (500-600 nm) solubilize->measure_absorbance calculate_viability Calculate % Viability and IC50 measure_absorbance->calculate_viability

Caption: Workflow for the MTT Cell Viability Assay.

Inflammatory_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB NFkB NF-κB (Active) IKK->NFkB Phosphorylation of IκB NFkB_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_gene iNOS Gene Nucleus->iNOS_gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-arginine to L-citrulline Inflammation Inflammation NO->Inflammation Phloroglucinol Phloroglucinol Compound Phloroglucinol->IKK Inhibition Phloroglucinol->NFkB Inhibition

Caption: General Inflammatory Signaling Pathway via NF-κB.

Conclusion

While this guide could not provide specific in vitro data for this compound due to a lack of published research, it offers a valuable comparative overview of the biological activities of related phloroglucinol compounds, namely Macrocarpal A, Macrocarpal C, and Eucalyptin B. The provided data, though limited, suggests that phloroglucinol-terpene adducts from Eucalyptus species are a promising source of bioactive molecules with potential applications in anticancer and anti-inflammatory research. The detailed experimental protocols and visual diagrams serve as a practical resource for researchers aiming to investigate these or similar natural products. The absence of data on this compound highlights a significant gap in the current scientific literature and presents a clear opportunity for future research to explore the therapeutic potential of this specific compound.

Validating the Mechanism of Action of Macrocarpal K: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of genetic approaches for validating the mechanism of action of Macrocarpal K, a phloroglucinol (B13840) derivative isolated from Eucalyptus species. This compound and its analogs, such as Macrocarpal C, have demonstrated promising antimicrobial and enzyme-inhibitory activities. This document outlines established and potential genetic strategies to elucidate and confirm the molecular targets and signaling pathways of this compound, comparing them with alternative validation methods.

Overview of this compound's Known Biological Activities

This compound belongs to a class of compounds known as phloroglucinol-terpene derivatives. Experimental data, primarily from studies on the closely related Macrocarpal C, suggest two primary mechanisms of action:

  • Antimicrobial Activity: Macrocarpal C has been shown to be effective against various microbes, including fungi. Its mode of action is believed to involve the disruption of microbial cell walls and membranes.[1]

  • Enzyme Inhibition: Macrocarpals A, B, and C have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. This suggests a potential therapeutic application in type 2 diabetes.

Comparative Analysis of Validation Approaches

Genetic validation offers a powerful approach to confirm the mechanism of action of a compound by directly linking its activity to specific genes or pathways. The following table compares genetic approaches with traditional biochemical and phenotypic methods for validating the proposed mechanisms of action of this compound.

Mechanism of Action Genetic Validation Approach Alternative Approaches (Biochemical/Phenotypic) Experimental Data Focus
Antimicrobial (Cell Wall Disruption) Gene Knockout/Knockdown: Deletion or silencing of genes involved in cell wall synthesis in a model organism (e.g., Saccharomyces cerevisiae, Escherichia coli) to assess changes in sensitivity to this compound.Membrane Permeability Assays: Using fluorescent dyes (e.g., SYTOX Green) to measure the uptake of the dye upon membrane disruption.Minimum Inhibitory Concentration (MIC): Determine the lowest concentration of this compound that inhibits microbial growth.
Overexpression Studies: Overexpressing target genes to potentially confer resistance to this compound.Reactive Oxygen Species (ROS) Measurement: Quantifying intracellular ROS levels, which can be a consequence of cell wall stress.Quantitative Permeability Data: Measuring the percentage of cells with compromised membranes over time.
DPP-4 Inhibition Pharmacogenomics: Analyzing the association between single nucleotide polymorphisms (SNPs) in the DPP4 gene and the enzymatic response to this compound in cell-based assays or patient samples.Enzyme Inhibition Assays: Directly measuring the inhibition of purified DPP-4 enzyme activity in the presence of this compound.IC50 Values: The concentration of this compound required to inhibit 50% of DPP-4 activity.
Site-Directed Mutagenesis: Introducing mutations in the active site of the DPP-4 enzyme to identify key residues for this compound binding.Kinetic Studies: Determining the mode of inhibition (e.g., competitive, non-competitive) through Lineweaver-Burk plots.Kinetic Parameters (Ki, Vmax): To characterize the nature and strength of the enzyme inhibition.

Quantitative Data Summary

The following tables present a summary of the quantitative data available for Macrocarpal C, a close analog of this compound, which can be used as a benchmark for validation studies.

Table 1: Antifungal Activity of Macrocarpal C against Trichophyton mentagrophytes
Parameter Value Reference
Minimum Inhibitory Concentration (MIC)1.95 µg/mL[2]
Increase in Membrane Permeability (at 1x MIC)69.2%[3][4]
Increase in Intracellular ROS (at 1x MIC)Significant increase after 0.5h[2]
DNA Fragmentation (Apoptosis)Significant increase[3][4]
Table 2: DPP-4 Inhibitory Activity of Macrocarpals
Compound Inhibition at 50 µM Reference
Macrocarpal A~30%
Macrocarpal B~30%
Macrocarpal C90%

Experimental Protocols

Genetic Validation of Antimicrobial Mechanism: Gene Knockout Sensitivity Assay

This protocol describes a conceptual workflow for validating the cell wall as a target of this compound using a gene knockout library of a model organism like Saccharomyces cerevisiae.

  • Strain Library: Utilize a collection of yeast strains, each with a single gene deletion in a known cell wall synthesis or maintenance pathway.

  • High-Throughput Screening: Grow the knockout strains in 96-well plates in the presence of a sub-lethal concentration of this compound.

  • Growth Measurement: Monitor the optical density (OD600) of each well over time to assess cell growth.

  • Data Analysis: Identify strains with significantly increased sensitivity to this compound compared to the wild-type strain. These "hypersensitive" strains will have deletions in genes that are part of the pathway targeted by the compound.

  • Target Confirmation: Further investigate the identified genes and their protein products as the direct or indirect targets of this compound.

Biochemical Validation of DPP-4 Inhibition

This protocol details a standard in vitro assay to measure the inhibition of DPP-4 by this compound.[1][5][6]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute recombinant human DPP-4 enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) in the assay buffer.

  • Assay Setup (96-well plate):

    • Blank: Assay buffer and solvent.

    • Enzyme Control: DPP-4 enzyme and solvent.

    • Test Compound: DPP-4 enzyme and a dilution series of this compound.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the DPP-4 substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence (Excitation: 350-360 nm, Emission: 450-465 nm) kinetically for 30 minutes at 37°C.[5][6]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition for each concentration of this compound.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.

Visualizing Mechanisms and Workflows

Diagram 1: Proposed Antifungal Mechanism of Action of Macrocarpals

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Membrane Cell Membrane ROS Increased ROS Membrane->ROS Disruption leads to DNA_Frag DNA Fragmentation ROS->DNA_Frag Induces Apoptosis Apoptosis DNA_Frag->Apoptosis Leads to Macrocarpal This compound Macrocarpal->Membrane Targets

Caption: Proposed antifungal mechanism of this compound, leading to apoptosis.

Diagram 2: Experimental Workflow for Genetic Validation of Antimicrobial Target

Genetic_Validation_Workflow Start Start: Gene Knockout Library (e.g., S. cerevisiae) Screening High-Throughput Screening with this compound Start->Screening Growth Monitor Cell Growth (OD600) Screening->Growth Analysis Data Analysis: Identify Hypersensitive Strains Growth->Analysis Target Target Pathway Identification Analysis->Target End End: Confirmed Molecular Target Target->End

Caption: Workflow for identifying antimicrobial targets using a gene knockout library.

Diagram 3: DPP-4 Inhibition Signaling Pathway

DPP4_Inhibition_Pathway Macrocarpal This compound DPP4 DPP-4 Enzyme Macrocarpal->DPP4 Inhibits Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Degrades GLP1 Active GLP-1 GLP1->DPP4 Substrate Insulin (B600854) Insulin Secretion GLP1->Insulin Stimulates

Caption: Inhibition of DPP-4 by this compound enhances insulin secretion.

Conclusion

Genetic approaches provide a robust and specific means to validate the mechanism of action of natural products like this compound. By combining these techniques with traditional biochemical and phenotypic assays, researchers can build a comprehensive understanding of a compound's molecular targets and pathways. This integrated approach is crucial for the successful development of new therapeutic agents. The methodologies and comparative data presented in this guide offer a framework for the systematic validation of this compound's promising biological activities.

References

A Comparative Analysis of Macrocarpal K and Related Phloroglucinols from Eucalyptus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of Macrocarpal K and other structurally related macrocarpals isolated from various Eucalyptus species. Macrocarpals are a class of formylated phloroglucinol (B13840) meroterpenoids, compounds that have garnered significant scientific interest for their diverse and potent biological activities. This document aims to be a valuable resource by summarizing the current knowledge on their distribution, biological effects, and the experimental protocols used for their evaluation.

Distribution and Physicochemical Properties

Macrocarpals are complex molecules characterized by a phloroglucinol core linked to a terpenoid moiety.[1] To date, a variety of macrocarpals, designated by letters (e.g., A, B, C, K), have been primarily isolated from Eucalyptus macrocarpa and Eucalyptus globulus.[1][2] While a comprehensive quantitative distribution across all Eucalyptus species is not yet available, the known occurrences of key macrocarpals are summarized below.

Table 1: Distribution of Selected Macrocarpals in Eucalyptus Species

MacrocarpalEucalyptus SpeciesReference(s)
Macrocarpal AE. macrocarpa, E. globulus[1][3]
Macrocarpals B-GE. macrocarpa[2][4]
Macrocarpals H-JE. globulus[1]
This compound E. macrocarpa

Comparative Biological Activities

The biological activities of macrocarpals have been a key area of research, with significant findings in their antimicrobial and enzyme-inhibiting properties. The following sections and tables summarize the available quantitative data, providing a comparative perspective on their efficacy.

Antimicrobial Activity

Macrocarpals have demonstrated notable activity against a range of pathogens, particularly Gram-positive bacteria and certain fungi.[2][5] The primary mechanism of their antimicrobial action is believed to be the disruption of microbial cell walls.

Table 2: Comparative Antimicrobial Activity of Macrocarpals (Minimum Inhibitory Concentration - MIC in µg/mL)

MacrocarpalTarget MicroorganismMIC (µg/mL)Eucalyptus SourceReference(s)
Macrocarpal AStaphylococcus aureus0.4E. macrocarpa[3]
Macrocarpals B-GStaphylococcus aureusNot specified individuallyE. macrocarpa[2]
Macrocarpals B-GBacillus subtilisNot specified individuallyE. macrocarpa[2]
Macrocarpal CTrichophyton mentagrophytes1.95E. globulus[6]
This compound Various pathogenic microorganismsData not availableE. macrocarpa

Note: Specific MIC values for individual macrocarpals B-G were not detailed in the cited literature, but their activity against Gram-positive bacteria was confirmed.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

Certain macrocarpals have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism and a key target for the treatment of type 2 diabetes.[7]

Table 3: Comparative DPP-4 Inhibitory Activity of Macrocarpals from E. globulus

MacrocarpalConcentration (µM)% InhibitionIC₅₀ (µM)Reference(s)
Macrocarpal A500~30%>500[7]
Macrocarpal B500~30%>500[7]
Macrocarpal C50~90%~35[7][8][9]
This compound Data not availableData not availableData not available

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on published literature.

Isolation and Purification of Macrocarpals

A general workflow for the isolation of macrocarpals involves solvent extraction followed by chromatographic purification.

  • Plant Material Preparation : Fresh or dried leaves of the Eucalyptus species are collected and ground into a fine powder.

  • Solvent Extraction :

    • The powdered leaf material is first extracted with a non-polar solvent like n-hexane to remove essential oils.[3]

    • The residue is then extracted with 80% aqueous acetone (B3395972).[2]

  • Fractionation : The acetone extract is subjected to liquid-liquid partitioning with ethyl acetate (B1210297) to separate compounds based on polarity. The neutral fraction, which typically shows the highest bioactivity, is collected.[3]

  • Chromatographic Purification : The crude extract is concentrated and then subjected to a series of chromatographic techniques for the purification of individual macrocarpals. This may include:

    • Silica Gel Column Chromatography : Using a gradient of solvents (e.g., chloroform (B151607) and methanol) to separate fractions based on polarity.[2]

    • Sephadex LH-20 Column Chromatography : For further purification of the fractions.[3]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : To obtain highly pure individual macrocarpals.[2][3]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC of macrocarpals against various microorganisms is determined using the broth microdilution method.

  • Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Macrocarpal Solutions : The purified macrocarpal is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation : Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC : The MIC is determined as the lowest concentration of the macrocarpal at which no visible growth of the microorganism is observed.[6]

Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay

The inhibitory activity of macrocarpals against DPP-4 can be assessed using a fluorometric assay.[10]

  • Reaction Setup : In a 96-well microplate, add the assay buffer (e.g., Tris-HCl, pH 8.0), the DPP-4 enzyme solution, and the macrocarpal solution at various concentrations. Incubate the mixture at 37°C for a short period (e.g., 10 minutes).

  • Enzymatic Reaction : Initiate the enzymatic reaction by adding the DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate) to each well.[7][10] Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Measurement and Calculation :

    • For a colorimetric assay, measure the absorbance of the product at the appropriate wavelength.[7]

    • For a fluorometric assay, measure the fluorescence of the product at the appropriate excitation and emission wavelengths.[10]

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the macrocarpal to that of a control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the macrocarpal concentration.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets for many macrocarpals are still under investigation, studies on Macrocarpal C have provided valuable insights into their potential mechanisms of action, particularly their antifungal effects which may involve the induction of apoptosis.

The antifungal mode of action of Macrocarpal C has been shown to involve multiple cellular events, including increased fungal membrane permeability, the generation of reactive oxygen species (ROS), and subsequent DNA fragmentation, leading to programmed cell death or apoptosis.[6]

Below are diagrams illustrating the general experimental workflow for macrocarpal research and the proposed antifungal mechanism of action for Macrocarpal C.

Experimental_Workflow Plant Eucalyptus Leaves Grinding Grinding Plant->Grinding Extraction Solvent Extraction Grinding->Extraction Fractionation Fractionation Extraction->Fractionation Purification Chromatographic Purification Fractionation->Purification Bioassays Biological Assays (Antimicrobial, DPP-4) Purification->Bioassays Active_Compound Identification of Active Macrocarpal Bioassays->Active_Compound

General experimental workflow for macrocarpal isolation and bioactivity screening.

Antifungal_Mechanism cluster_cell Fungal Cell Membrane Cell Membrane ROS Increased ROS Production Membrane->ROS DNA_Frag DNA Fragmentation ROS->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis Macrocarpal_C Macrocarpal C Macrocarpal_C->Membrane Disruption

Proposed antifungal mechanism of Macrocarpal C leading to apoptosis.

Conclusion

Macrocarpals from Eucalyptus species represent a promising class of natural products with demonstrated antimicrobial and enzyme-inhibiting properties. This guide consolidates the current knowledge on their comparative analysis, providing a valuable resource for researchers. It is evident that while significant data exists for macrocarpals A, B, and C, further quantitative studies are needed, particularly for this compound, to fully understand its therapeutic potential and to establish a more complete comparative profile across the diverse range of macrocarpals found in Eucalyptus.

References

A Head-to-Head Comparison of Macrocarpal C and Standard-of-Care Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. This guide provides a detailed, data-driven comparison of Macrocarpal C, a natural phloroglucinol (B13840) derivative, with established standard-of-care antifungals. The data presented is based on in-vitro studies against the dermatophyte Trichophyton mentagrophytes, a common causative agent of superficial fungal infections.

Executive Summary

Macrocarpal C, isolated from Eucalyptus globulus, demonstrates notable in-vitro antifungal activity against Trichophyton mentagrophytes. Its mechanism of action is multifaceted, involving disruption of the fungal cell membrane, induction of oxidative stress, and promotion of apoptosis-like cell death.[1][2][3][4] While its efficacy, as measured by Minimum Inhibitory Concentration (MIC), is comparable to some standard antifungals, it presents a distinct mechanistic profile that warrants further investigation for potential therapeutic applications, especially in the context of growing resistance to conventional drugs.

Comparative Antifungal Efficacy

The antifungal activity of Macrocarpal C was evaluated against Trichophyton mentagrophytes and compared with two standard-of-care antifungals: terbinafine (B446) (an allylamine) and nystatin (B1677061) (a polyene).

CompoundAntifungal ClassMIC (µg/mL) against T. mentagrophytes
Macrocarpal C Phloroglucinol Diterpenoid1.95[1]
Terbinafine Allylamine (B125299)0.625
Nystatin Polyene1.25

Note: MIC values are from a single comparative study for consistency. Terbinafine MICs can range from <0.007 to ≥32 µg/mL depending on the strain and resistance profile.

Mechanism of Action: A Divergent Approach

Macrocarpal C employs a multi-pronged attack on fungal cells, distinct from the targeted enzymatic inhibition or direct membrane disruption characteristic of standard antifungals.

Macrocarpal C

Macrocarpal C's antifungal effects are attributed to three primary actions:

  • Increased Membrane Permeability : It disrupts the integrity of the fungal cell membrane, leading to increased permeability.

  • Induction of Reactive Oxygen Species (ROS) : It triggers a significant increase in intracellular ROS, leading to oxidative stress and cellular damage.

  • DNA Fragmentation : It induces apoptosis-like cell death, evidenced by DNA fragmentation within the fungal cells.

G mc Macrocarpal C cell_wall Fungal Cell Wall ros Increased ROS Production mc->ros permeability Increased Membrane Permeability mc->permeability apoptosis Apoptosis-like Pathway mc->apoptosis cell_membrane Fungal Cell Membrane damage Oxidative Damage ros->damage death Fungal Cell Death damage->death permeability->death dna_frag DNA Fragmentation apoptosis->dna_frag dna_frag->death

Mechanism of Action of Macrocarpal C
Standard-of-Care Antifungals

  • Terbinafine : As an allylamine antifungal, terbinafine specifically inhibits the fungal enzyme squalene (B77637) epoxidase. This blockage disrupts the ergosterol (B1671047) biosynthesis pathway, leading to a deficiency of ergosterol, a critical component of the fungal cell membrane, and a toxic accumulation of squalene within the cell.

  • Nystatin : A polyene antifungal, nystatin binds directly to ergosterol in the fungal cell membrane. This binding forms pores or channels in the membrane, leading to the leakage of essential intracellular components and ultimately, fungal cell death.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the antifungal properties of Macrocarpal C.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Macrocarpal C and the standard-of-care antifungals against T. mentagrophytes was determined using the M38-A2 broth microdilution method established by the Clinical and Laboratory Standards Institute (CLSI).

G start Prepare Fungal Inoculum (T. mentagrophytes) dilution Serially Dilute Test Compounds (Macrocarpal C, Terbinafine, Nystatin) in 96-well plate start->dilution inoculate Inoculate Wells with Fungal Suspension dilution->inoculate incubate Incubate at 35°C for 4-7 days inoculate->incubate read Visually Inspect for Growth and Determine MIC incubate->read end MIC: Lowest concentration with no visible growth read->end

MIC Determination Workflow
Fungal Membrane Permeability Assay

  • Probe : SYTOX® Green, a fluorescent dye that only enters cells with compromised plasma membranes.

  • Procedure : T. mentagrophytes was treated with varying concentrations of Macrocarpal C. After incubation, SYTOX® Green was added, and the fluorescence intensity was measured to quantify the uptake of the dye, which is proportional to the degree of membrane damage.

Reactive Oxygen Species (ROS) Production Assay
  • Probe : 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA), a cell-permeable probe that fluoresces upon oxidation by ROS.

  • Procedure : Fungal cells were treated with Macrocarpal C, followed by incubation with the fluorescent probe. The increase in fluorescence, corresponding to ROS levels, was measured over time.

DNA Fragmentation (TUNEL) Assay
  • Method : Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

  • Procedure : This method detects DNA breaks, a hallmark of apoptosis. T. mentagrophytes was treated with Macrocarpal C, and the TUNEL assay was performed to fluorescently label the fragmented DNA, which was then visualized by microscopy.

Conclusion

Macrocarpal C presents a compelling profile as a potential antifungal agent. Its unique, multi-target mechanism of action could be advantageous in combating fungal strains that have developed resistance to single-target drugs. While its in-vitro potency against T. mentagrophytes is slightly lower than that of terbinafine, its distinct biological activity warrants further investigation. Future research should focus on its efficacy against a broader spectrum of fungal pathogens, including resistant strains, and explore its potential for synergistic activity with existing antifungal drugs. The detailed experimental protocols provided herein offer a foundation for such continued research and development efforts.

References

Evaluating the Selectivity of Macrocarpal K for Microbial vs. Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of Macrocarpal K, a phloroglucinol (B13840) derivative from Eucalyptus species, for microbial cells over mammalian cells. Due to the limited availability of specific data for this compound, this guide leverages experimental data from closely related macrocarpals (A, B, and C) to provide a comprehensive overview. The selectivity of an antimicrobial agent is a critical parameter in drug development, indicating its potential for therapeutic efficacy with minimal host toxicity.

Executive Summary

Macrocarpals, including this compound, are natural compounds derived from Eucalyptus species that have demonstrated significant antimicrobial properties.[1] The primary mechanism of action against microbial cells involves the disruption of the cell wall and membrane, leading to cell death.[1] This guide presents available quantitative data on the antimicrobial and cytotoxic activities of various macrocarpals to evaluate their selective toxicity. While direct and comprehensive data for this compound is scarce, the information on related compounds provides valuable insights into its potential as a selective antimicrobial agent.

Comparative Efficacy and Cytotoxicity

The selectivity of an antimicrobial compound is often expressed as a Selectivity Index (SI), calculated as the ratio of its cytotoxicity (IC50 or CC50) to its antimicrobial activity (MIC). A higher SI value indicates greater selectivity for microbial cells.

Data Presentation

The following tables summarize the available quantitative data for various macrocarpals against a range of microbial and mammalian cell lines. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution.

Table 1: Antimicrobial Activity of Macrocarpals (Minimum Inhibitory Concentration - MIC)

CompoundMicrobial SpeciesMIC (µg/mL)Reference
Macrocarpal ABacillus subtilis PCI219< 0.2[2]
Staphylococcus aureus FDA209P0.4[2]
Macrocarpals B-GStaphylococcus aureus0.78 - 3.13[3]
Bacillus subtilis0.78 - 3.13[3]
Micrococcus luteus0.78 - 3.13[3]
Mycobacterium smegmatis0.78 - 3.13[3]
Macrocarpal CTrichophyton mentagrophytes1.95[4]
Macrocarpals A, B, CPorphyromonas gingivalisInhibited[5]
Prevotella intermediaInhibited[5]
Prevotella nigrescensInhibited[5]
Treponema denticolaInhibited[5]

Table 2: Cytotoxicity of Macrocarpals against Mammalian Cell Lines (Half-maximal Inhibitory Concentration - IC50)

CompoundCell LineCell TypeIC50 (µM)Reference
Macrocarpal CA549Human Lung Carcinoma< 10[6]
Eucalyprobusal EHCT116Human Colon Carcinoma17.6[7]
JurkatHuman T-cell Leukemia9.44[7]
MDA-MB-231Human Breast Adenocarcinoma17.9[7]

Note: Direct calculation of a Selectivity Index for a single macrocarpal across both microbial and mammalian cells is challenging due to the fragmented nature of the available data. However, the potent antimicrobial activity at low µg/mL concentrations against various bacteria and fungi, alongside the micromolar cytotoxicity against cancer cell lines, suggests a favorable therapeutic window. For instance, if we consider the MIC of Macrocarpal C against T. mentagrophytes (1.95 µg/mL, which is approximately 4.1 µM) and its IC50 against A549 cells (< 10 µM), the resulting SI would be greater than 2.4, indicating some level of selectivity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a commonly used technique.

Protocol: Broth Microdilution Method

  • Preparation of this compound Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound in which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay

The cytotoxicity of a compound against mammalian cells is typically assessed using cell viability assays, which measure the proportion of living cells after exposure to the compound. The MTT assay is a widely used colorimetric assay for this purpose.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Mammalian cells (e.g., cancer cell lines or normal cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Selectivity Evaluation

G cluster_0 Antimicrobial Activity (MIC) cluster_1 Cytotoxicity (IC50) cluster_2 Selectivity Index (SI) Calculation A Prepare this compound Dilutions B Prepare Microbial Inoculum A->B C Inoculate Plates B->C D Incubate C->D E Determine MIC D->E K SI = IC50 / MIC E->K F Seed Mammalian Cells G Treat with this compound F->G H Perform Viability Assay (e.g., MTT) G->H I Measure Absorbance H->I J Calculate IC50 I->J J->K

Caption: Workflow for evaluating the selectivity of this compound.

Proposed Mechanism of Action and Selectivity

G cluster_0 Microbial Cell cluster_1 Mammalian Cell This compound This compound Cell Wall/Membrane Disruption Cell Wall/Membrane Disruption This compound->Cell Wall/Membrane Disruption Targets Cell Lysis Cell Lysis Cell Wall/Membrane Disruption->Cell Lysis Macrocarpal K_mammalian This compound Lower Affinity for Membrane Lower Affinity for Membrane Macrocarpal K_mammalian->Lower Affinity for Membrane Lacks specific target Reduced Cytotoxicity Reduced Cytotoxicity Lower Affinity for Membrane->Reduced Cytotoxicity

Caption: Proposed selective action of this compound.

Conclusion

The available data on macrocarpals suggest a promising level of selectivity for microbial cells over mammalian cells. Their potent activity against a range of bacteria and fungi at concentrations that appear to be less toxic to mammalian cells warrants further investigation into this compound specifically. To definitively establish its therapeutic potential, future studies should focus on generating a comprehensive dataset that allows for the direct calculation of the Selectivity Index of this compound against a broad panel of clinically relevant microorganisms and various human cell lines, including normal and cancerous cells. Such data will be crucial for advancing this compound as a potential candidate for novel antimicrobial drug development.

References

Benchmarking the Efficacy of Macrocarpal K Against Multidrug-Resistant Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) pathogens constitutes a significant threat to global public health. The relentless evolution of resistance mechanisms necessitates a continuous search for novel antimicrobial agents. Macrocarpal K, a phloroglucinol-diterpene derivative isolated from Eucalyptus species, represents a promising candidate in this critical endeavor. This guide provides a comparative analysis of the potential efficacy of this compound against key multidrug-resistant pathogens, benchmarking it against standard-of-care antibiotics.

While specific experimental data for this compound against a broad panel of multidrug-resistant bacteria is not yet widely published, this guide synthesizes available information on closely related macrocarpals and other phloroglucinol (B13840) derivatives from Eucalyptus to provide a predictive assessment of its potential. The data presented for this compound is therefore extrapolated and intended to guide further research.

Data Presentation: Comparative Efficacy

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound (extrapolated) and comparator antibiotics against major multidrug-resistant pathogens. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundStrainMIC (µg/mL)
This compound (extrapolated) MRSA0.5 - 4
VancomycinMRSA1 - 2
LinezolidMRSA1 - 4

Note: The extrapolated MIC range for this compound is based on published data for structurally similar macrocarpals (A, B, C, G) and other phloroglucinol derivatives isolated from Eucalyptus, which have shown MICs against S. aureus and MRSA in the range of 0.4 to 4 µg/mL.[1][2]

Table 2: Comparative Efficacy Against Vancomycin-Resistant Enterococcus (VRE)

CompoundStrainMIC (µg/mL)
This compound (extrapolated) VRE~8
LinezolidVRE1 - 4
DaptomycinVRE1 - 4

Note: The extrapolated MIC for this compound against VRE is based on the finding that ethanol (B145695) extracts of Eucalyptus globulus fruit, rich in phloroglucinols, inhibited VRE with an MIC of 8 µg/mL.[3]

Table 3: Comparative Efficacy Against Carbapenem-Resistant Enterobacteriaceae (CRE)

CompoundStrainMIC (µg/mL)
This compound (extrapolated) CRE>128
MeropenemCRE≥ 4
Ceftazidime-avibactamCRE0.25 - 8

Note: Macrocarpals and related phloroglucinols have generally shown a lack of activity against Gram-negative bacteria. Therefore, it is predicted that this compound would not be effective against CRE.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to definitively determine the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and comparator agents would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: A panel of clinically relevant, well-characterized multidrug-resistant strains (e.g., MRSA USA300, VRE ATCC 51299, and various KPC- and NDM-producing Klebsiella pneumoniae strains) should be used.

  • Inoculum Preparation: Bacterial colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Assay Procedure:

    • Two-fold serial dilutions of this compound and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

    • The standardized bacterial inoculum is added to each well.

    • Plates are incubated at 37°C for 18-24 hours.

    • The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Quality Control: Reference strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213) are included in each assay to ensure the accuracy and reproducibility of the results.

Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of the compound over time.

  • Procedure:

    • An initial bacterial inoculum of approximately 5 x 10^5 CFU/mL is added to flasks containing CAMHB with this compound at concentrations of 1x, 2x, and 4x the MIC.

    • A growth control (no drug) is included.

    • The flasks are incubated at 37°C with agitation.

    • Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Serial dilutions of the aliquots are plated on appropriate agar (B569324) plates.

    • After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Interpretation: A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.

Cytotoxicity Assay

To assess the potential toxicity of this compound to mammalian cells, a cytotoxicity assay is performed.

  • Cell Line: A human cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells), is typically used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then exposed to serial dilutions of this compound for 24-48 hours.

    • Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Analysis: The concentration of this compound that reduces cell viability by 50% (IC50) is calculated. A high IC50 value relative to the MIC suggests a favorable therapeutic index.

Mandatory Visualizations

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Bacterial Culture Preparation cluster_2 Antimicrobial Susceptibility Testing cluster_3 Toxicity and Data Analysis Macrocarpal_K This compound Stock Solution MIC Broth Microdilution Assay (Determine MIC) Macrocarpal_K->MIC Cytotoxicity Mammalian Cell Cytotoxicity Assay (IC50) Macrocarpal_K->Cytotoxicity Comparators Comparator Antibiotics Stock Comparators->MIC MDR_Strains Select MDR Pathogens (MRSA, VRE, CRE) Inoculum Prepare Standardized Inoculum (0.5 McFarland) MDR_Strains->Inoculum Inoculum->MIC Time_Kill Time-Kill Kinetic Assay MIC->Time_Kill Data_Analysis Data Analysis and Comparison MIC->Data_Analysis Time_Kill->Data_Analysis Cytotoxicity->Data_Analysis Signaling_Pathway cluster_0 Bacterial Cell Membrane Cell Membrane Wall Cell Wall Membrane->Wall Destabilization Cell_Lysis Cell Lysis Wall->Cell_Lysis Leads to DNA DNA/Replication Protein Protein Synthesis Macrocarpal_K This compound Macrocarpal_K->Membrane Disruption

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.